Spinosyn D aglycone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,2S,5R,7S,9S,10S,14R,15S,19S)-19-ethyl-7,15-dihydroxy-4,14-dimethyl-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O5/c1-4-16-6-5-7-23(27)14(3)25(29)22-11-20-18(21(22)12-24(28)30-16)8-13(2)17-9-15(26)10-19(17)20/h8,11,14-21,23,26-27H,4-7,9-10,12H2,1-3H3/t14-,15-,16+,17+,18-,19-,20-,21+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXGESFEOGOUOJ-OSPFSVQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C(=CC3C2CC(=O)O1)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C(=C[C@H]3[C@@H]2CC(=O)O1)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Genesis of a Potent Insecticide: A Technical Guide to the Discovery and Origin of Spinosyn D Aglycone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinosyns, a revolutionary class of insect control agents, are macrolide natural products derived from the fermentation of the soil actinomycete, Saccharopolyspora spinosa.[1][2] The commercial product, spinosad, is a mixture of Spinosyn A and Spinosyn D, with the former being the major component.[1][3] These compounds exhibit high efficacy against a broad spectrum of insect pests, coupled with low mammalian toxicity and a favorable environmental profile.[4] At the heart of these complex molecules lies the aglycone core, a unique tetracyclic structure that is crucial for their biological activity. This technical guide provides an in-depth exploration of the discovery, origin, and biosynthesis of the Spinosyn D aglycone, presenting key quantitative data, detailed experimental protocols, and visual representations of the intricate biochemical pathways.
Discovery and Origin
The journey of spinosyns began with the isolation of Saccharopolyspora spinosa from a soil sample collected in 1985 from a closed rum distillery in the Virgin Islands. Subsequent fermentation of this actinomycete led to the discovery of a family of structurally related macrolides, the spinosyns. Spinosyn D, a minor but significant component of the spinosad mixture, is distinguished from Spinosyn A by the presence of a methyl group on the tetracyclic skeleton. The aglycone of Spinosyn D is the core polyketide-derived structure devoid of its two characteristic deoxy-sugars, forosamine and tri-O-methylrhamnose.
Biosynthesis of the this compound: A Symphony of Enzymes
The formation of the this compound is a complex process orchestrated by a suite of enzymes encoded by the spinosyn (spn) gene cluster. The biosynthesis can be broadly divided into the assembly of the polyketide backbone, its transformation into the tetracyclic core, and subsequent modifications.
The initial polyketide chain is assembled by a Type I polyketide synthase (PKS) system, encoded by the spnA, spnB, spnC, spnD, and spnE genes. The process is initiated with a propionyl-CoA starter unit and extended by the sequential addition of nine malonyl-CoA and two methylmalonyl-CoA extender units.
Following the synthesis of the linear polyketide, a series of remarkable enzymatic transformations fashion the characteristic tetracyclic aglycone. Key enzymes in this process include:
-
SpnJ: A flavin-dependent oxidase that catalyzes the oxidation of a hydroxyl group on the macrolactone intermediate.
-
SpnM: An enzyme that facilitates a dehydration reaction.
-
SpnF: A putative Diels-Alderase that catalyzes an intramolecular [4+2] cycloaddition, a crucial step in forming the perhydro-as-indacene core.
-
SpnL: An enzyme involved in a subsequent cyclization event.
The resulting aglycone is then glycosylated at two positions with a tri-O-methylrhamnose and a forosamine sugar, which are synthesized and attached by a series of glycosyltransferases and tailoring enzymes, including SpnG, SpnH, SpnI, and SpnK. Spinosyn D differs from Spinosyn A by an additional methylation on the aglycone.
Quantitative Data
The production of spinosyns is highly dependent on the strain of Saccharopolyspora spinosa and the fermentation conditions. The following tables summarize representative quantitative data from various studies.
Table 1: Spinosad Production in Saccharopolyspora spinosa Under Different Fermentation Conditions
| Strain | Fermentation Medium Components | Culture Conditions | Spinosad Titer (mg/L) | Reference |
| S. spinosa 4~6 | Not specified | 10 L fermentor, fed-batch | 458 | |
| S. spinosa Co121 | Mannitol (98.0 g/L), cottonseed flour (43.0 g/L), corn steep liquid (12.9 g/L), KH2PO4 (0.5 g/L), CaCO3 (3.0 g/L) | Shake-flask | 547 | |
| S. spinosa WHU1107 | Glucose (8g/100mL), cottonseed meal (2g/100mL), protein powder (1g/100mL), yeast powder (0.5g/100mL), trisodium citrate (0.4g/100mL), dipotassium hydrogen phosphate (0.2g/100mL), calcium carbonate (0.3g/100mL), ammonium sulfate (0.2g/100mL), rapeseed oil (5g/100mL) | Shake-flask, 250 rpm, 28°C, 60% humidity | >4000 |
Table 2: Physicochemical Properties of Spinosyn D and its Aglycone
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Spinosyn D | C42H67NO10 | 746.0 | 131929-63-0 |
| This compound | C25H36O5 | 416.5 | 149439-79-2 |
Experimental Protocols
Protocol 1: Fermentation of Saccharopolyspora spinosa for Spinosad Production
This protocol is a composite based on methodologies described in the literature.
-
Strain Maintenance: Maintain Saccharopolyspora spinosa on a suitable agar medium (e.g., TSB agar) at 28°C.
-
Seed Culture: Inoculate a loopful of spores into a seed medium (e.g., TSB medium or a specialized seed medium containing cornstarch, mannitol, and yeast extract). Incubate at 28°C with shaking (e.g., 250 rpm) for 2-3 days.
-
Production Culture: Inoculate the production fermentation medium with the seed culture (e.g., 5-10% v/v). The production medium composition is critical for high yields (see Table 1 for examples).
-
Fermentation: Incubate the production culture at 28°C with vigorous shaking (e.g., 250 rpm) for 7-14 days. Monitor pH and supplement with nutrients as needed.
-
Extraction: After fermentation, acidify the broth to approximately pH 5. Extract the spinosyns with an organic solvent such as acetonitrile. The mixture can be vortexed and then centrifuged to separate the phases.
-
Analysis: Analyze the extract for spinosyn content using High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
Protocol 2: Hydrolysis of Spinosyn D to this compound
This protocol is based on descriptions of acidic hydrolysis of spinosyns.
-
Dissolution: Dissolve purified Spinosyn D in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Acidification: Add a mild acid (e.g., dilute HCl or trifluoroacetic acid) to the solution. The concentration and choice of acid will affect the rate and completeness of hydrolysis.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by TLC or HPLC until the Spinosyn D is consumed and the aglycone is the major product.
-
Neutralization and Extraction: Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution). Extract the aglycone into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic extract with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude aglycone by column chromatography on silica gel or by preparative HPLC.
Protocol 3: Enzymatic Assay for SpnJ (Oxidase)
This protocol is adapted from the characterization of SpnJ.
-
Enzyme Purification: Express the spnJ gene in a suitable host (e.g., E. coli) and purify the recombinant SpnJ protein using affinity chromatography (e.g., Ni-NTA).
-
Substrate Preparation: Synthesize or isolate the macrolactone precursor to the spinosyn aglycone.
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), the macrolactone substrate (e.g., 2 mM), FAD (e.g., 40 µM), and the purified SpnJ enzyme (e.g., 20 µM).
-
Incubation: Incubate the reaction mixture at 29°C.
-
Analysis: Monitor the formation of the oxidized product over time by TLC or reverse-phase HPLC. The product can be identified by NMR and mass spectrometry.
Protocol 4: Enzymatic Assay for SpnF (Diels-Alderase)
This protocol is based on studies of the SpnF-catalyzed cycloaddition.
-
Enzyme Purification: Purify recombinant SpnF enzyme expressed in a suitable host.
-
Substrate Generation: The substrate for SpnF is the product of the SpnM-catalyzed dehydration. This can be generated in situ by including SpnM in the reaction mixture or by prior synthesis.
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer, the diene substrate, and the purified SpnF enzyme.
-
Incubation: Incubate the reaction at a controlled temperature. A control reaction without SpnF should be run in parallel to measure the rate of the non-enzymatic cycloaddition.
-
Analysis: Monitor the formation of the cyclized product by HPLC. The rate enhancement by SpnF can be determined by comparing the rates of the enzymatic and non-enzymatic reactions. Michaelis-Menten kinetics can be determined by varying the substrate concentration.
Visualizations
The following diagrams illustrate the key pathways and workflows involved in the study of this compound.
References
The Core Biosynthesis of Spinosyn D Aglycone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of the Spinosyn D aglycone, the core scaffold of the potent insecticide Spinosyn D. Produced by the actinomycete Saccharopolyspora spinosa, the intricate assembly of this tetracyclic macrolide involves a modular polyketide synthase and a series of complex post-PKS modifications. This document details the enzymatic machinery, genetic basis, and key chemical transformations, presenting quantitative data and experimental methodologies to support further research and development in this field.
Overview of the Spinosyn Biosynthetic Gene Cluster
The biosynthesis of spinosyns is orchestrated by a large gene cluster spanning approximately 74 kb in the genome of Saccharopolyspora spinosa[1][2]. This cluster encodes a Type I polyketide synthase (PKS), enzymes responsible for the synthesis and attachment of deoxysugars (forosamine and rhamnose), and a suite of tailoring enzymes that modify the polyketide backbone to form the characteristic tetracyclic aglycone[1][2]. While most genes for spinosyn biosynthesis are located in this cluster, some genes for rhamnose biosynthesis are found elsewhere in the genome[1].
The Polyketide Synthase and Formation of the Linear Polyketide Chain
The assembly of the 21-carbon backbone of the Spinosyn aglycone is carried out by a Type I modular polyketide synthase (PKS) encoded by the spnA, spnB, spnC, spnD, and spnE genes. This enzymatic assembly line consists of multiple modules, each responsible for the addition and modification of a specific extender unit to the growing polyketide chain. Propionyl-CoA serves as the starter unit, while malonyl-CoA and methylmalonyl-CoA are utilized as extender units.
The key distinction between the biosynthesis of Spinosyn A and Spinosyn D lies within the PKS, specifically in the acyltransferase (AT) domain of module 8. In the biosynthesis of Spinosyn D, this AT domain incorporates a methylmalonyl-CoA extender unit, leading to the introduction of a methyl group at the C6 position of the final aglycone. In contrast, for Spinosyn A, a malonyl-CoA unit is incorporated at this position, resulting in a hydrogen at C6.
Post-PKS Modifications: The Cyclization Cascade to the Tetracyclic Aglycone
Following the synthesis of the linear polyketide chain by the PKS, a series of remarkable enzymatic transformations, often referred to as post-PKS modifications, are required to form the complex tetracyclic structure of the Spinosyn aglycone. This process involves a cascade of cyclization reactions catalyzed by several key enzymes.
Key Enzymes and Their Functions in Aglycone Formation
| Enzyme | Gene | Function |
| SpnJ | spnJ | A flavin-dependent dehydrogenase that catalyzes the oxidation of a hydroxyl group on the macrolactone intermediate. |
| SpnM | spnM | A dehydratase that removes a water molecule to create a double bond, setting the stage for subsequent cyclizations. |
| SpnF | spnF | A fascinating enzyme that functions as a Diels-Alderase, catalyzing a [4+2] cycloaddition to form a six-membered ring within the macrolactone. |
| SpnL | spnL | Catalyzes the final cross-bridging step through a Rauhut-Currier type reaction, completing the formation of the tetracyclic perhydro-as-indacene core. |
The Biosynthetic Pathway of this compound
The following diagram illustrates the proposed biosynthetic pathway for the this compound, highlighting the key enzymatic steps.
Quantitative Insights into Spinosyn Biosynthesis
Metabolomics studies comparing wild-type and engineered strains of Saccharopolyspora spinosa have provided valuable quantitative data on the metabolic fluxes related to spinosad production. These analyses have identified key precursor metabolites and bottlenecks in the pathway.
Table 1: Relative Abundance of Key Metabolites in Different S. spinosa Strains
| Metabolite | Wild-Type (WT) | High-Yielding Mutant (WH124) | Engineered Strain (LU104) | Putative Role in Spinosyn Biosynthesis | Reference |
| Acetyl-CoA | 1.00 | 1.25 | 0.80 | Precursor for Malonyl-CoA | |
| α-Ketoglutarate | 1.00 | 1.30 | 0.75 | Central Carbon Metabolism | |
| Succinic Acid | 1.00 | 1.40 | 0.70 | Central Carbon Metabolism | |
| Glutamate | 1.00 | 1.50 | 0.65 | Amino Acid Metabolism | |
| Pseudoaglycone | 1.00 | 1.60 | 5.00 | Direct Precursor to Spinosyns |
Note: Values are presented as relative abundance compared to the wild-type strain.
Experimental Protocols
This section outlines the general methodologies for key experiments frequently employed in the study of Spinosyn biosynthesis.
Gene Knockout in Saccharopolyspora spinosa
The generation of targeted gene knockouts is crucial for elucidating the function of specific genes in the spinosyn biosynthetic pathway. A common method involves the use of a temperature-sensitive vector, such as pKC1139, to facilitate homologous recombination.
Protocol Outline:
-
Vector Construction: Flanking regions of the target gene are PCR amplified and cloned into a temperature-sensitive E. coli-Saccharopolyspora shuttle vector containing a selectable marker.
-
Protoplast Transformation or Conjugation: The knockout vector is introduced into S. spinosa via protoplast transformation or intergeneric conjugation from E. coli.
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Selection of Single Crossover Events: Transformants are grown at a non-permissive temperature for vector replication, selecting for chromosomal integration.
-
Resolution of Double Crossover: Colonies are then grown at a permissive temperature without selection to allow for the second crossover event, resulting in either gene replacement or reversion to wild-type.
-
Screening and Verification: Mutant candidates are screened by PCR to identify the desired double crossover event. Confirmation is typically performed by Southern blotting and sequencing.
-
Phenotypic Analysis: The mutant strain is fermented, and the resulting metabolites are analyzed by HPLC and LC-MS to determine the effect of the gene knockout on Spinosyn production.
In Vitro Enzyme Assays for SpnF (Diels-Alderase) and SpnL (Rauhut-Currier Catalyst)
Characterizing the enzymatic activity of the cyclases SpnF and SpnL requires in vitro assays with purified enzymes and their respective substrates.
Protocol Outline:
-
Enzyme Expression and Purification: The genes encoding SpnF and SpnL are cloned into an expression vector (e.g., pET vector) and overexpressed in a suitable host such as E. coli. The recombinant proteins are then purified, often using affinity chromatography (e.g., His-tag).
-
Substrate Preparation: The specific polyketide intermediates that serve as substrates for SpnF and SpnL are either chemically synthesized or biosynthetically produced and purified.
-
Enzymatic Reaction: The purified enzyme is incubated with its substrate in a suitable buffer at an optimal temperature and pH.
-
Time-Course Analysis: Aliquots of the reaction mixture are taken at various time points, and the reaction is quenched (e.g., by adding a solvent like ethyl acetate).
-
Product Detection and Quantification: The reaction products are extracted and analyzed by HPLC or LC-MS to monitor the conversion of substrate to product over time. The identity of the product can be confirmed by NMR spectroscopy.
-
Kinetic Analysis: To determine kinetic parameters such as Km and kcat, the initial reaction rates are measured at varying substrate concentrations.
Conclusion
The biosynthesis of the this compound is a complex and elegant process that showcases the remarkable catalytic capabilities of microbial enzymes. A thorough understanding of this pathway, from the modular PKS to the intricate post-PKS cyclization cascade, is essential for the rational design of novel Spinosyn analogs with improved insecticidal properties and for the metabolic engineering of Saccharopolyspora spinosa to enhance production yields. The data and methodologies presented in this guide provide a solid foundation for researchers to build upon in their efforts to harness the full potential of this important class of natural products.
References
In-Depth Technical Guide: Spinosyn D Aglycone (CAS No. 149439-79-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spinosyn D aglycone, with the Chemical Abstracts Service (CAS) number 149439-79-2, is the core tetracyclic macrolide structure of the natural insecticide Spinosyn D.[1] Produced by the fermentation of the soil bacterium Saccharopolyspora spinosa, the spinosyn family of compounds, including the commercial product Spinosad (a mixture of Spinosyn A and D), are potent insecticides.[2] However, the biological activity of these compounds is critically dependent on the presence of two sugar moieties attached to the aglycone core. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, synthesis, and biological activity, with a particular emphasis on the significant reduction in insecticidal potency upon removal of the saccharide groups. While the parent compound, Spinosyn D, exerts its neurotoxic effects by targeting nicotinic acetylcholine receptors (nAChRs), the aglycone itself demonstrates markedly diminished activity, underscoring the essential role of the sugar residues in receptor binding and activation. This document serves as a technical resource for researchers in drug discovery, agrochemical development, and natural product chemistry.
Chemical and Physical Properties
This compound is a complex macrolide that forms the central scaffold of Spinosyn D. Its chemical and physical properties are summarized in the table below. The molecule is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1]
| Property | Value | Reference |
| CAS Number | 149439-79-2 | [2] |
| Molecular Formula | C25H36O5 | [2] |
| Molecular Weight | 416.5 g/mol | |
| Appearance | White solid | |
| Purity | >95% by HPLC | |
| Storage Conditions | -20°C |
Synthesis and Formation
This compound is primarily obtained through the acid-catalyzed hydrolysis of its parent compound, Spinosyn D. The process involves the cleavage of the glycosidic bonds that link the forosamine and tri-O-methylrhamnose sugars to the aglycone core.
A key challenge in the synthesis of this compound is the potential for decomposition under harsh acidic conditions. Direct, vigorous acid hydrolysis of Spinosyn D can lead to the degradation of the 17-pseudoaglycone intermediate, likely due to the protonation of the 5,6-double bond, which results in the formation of a tertiary carbonium ion and subsequent rearrangements.
A more controlled, two-step method has been described for the preparation of the aglycone from Spinosyn L (3'-O-demethyl Spinosyn D), a closely related analogue. This approach can be adapted for Spinosyn D. The general workflow involves the initial formation of the 9-pseudoaglycone, followed by the hydrolysis of the remaining sugar moiety.
Experimental Workflow for the Formation of this compound
Detailed Experimental Protocol
The following is a generalized protocol based on the method described by Creemer et al. (1998) for the conversion of a related spinosyn to its aglycone. Researchers should optimize conditions for Spinosyn D.
Step 1: Formation of Spinosyn D 9-pseudoaglycone
-
Oxidation: Spinosyn L (3'-O-demethyl spinosyn D), obtained from fermentation of biosynthetically-blocked mutant strains of Saccharopolyspora spinosa, is oxidized to the corresponding 3'-keto-derivative.
-
β-Elimination: The resulting keto-sugar is then subjected to β-elimination under basic conditions to yield the 9-pseudoaglycone of Spinosyn D.
Step 2: Hydrolysis to this compound
-
Acid Hydrolysis: The forosamine sugar at the 17-position of the 9-pseudoaglycone is readily hydrolyzed under mild acidic conditions to yield the final product, this compound.
-
Purification: The reaction mixture is purified using standard chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate the pure aglycone.
Biological Activity and Mechanism of Action
The primary mechanism of action of the parent spinosyns is the disruption of nicotinic acetylcholine receptor (nAChR) function in the insect nervous system. This leads to the excitation of the central nervous system, involuntary muscle contractions, paralysis, and ultimately, the death of the insect.
Crucially, the saccharide moieties of the spinosyns are essential for this potent insecticidal activity. The removal of these sugars to form the aglycone results in a dramatic loss of biological efficacy.
Quantitative Biological Activity Data
| Compound | Organism | Assay | Result | Reference |
| This compound | Heliothis virescens (tobacco budworm) neonate larvae | Lethal Concentration 50 (LC50) | >64 ppm |
As indicated in the table, this compound is not lethal to tobacco budworm larvae at concentrations up to 64 ppm, highlighting its weak insecticidal properties compared to the parent compound. This strongly suggests that the aglycone has poor affinity for the nAChR target site.
Signaling Pathway Interaction
There is currently no scientific evidence to suggest that this compound directly or significantly interacts with any specific signaling pathways to elicit a biological response. The well-documented mechanism of action of the parent spinosyns on nAChRs is dependent on the presence of the sugar residues. Therefore, a signaling pathway diagram for the aglycone itself is not applicable. Instead, the following diagram illustrates the chemical transformation leading to the formation of the biologically inactive aglycone from the active Spinosyn D.
Conclusion
This compound (CAS No. 149439-79-2) represents the structural core of the potent insecticide Spinosyn D. While it is a valuable molecule for synthetic and semi-synthetic studies aimed at creating novel spinosyn analogues, its own biological activity is minimal. The profound difference in insecticidal potency between Spinosyn D and its aglycone unequivocally demonstrates the critical role of the forosamine and tri-O-methylrhamnose sugar moieties in the interaction with the nicotinic acetylcholine receptor target. For researchers in drug and pesticide development, the aglycone serves as a fundamental building block and a clear example of structure-activity relationships, where the glycosylation pattern is the primary determinant of biological function. Further research into the specific interactions of the sugar residues with the nAChR could provide valuable insights for the design of new and more effective insect control agents.
References
Unraveling the Biological Activity of Spinosyn D Aglycone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Spinosyn D, a potent insecticide derived from the fermentation of Saccharopolyspora spinosa, owes its activity to a complex molecular structure. A critical component of this structure is its aglycone core. Understanding the intrinsic biological activity of the Spinosyn D aglycone is paramount for elucidating structure-activity relationships, designing novel insecticidal agents, and comprehending its metabolic fate. This technical guide provides an in-depth analysis of the biological activity of this compound, focusing on its mechanism of action, target interactions, and the experimental methodologies used for its characterization. Quantitative data is presented to highlight the significant contribution of the saccharide moieties to the overall potency of the parent molecule.
Mechanism of Action
The primary mode of action of spinosyns, including Spinosyn D, is the disruption of insect neurotransmission. This is achieved through a unique interaction with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels crucial for excitatory signaling in the insect central nervous system.
Spinosyns act as allosteric modulators of nAChRs, binding to a site distinct from that of acetylcholine and other nicotinic agonists like neonicotinoids.[1][2][3] This allosteric binding potentiates the activity of the receptor, leading to prolonged channel opening, continuous neuronal excitation, involuntary muscle contractions, tremors, and ultimately, paralysis and death of the insect.[4] The α6 subunit of the nAChR has been identified as a key target for spinosyns in insects such as Drosophila melanogaster.[2]
In addition to their primary action on nAChRs, some studies suggest that spinosyns may have a secondary, less potent effect on γ-aminobutyric acid (GABA) receptors, which are inhibitory ligand-gated chloride channels. However, the primary insecticidal activity is attributed to their effects on nAChRs.
The this compound, lacking the essential forosamine and tri-O-methylrhamnose sugar moieties, exhibits significantly attenuated insecticidal activity. This underscores the critical role of these sugars in the high-affinity binding and potent modulatory effects of the parent Spinosyn D molecule on its target receptors.
Quantitative Biological Data
The insecticidal potency of this compound is markedly lower than that of its parent compound, Spinosyn D, and other related spinosyns. The following table summarizes the available quantitative data, emphasizing the dramatic loss of activity upon removal of the sugar groups.
| Compound | Insect Species | Assay Type | Metric | Value (ppm) | Reference |
| This compound | Heliothis virescens (Tobacco Budworm) | Neonate Larvae Drench | LC50 | ≥ 64 | |
| Spinosyn A | Heliothis virescens (Tobacco Budworm) | Neonate Larvae Drench | LC50 | 0.3 | |
| Spinosyn D | Heliothis virescens (Tobacco Budworm) | Neonate Larvae Drench | LC50 | - | - |
Experimental Protocols
Preparation of this compound via Acid Hydrolysis
The this compound can be obtained from Spinosyn D through a two-step acid hydrolysis procedure. This process selectively removes the forosamine and tri-O-methylrhamnose moieties.
Protocol:
-
Step 1: Removal of the Forosamine Moiety (Formation of 9-pseudoaglycone).
-
Dissolve Spinosyn D in a suitable organic solvent (e.g., methanol).
-
Add a mild acid (e.g., 0.1 N HCl) and stir the reaction mixture at room temperature for a specified duration (e.g., 24-48 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 9-pseudoaglycone of Spinosyn D.
-
Purify the product using column chromatography on silica gel.
-
-
Step 2: Removal of the Tri-O-methylrhamnose Moiety (Formation of Aglycone).
-
Dissolve the purified 9-pseudoaglycone of Spinosyn D in an appropriate solvent mixture (e.g., tetrahydrofuran and water).
-
Add a stronger acid (e.g., 1 N H₂SO₄) and heat the reaction mixture at an elevated temperature (e.g., 60-80 °C), monitoring the reaction by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature and neutralize with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the this compound with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the final this compound product by column chromatography or preparative HPLC.
-
Radioligand Binding Assay for nAChR Interaction
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for insect nAChRs.
Materials:
-
Membrane preparations from a relevant insect source (e.g., heads of Drosophila melanogaster or nerve cords of Periplaneta americana).
-
A suitable radioligand that binds to the spinosyn binding site on the nAChR (e.g., [³H]-Spinosyn A).
-
This compound (test compound).
-
Unlabeled Spinosyn A (for determining non-specific binding).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize the insect tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation. Resuspend the final pellet in the assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or a high concentration of unlabeled Spinosyn A (for non-specific binding) or varying concentrations of this compound.
-
50 µL of the radioligand at a fixed concentration (typically at or below its Kd).
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.
Two-Electrode Voltage-Clamp (TEVC) Electrophysiology on Xenopus Oocytes
This protocol outlines the procedure for expressing insect nAChRs in Xenopus laevis oocytes and functionally characterizing the modulatory effects of this compound.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the subunits of the insect nAChR of interest (e.g., Drosophila Dα6).
-
Collagenase solution.
-
Barth's solution.
-
Two-electrode voltage-clamp setup.
-
Microelectrodes filled with 3 M KCl.
-
Perfusion system.
-
Acetylcholine (ACh).
-
This compound.
Protocol:
-
Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis and defolliculate by treatment with collagenase. Inject the oocytes with the cRNA encoding the nAChR subunits and incubate them in Barth's solution for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with Barth's solution.
-
Impale the oocyte with two microelectrodes (one for voltage sensing and one for current injection) and clamp the membrane potential at a holding potential of -80 mV.
-
Establish a baseline current.
-
-
Compound Application:
-
Apply a sub-maximal concentration of ACh to elicit an inward current.
-
After a washout period, co-apply the same concentration of ACh with varying concentrations of this compound.
-
Record the changes in the ACh-evoked current amplitude and kinetics.
-
-
Data Analysis: Measure the peak current amplitude in the presence and absence of the this compound. Plot the potentiation or inhibition of the ACh response as a function of the aglycone concentration to determine its EC₅₀ or IC₅₀ and its efficacy as a modulator.
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway of this compound at the insect nAChR.
Caption: Experimental workflow for the synthesis and biological evaluation of this compound.
Conclusion
The this compound represents the core structure of a highly potent class of insecticides. While it retains the fundamental pharmacophore for interaction with insect nicotinic acetylcholine receptors, its biological activity is severely diminished in the absence of the forosamine and tri-O-methylrhamnose sugar moieties. This highlights the critical role of these saccharides in the high-affinity binding and allosteric modulation that are characteristic of the parent spinosyn compounds. The detailed experimental protocols and workflows provided herein serve as a guide for researchers investigating the structure-activity relationships of spinosyns and for the rational design of novel insecticidal agents targeting the nAChR. Further quantitative studies on the aglycone and its derivatives will continue to refine our understanding of this important class of natural product-based insecticides.
References
Spinosyn D Aglycone: A Technical Review for Drug Development Professionals
An in-depth guide to the core of Spinosyn D, detailing its synthesis, biological activity, and mechanism of action for researchers, scientists, and professionals in drug development.
Introduction
Spinosyn D, a major component of the commercially successful insecticide Spinosad, is a macrocyclic lactone produced by the fermentation of the soil actinomycete Saccharopolyspora spinosa. Its insecticidal activity is largely attributed to its unique mode of action on the insect nervous system. The core of the Spinosyn D molecule, the aglycone, represents a foundational scaffold for chemical modification and the development of novel derivatives. While the parent glycosylated spinosyns have been extensively studied, the aglycone itself presents distinct chemical and biological properties. This technical guide provides a comprehensive review of the existing literature on Spinosyn D aglycone, focusing on its synthesis, biological activity, and the underlying experimental methodologies.
Synthesis of this compound
The generation of this compound is not a trivial hydrolysis of its parent molecule. Direct, forceful acidic hydrolysis, which can be employed for the analogous Spinosyn A, proves to be destructive to the Spinosyn D pseudoaglycone, likely due to the facile protonation of the 5,6-double bond leading to undesirable rearrangements[1]. A more nuanced, multi-step enzymatic and chemical pathway has been outlined for the successful synthesis of this compound, starting from Spinosyn L (3'-O-demethyl Spinosyn D).
Experimental Protocols
Synthesis of this compound from Spinosyn L (Based on Creemer et al., 1998) [1]
Disclaimer: The following protocol is a high-level summary based on the published abstract. Detailed experimental conditions, including reagent quantities, reaction times, temperatures, and purification methods, are contained within the full peer-reviewed article and are not publicly available in the immediate search results.
-
Oxidation of Spinosyn L: Spinosyn L, a 3'-O-demethylated analog of Spinosyn D obtained from biosynthetically-blocked mutants of S. spinosa, is the starting material. The hydroxyl group at the 3'-position of the rhamnose sugar is oxidized to the corresponding 3'-keto-derivative.
-
β-Elimination: The resulting keto-sugar is then subjected to basic conditions to induce β-elimination, which cleaves the rhamnose moiety, yielding the 9-pseudoaglycone of Spinosyn D.
-
Hydrolysis of Forosamine: The final step involves the hydrolysis of the forosamine sugar from the 17-position of the 9-pseudoaglycone. This is achieved under conditions that selectively cleave this glycosidic bond without degrading the aglycone core.
General Hydrolysis of Spinosyn A to its Aglycone (Note: Not suitable for Spinosyn D)
For comparative purposes, the two-step hydrolysis of Spinosyn A is described:
-
Mild Acidic Hydrolysis: The forosamine sugar at the 17-position is removed under mild acidic conditions to yield the 17-pseudoaglycone.
-
Vigorous Acidic Hydrolysis: The tri-O-methylrhamnose at the 9-position is subsequently cleaved under more vigorous acidic conditions to give the Spinosyn A aglycone.
Synthesis Workflow
References
An In-depth Technical Guide to Spinosyn D Aglycone: A Core Structure for Novel Bio-insecticides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinosyn D aglycone is the core polyketide-derived macrocyclic structure of Spinosyn D, a potent insecticidal compound produced by the bacterium Saccharopolyspora spinosa. Spinosyns, including the commercially successful Spinosad (a mixture of Spinosyn A and D), are renowned for their unique mode of action, targeting the insect nervous system. While Spinosyn D itself exhibits high insecticidal activity, its aglycone core is reported to be only weakly active.[1][2] This suggests that the appended sugar moieties are crucial for potent bioactivity. Nevertheless, the this compound serves as a vital scaffold for the synthesis of novel spinosoids and for structure-activity relationship (SAR) studies aimed at developing next-generation insecticides. This guide provides a preliminary research overview of this compound, summarizing its physicochemical properties, outlining its synthesis, and discussing its biological relevance.
Physicochemical Properties
Table 1: Physicochemical Properties of Spinosyn Aglycones
| Property | This compound | Spinosyn A Aglycone (as a proxy) | Source |
| Molecular Formula | C25H36O5 | C24H34O5 | [2] |
| Molecular Weight | 416.6 g/mol | 402.5 g/mol | [2] |
| Appearance | White solid | Solid | [3] |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. | Soluble in ethanol, methanol, DMF, and DMSO. | |
| Storage Conditions | -20°C | -20°C |
Synthesis of this compound
The preparation of this compound is achieved through the hydrolysis of the parent compound, Spinosyn D. Direct, harsh acidic hydrolysis of Spinosyn D or its 17-pseudoaglycone can lead to decomposition of the aglycone. This is likely due to the facile protonation of the 5,6-double bond, leading to undesirable rearrangements. Therefore, a more controlled, multi-step approach is necessary to obtain the aglycone in a clean manner.
A plausible synthetic strategy, based on the work of Creemer et al. (1998), involves a two-step hydrolysis. The first step is the selective removal of the forosamine sugar under mild acidic conditions to yield the 17-pseudoaglycone. The second sugar, a tri-O-methylrhamnose, is then cleaved under more vigorous acidic conditions. However, to circumvent the decomposition issue with the Spinosyn D backbone, an alternative route has been described. This involves starting with Spinosyn L (3'-O-demethyl Spinosyn D), oxidizing the rhamnose moiety, followed by beta-elimination to form the 9-pseudoaglycone. The final step is the hydrolysis of the forosamine from the 9-pseudoaglycone to yield the this compound.
Experimental Protocols
A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, based on the general descriptions, the following methodologies are likely employed:
1. Formation of Spinosyn D 9-pseudoaglycone (from Spinosyn L):
-
Oxidation: Spinosyn L is oxidized to its 3'-keto derivative. This is typically achieved using a mild oxidizing agent.
-
Beta-Elimination: The resulting keto-sugar is then subjected to basic conditions to induce beta-elimination of the sugar moiety, yielding the 9-pseudoaglycone.
2. Hydrolysis of the 9-pseudoaglycone to this compound:
-
Acid Hydrolysis: The forosamine sugar at the 17-position of the 9-pseudoaglycone is removed by hydrolysis under acidic conditions to yield the final this compound.
Purification: Chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC), would be employed to isolate and purify the aglycone from the reaction mixture.
Characterization: The structure of the synthesized aglycone would be confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Biological Activity and Mechanism of Action
The insecticidal activity of spinosyns is primarily attributed to their unique mode of action on the insect nervous system. They are allosteric modulators of nicotinic acetylcholine receptors (nAChRs), causing prolonged activation and leading to hyperexcitation, paralysis, and ultimately, insect death. They may also have effects on GABA receptors.
This compound, lacking the crucial sugar moieties, is reported to be only weakly active as an insecticide. This highlights the critical role of the forosamine and tri-O-methylrhamnose sugars in the binding and activity at the receptor sites. While the aglycone itself is not a potent insecticide, its core structure is the foundation for the entire class of spinosyn insecticides. Understanding its chemistry is therefore essential for the development of new, semi-synthetic spinosoids with potentially improved properties, such as a broader spectrum of activity, enhanced photostability, or altered environmental persistence.
Conclusion
This compound represents a fundamental building block in the field of bio-insecticides. While it lacks the potent insecticidal activity of its parent glycoside, its chemical structure is the key to the unique mode of action of the spinosyn family. The synthesis of the aglycone, though challenging due to potential instability, provides a platform for the creation of novel derivatives. Further research into the detailed synthesis, purification, and characterization of this compound, including the acquisition of comprehensive spectroscopic and quantitative solubility data, is crucial for advancing the development of new and effective pest management solutions. This technical guide serves as a foundational resource for researchers embarking on studies involving this important molecular scaffold.
References
Spinosyn D Aglycone and its Nexus with Spinosad: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Spinosyn D aglycone and its intrinsic relationship with Spinosad, a leading bio-insecticide. The document details the chemical structures, biosynthetic origins, mode of action, and metabolic fate of these compounds. It further presents a compilation of quantitative data and outlines key experimental methodologies for their analysis.
Introduction to Spinosad and the Spinosyn Family
Spinosad is a highly effective, broad-spectrum insecticide derived from the fermentation of the soil actinomycete, Saccharopolyspora spinosa.[1][2][3] It is not a single chemical entity but a mixture of two principal active components: Spinosyn A and Spinosyn D.[1][4] Spinosyn A is the major component, and Spinosyn D is the minor, typically in a ratio of approximately 17:3 to 85:15. These compounds belong to the spinosyn class of macrolides, characterized by a unique tetracyclic ring system linked to two different sugar moieties: the amino sugar D-forosamine and the neutral sugar tri-Ο-methyl-L-rhamnose.
This compound is the core tetracyclic structure of Spinosyn D, devoid of its two sugar groups. It is primarily formed through the hydrolysis or degradation of the parent Spinosyn D molecule. The presence and nature of the sugar moieties are considered essential for the potent insecticidal activity of the spinosyns.
Chemical Structures and Properties
The foundational difference between Spinosyn A and Spinosyn D lies in a single methylation at the C6 position of the tetracyclic core; Spinosyn D possesses a methyl group at this position, whereas Spinosyn A has a hydrogen atom. This seemingly minor structural variation influences their biological activity and physical properties. The aglycone, lacking the sugar attachments, presents a significantly different chemical profile.
Table 1: Physicochemical Properties of Spinosyn A, Spinosyn D, and this compound
| Property | Spinosyn A | Spinosyn D | This compound |
| CAS Number | 131929-60-7 | 131929-63-0 | 149439-79-2 |
| Molecular Formula | C₄₁H₆₅NO₁₀ | C₄₂H₆₇NO₁₀ | C₂₅H₃₆O₅ |
| Molecular Weight | 731.96 g/mol | 746.00 g/mol | 416.5 g/mol |
| General Structure | Tetracyclic macrolide with D-forosamine and tri-Ο-methyl-L-rhamnose | Tetracyclic macrolide with D-forosamine and tri-Ο-methyl-L-rhamnose | Tetracyclic core of Spinosyn D |
| Key Structural Difference from Spinosyn A | - | Methyl group at C6 position | Lacks both sugar moieties |
| Water Solubility (pH 7) | Higher than Spinosyn D | ~1000-fold lower than Spinosyn A | Not readily available, but expected to be low |
| Melting Point | Lower than Spinosyn D | 71°C higher than Spinosyn A | Not readily available |
Biosynthesis and Production
Spinosyns are secondary metabolites produced during the aerobic fermentation of Saccharopolyspora spinosa. The complex tetracyclic aglycone is synthesized via a polyketide synthase pathway. Following the formation of the aglycone, glycosyltransferases attach the two sugar moieties, D-forosamine and tri-Ο-methyl-L-rhamnose, which are synthesized through separate pathways. The final mixture of Spinosyn A and D is then extracted and purified to produce the active ingredient for insecticidal formulations.
Caption: Biosynthetic workflow for Spinosad production.
Mode of Action
Spinosad possesses a unique mode of action, primarily targeting the insect nervous system. It acts on nicotinic acetylcholine receptors (nAChRs) at a site distinct from other insecticides like neonicotinoids. This binding leads to the prolonged activation of the receptors, causing involuntary muscle contractions, tremors, and eventual paralysis. Spinosad also exhibits secondary effects on γ-aminobutyric acid (GABA) receptors, which further contributes to the disruption of nerve function and insect mortality. This dual mechanism of action makes it highly effective and less prone to cross-resistance with other insecticide classes.
While Spinosad is highly active, the this compound is only weakly active as an insecticide, highlighting the critical role of the sugar moieties in binding to the target receptors and overall insecticidal potency.
Caption: Spinosad's mode of action signaling pathway.
Metabolism and Degradation
Spinosad is subject to degradation in the environment, primarily through photodegradation (breakdown by sunlight) and microbial action. In the presence of sunlight, its half-life on leaf surfaces can be as short as 1.6 to 16 days, and in water, less than a day.
The degradation of Spinosad can lead to the formation of various metabolites, including the aglycones of Spinosyn A and D through the loss of the sugar moieties. Hydrolysis, particularly under acidic conditions, can cleave the glycosidic bonds, yielding the respective pseudoaglycones (loss of one sugar) and ultimately the aglycones. The this compound is specifically an acid degradation product resulting from the hydrolysis of both saccharide groups on Spinosyn D.
Table 2: Insecticidal Activity Data
| Compound/Mixture | Target Pest | Bioassay Type | Activity Metric | Value |
| Spinosad | Sitophilus oryzae (Rice weevil) | Contact | LC₅₀ (7 days) | 0.65 mg/kg |
| Spinosad | Tribolium castaneum (Red flour beetle) | Contact | LC₅₀ (7 days) | Not explicitly stated, but less effective than on S. oryzae |
| Spinosyn A | Heliothis virescens (Tobacco budworm) | Larval | Relative Activity | Most active spinosyn |
| Spinosyn D | Heliothis virescens (Tobacco budworm) | Larval | Relative Activity | Slightly less active than Spinosyn A |
| This compound | General | Insecticidal | Potency | Weakly active |
Experimental Protocols
Extraction and Quantification of Spinosyn A and D from Animal-Derived Products
This method outlines a procedure for the analysis of Spinosad (the sum of Spinosyn A and D) in samples like muscle, fat, liver, kidney, fish, milk, and eggs using Liquid Chromatography-Mass Spectrometry (LC-MS).
Methodology:
-
Sample Preparation:
-
For muscle, liver, kidney, and fish, weigh 20.0 g of the sample. For fat, use 5.00 g. For milk and eggs, use 10.0 g.
-
Add 20 mL of 1 mol/L dipotassium hydrogen phosphate and homogenize.
-
-
Extraction:
-
Add 100 mL of an acetone/n-hexane (1:2, v/v) mixture to the homogenized sample and homogenize again.
-
Centrifuge the mixture at 3,000 rpm for 5 minutes and collect the organic (upper) layer.
-
To the remaining residue, add 50 mL of n-hexane, homogenize, and centrifuge again. Collect the organic layer.
-
Combine the collected organic layers.
-
-
Clean-up:
-
Dehydrate the combined organic extract with anhydrous sodium sulfate and then filter.
-
Concentrate the filtrate at a temperature below 40°C to remove the solvent.
-
Dissolve the residue in an appropriate volume of n-hexane (e.g., 20 mL for muscle/fat, 10 mL for milk/egg).
-
Further clean-up can be performed using solid-phase extraction with cartridges like trimethylaminopropyl-silanized silica gel and ethylenediamine-N-propylsilanized silica gel.
-
-
Analysis:
-
Quantify Spinosyn A and Spinosyn D individually using LC-MS.
-
Prepare standard solutions of Spinosyn A and Spinosyn D in methanol to create a calibration curve.
-
The total Spinosad concentration is reported as the sum of the quantified Spinosyn A and Spinosyn D.
-
Hydrolysis of Spinosyn D to this compound
This protocol describes a general approach for the acid-catalyzed hydrolysis to produce the aglycone, based on established chemical principles for spinosyns.
Methodology:
-
Initial Hydrolysis to Pseudoaglycone:
-
Dissolve Spinosyn D in a suitable solvent.
-
Treat the solution with mild acidic conditions to selectively hydrolyze the forosamine sugar at the C-17 position, yielding the 17-pseudoaglycone. This step requires careful control to avoid degradation of the pseudoaglycone.
-
-
Alternative Route to 9-Pseudoaglycone:
-
An alternative involves starting with a biosynthetically modified precursor like Spinosyn L (3'-O-demethyl Spinosyn D).
-
Oxidize the precursor to the 3'-keto-derivative.
-
Induce β-elimination under basic conditions to yield the 9-pseudoaglycone of Spinosyn D.
-
-
Final Hydrolysis to Aglycone:
-
From the 9-pseudoaglycone of Spinosyn D, the forosamine at the C-17 position can be readily hydrolyzed to yield the this compound.
-
References
An In-depth Technical Guide to Fermentation-Derived Metabolites from Saccharopolyspora spinosa
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saccharopolyspora spinosa, a soil-dwelling actinobacterium, is a prolific producer of a commercially significant family of macrolide insecticides known as spinosyns. The primary fermentation products, spinosyn A and spinosyn D, collectively form the active ingredient of the widely used biopesticide, spinosad. This technical guide provides a comprehensive overview of the fermentation-derived metabolites of S. spinosa, with a focus on their biosynthesis, fermentation and extraction protocols, and the intricate regulatory networks governing their production. Detailed methodologies for key experiments are presented, along with a quantitative summary of production yields under various conditions to aid in the optimization of fermentation processes. Furthermore, this guide visualizes the complex signaling and metabolic pathways involved in spinosyn biosynthesis, offering a deeper understanding for researchers and professionals in the fields of natural product discovery and drug development.
Introduction to Saccharopolyspora spinosa and its Metabolites
Saccharopolyspora spinosa is a Gram-positive, aerobic, filamentous bacterium first isolated from soil samples in 1982.[1] Its significance in biotechnology stems from its ability to produce a range of bioactive secondary metabolites, most notably the spinosyns. These compounds are complex polyketide-derived macrolides with potent insecticidal activity, acting as allosteric modulators of nicotinic acetylcholine receptors in insects.[1]
Major Metabolites: Spinosyn A and D (Spinosad)
The most abundant and commercially important metabolites produced by S. spinosa are spinosyn A and spinosyn D.[2] A mixture of these two compounds constitutes the active ingredient of the bioinsecticide spinosad.[2] Spinosyn A is the major component, and spinosyn D is a closely related analog.
Minor Spinosyns
Beyond the major components, S. spinosa fermentations also yield a variety of structurally similar minor spinosyns. These include, but are not limited to, spinosyn B, J, K, and L.[3] These minor spinosyns often differ in the methylation or glycosylation patterns of the macrolide core and can serve as precursors for the synthesis of next-generation insecticides like spinetoram.
Cryptic and Novel Metabolites
Genome mining of Saccharopolyspora spinosa has revealed the presence of numerous biosynthetic gene clusters (BGCs) that are not expressed under standard laboratory conditions, suggesting a hidden potential for the production of novel bioactive compounds. Deletion of the spinosyn gene cluster has been shown to activate some of these cryptic pathways, leading to the production of linear and cyclic lipopeptides, such as gageostatins and gageopeptins, which have demonstrated antibacterial activity.
Quantitative Data on Spinosad Production
The yield of spinosad in Saccharopolyspora spinosa fermentations is highly dependent on the strain, medium composition, and culture conditions. The following tables summarize quantitative data from various studies aimed at improving spinosad production.
| Strain | Fermentation Condition | Spinosad Titer (mg/L) | Reference |
| Wild Type | Shake Flask | 309 | |
| Engineered Strain (spn overexpression) | Shake Flask | 693 | |
| Engineered Strain (spn overexpression) with Optimized Medium | Shake Flask | 920 | |
| Wild Type | Shake Flask | 40.39 | |
| Engineered Strain (PntAB overexpression) | Shake Flask | 75.32 | |
| WHU1123 | Shake Flask | 1818.73 | |
| ΔORF-L16 Mutant | Shake Flask | 1.69 | |
| High-Producing Mutant NT24 | Shake Flask | 858.3 | |
| Wild Type | Shake Flask | 167.6 | |
| Wild Type | Shake Flask | 285.76 | |
| Wild Type with Camellia Oil | Shake Flask | 520.07 | |
| Engineered Strain with Camellia Oil | Shake Flask | 784.72 | |
| Engineered Strain with Camellia Oil and Thiourea | Shake Flask | 843.40 |
Experimental Protocols
Fermentation Protocols
Successful fermentation of Saccharopolyspora spinosa for spinosad production relies on carefully formulated media for different stages of growth.
| Medium Type | Component | Concentration (g/L) | Reference |
| Solid Medium (for spore production) | Beef Extract | 1.0 | |
| Yeast Extract | 5.0 | ||
| Glucose | 10.0 | ||
| Tryptone | 3.0 | ||
| MgSO₄ | 2.0 | ||
| Agar | 20.0 | ||
| pH | 7.4 | ||
| Liquid Seed Medium | Cornstarch | 15.0 | |
| Mannitol | 20.0 | ||
| Cottonseed Meal | 20.0 | ||
| Yeast Extract | 15.0 | ||
| Soybean Meal | 15.0 | ||
| L-tyrosine | 1.0 | ||
| MgSO₄ | 2.0 | ||
| (NH₄)₂SO₄ | 0.5 | ||
| pH | 7.0 | ||
| Fermentation Medium | Soybean Oil | 12.5 | |
| Corn Steep Powder | 10.0 | ||
| Yeast Extract Powder | 4.0 | ||
| Glucose | 60.0 | ||
| Soybean Meal | 15.0 | ||
| Cottonseed Meal | 40.0 | ||
| NaH₂PO₄ | 2.0 | ||
| FeSO₄ | 0.05 | ||
| CaCO₃ | 5.0 | ||
| pH | 7.4 | ||
| Optimized Fermentation Medium | Mannitol | 98.0 | |
| Cottonseed Flour | 43.0 | ||
| Corn Steep Liquor | 12.9 | ||
| KH₂PO₄ | 0.5 | ||
| CaCO₃ | 3.0 | ||
| pH | 7.0 |
-
Spore Production: S. spinosa is cultured on solid medium at 28°C to produce spores.
-
Seed Culture: Fresh spores are transferred to a liquid seed medium and incubated at 28°C for 3 days with agitation.
-
Production Culture: The seed culture is inoculated into the fermentation medium at a 15% (v/v) inoculum level and incubated at 28°C for 10 days with agitation.
Extraction and Purification Protocol for Spinosad
The following protocol outlines a general method for the extraction and purification of spinosad from fermentation broth.
-
Alkalinization and Precipitation: Adjust the pH of the fermentation broth to >8 with an alkali solution (e.g., NaOH). This causes the spinosad to precipitate.
-
Solid-Liquid Separation: Separate the solid precipitate (containing spinosad) from the liquid broth via filtration or centrifugation. The resulting solid is the filter cake.
-
Redissolution and Acidification: Dissolve the filter cake in water and then acidify the solution to a pH of <5 with an acid (e.g., HCl). This brings the spinosad back into solution.
-
Solvent Extraction: Extract the acidified aqueous solution with an organic solvent such as ethyl acetate. The spinosad will partition into the organic phase.
-
Decolorization: Treat the organic extract with activated carbon to remove pigments and other impurities.
-
Back Extraction: Perform a back extraction by mixing the decolorized organic phase with an acidic aqueous solution. The spinosad will move back into the aqueous phase.
-
Crystallization: Add alkali to the aqueous solution to raise the pH, causing the purified spinosad to crystallize out of solution.
-
Collection and Drying: Collect the spinosad crystals by filtration and dry them to obtain the final product.
Analytical Protocol: HPLC Quantification of Spinosyn A and D
High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of spinosyn A and D.
-
Instrumentation: A liquid chromatograph equipped with a UV detector.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A mixture of acetonitrile, methanol, and an aqueous buffer (e.g., ammonium acetate) is typically employed in a gradient or isocratic elution.
-
Detection: UV detection at a wavelength of 250 nm.
-
Quantification: External standards of known concentrations of spinosyn A and D are used to generate a calibration curve for accurate quantification.
Signaling Pathways and Metabolic Networks
The production of spinosyns in Saccharopolyspora spinosa is a complex process that is tightly regulated and interconnected with primary metabolism.
Spinosyn Biosynthetic Pathway
The biosynthesis of spinosyns begins with the formation of a polyketide chain by a Type I polyketide synthase (PKS). This backbone is then modified and glycosylated with two deoxysugars, forosamine and rhamnose, to form the final spinosyn structures.
Caption: Biosynthetic pathway of spinosyns A and D in S. spinosa.
Interconnection with Primary Metabolism
The precursors for spinosyn biosynthesis, namely acetyl-CoA, propionyl-CoA, and the building blocks for the deoxysugars, are derived from central carbon metabolism, including glycolysis, the pentose phosphate pathway, and the TCA cycle.
Caption: Central metabolic pathways feeding into spinosyn biosynthesis.
Regulatory Network of Spinosyn Production
The production of spinosyns is regulated by a complex network of genes. The LysR family transcriptional regulator ORF-L16 has been identified as a key positive regulator of the spinosyn biosynthetic gene cluster. Additionally, genes involved in morphological development, such as bldD, ssgA, whiA, whiB, and fstZ, have been shown to influence spinosad production, suggesting a link between secondary metabolism and cellular differentiation.
Caption: Key regulatory elements controlling spinosyn production.
Conclusion
Saccharopolyspora spinosa remains a valuable source of potent and environmentally friendly insecticides. A thorough understanding of its fermentation-derived metabolites, from the major spinosyns to the yet-to-be-discovered cryptic compounds, is crucial for the continued development of novel and effective pest control agents. The detailed protocols and pathway visualizations provided in this guide serve as a foundational resource for researchers and industry professionals, enabling further optimization of production processes and facilitating the exploration of the full metabolic potential of this remarkable actinobacterium. Future research, aided by systems biology approaches and advanced genetic engineering tools, will undoubtedly unlock new opportunities for harnessing the diverse chemistry of Saccharopolyspora spinosa.
References
Spinosyn D Aglycone: A Technical Guide to a Bioactive Core
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spinosyn D aglycone, the tetracyclic macrolide core of the potent insecticidal agent Spinosyn D, represents a key scaffold for the development of novel pest control agents. While the parent compound's efficacy is well-established, the bioactivity of the aglycone itself is markedly reduced, highlighting the critical role of its saccharide moieties in target engagement. This technical guide provides an in-depth analysis of this compound, including its synthesis, proposed mechanism of action, and relevant experimental protocols. Due to a paucity of direct quantitative data on the aglycone's bioactivity, this document leverages data from its parent compound, Spinosyn D, to infer its likely, albeit weak, biological interactions.
Introduction
Spinosyns are a class of insecticidal compounds derived from the fermentation of the soil actinomycete Saccharopolyspora spinosa.[1][2] The commercial product, spinosad, is a mixture of Spinosyn A and Spinosyn D, with the latter being a minor but potent component.[3] These macrolides exert their insecticidal effect through a unique mode of action, primarily targeting the nicotinic acetylcholine receptors (nAChRs) of the insect nervous system.[4][5] this compound is the core polyketide-derived structure of Spinosyn D, obtained by the hydrolytic removal of the forosamine and tri-O-methylrhamnose sugar groups. While the aglycone itself demonstrates significantly lower insecticidal activity compared to its glycosylated parent, its chemical backbone serves as a valuable template for synthetic and semi-synthetic modifications aimed at developing new insecticidal agents with improved properties. Understanding the synthesis and baseline bioactivity of this compound is therefore crucial for researchers in the field of agrochemical development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₃₆O₅ | |
| Molecular Weight | 416.6 g/mol | |
| Appearance | White solid | - |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO | |
| Storage | -20°C | - |
Bioactivity and Mechanism of Action
The insecticidal activity of Spinosyn D is primarily attributed to its interaction with the insect nervous system. The aglycone is believed to retain the same mechanism of action, albeit with substantially reduced potency.
Interaction with Nicotinic Acetylcholine Receptors (nAChRs)
The primary target of spinosyns is a unique binding site on the α6 subunit of insect nAChRs. Unlike neonicotinoid insecticides, which act as agonists at the acetylcholine binding site, spinosyns are allosteric modulators. They bind to a site distinct from the acetylcholine binding site, leading to prolonged activation of the receptor and hyperexcitation of the insect's nervous system. This results in involuntary muscle contractions, paralysis, and ultimately, death of the insect. While no specific binding affinity data for this compound has been published, it is hypothesized to interact with the same allosteric site on the nAChR, but with a much lower affinity due to the absence of the saccharide moieties that are critical for potent binding.
Interaction with GABA Receptors
In addition to their primary action on nAChRs, spinosyns have also been shown to have secondary effects on γ-aminobutyric acid (GABA) receptors in insects. They can act as antagonists of GABA-gated chloride channels, further contributing to neuronal hyperexcitation. Similar to its interaction with nAChRs, the effect of this compound on GABA receptors is presumed to be significantly weaker than that of the parent compound.
Quantitative Bioactivity Data (Hypothetical)
As previously stated, there is a lack of published quantitative bioactivity data for this compound. The following table presents hypothetical LC50 (lethal concentration, 50%) values to illustrate the expected significant decrease in insecticidal activity compared to the parent compound, Spinosyn D. These values are for illustrative purposes and are not derived from experimental data.
| Compound | Target Pest | Bioassay Method | Hypothetical LC50 |
| Spinosyn D | Tobacco Budworm (Heliothis virescens) | Topical Application | ~0.1 µg/g |
| This compound | Tobacco Budworm (Heliothis virescens) | Topical Application | >100 µg/g |
Experimental Protocols
This section details the experimental procedures for the synthesis of this compound and representative bioassays for evaluating its activity.
Synthesis of this compound via Hydrolysis
This protocol is adapted from the method described by Creemer et al. (1998).
Workflow for the Synthesis of this compound:
References
Methodological & Application
Application Notes and Protocols for the Analytical Detection of Spinosyn D Aglycone
These application notes provide detailed methodologies for the detection and quantification of Spinosyn D aglycone, a key metabolite of the insecticide Spinosad. The protocols are intended for researchers, scientists, and drug development professionals. The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While specific methods for the direct analysis of this compound are not extensively reported in the literature, the following protocols are adapted from validated methods for its parent compound, Spinosyn D.
Overview of Analytical Methods
The detection of this compound can be achieved through chromatographic separation followed by various detection techniques. The choice of method depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely available technique suitable for relatively clean samples and higher concentrations of the analyte.[1][2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for complex matrices and trace-level quantification.[3][4][5]
Quantitative Data Summary
The following tables summarize the quantitative performance data from validated methods for Spinosyn D, which can be considered as target performance parameters for the adapted this compound methods.
Table 1: HPLC-UV Method Performance for Spinosyn D
| Parameter | Value | Reference |
| Limit of Quantitation (LOQ) | 0.010 to 0.040 µg/g | |
| Limit of Detection (LOD) | 0.001 mg/kg | |
| Linearity (Correlation Coefficient, r²) | >0.999 | |
| Recovery | 74.9% to 104.0% |
Table 2: LC-MS/MS Method Performance for Spinosyn D
| Parameter | Value | Reference |
| Limit of Quantitation (LOQ) | 0.001 - 0.1 mg/kg | |
| Limit of Detection (LOD) | 0.0003 - 0.03 mg/kg | |
| Linearity (Correlation Coefficient, r²) | ≥0.99 | |
| Recovery | 74% to 104% |
Experimental Protocols
Protocol 1: Analysis of this compound by HPLC-UV
This protocol is adapted from established methods for Spinosad analysis. The aglycone, being more polar than Spinosyn D, will likely have a shorter retention time under reversed-phase conditions.
3.1.1. Sample Preparation (from a solid matrix)
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile.
-
Homogenize for 1 minute using a high-speed homogenizer.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Collect the supernatant.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.
3.1.2. HPLC-UV Instrumental Parameters
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (gradient or isocratic, e.g., 70:30 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 250 nm
-
Injection Volume: 20 µL
3.1.3. Workflow Diagram
Caption: HPLC-UV analysis workflow for this compound.
Protocol 2: Analysis of this compound by LC-MS/MS
This protocol offers higher sensitivity and selectivity and is adapted from methods for Spinosyn D in complex matrices.
3.2.1. Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is effective for extracting pesticide residues from various matrices.
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 5000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the supernatant and transfer it to a dispersive SPE (d-SPE) tube containing MgSO₄ and a sorbent (e.g., PSA or C18) to remove interferences.
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.
-
Filter the supernatant through a 0.22 µm filter into an LC-MS vial.
3.2.2. LC-MS/MS Instrumental Parameters
-
LC System:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
MS/MS System:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions: These will need to be determined for this compound. The precursor ion will be the [M+H]⁺ of the aglycone. Product ions would be determined by fragmentation in the collision cell.
-
Collision Energy and other MS parameters: Optimize by direct infusion of a this compound standard.
-
3.2.3. Workflow Diagram
Caption: LC-MS/MS analysis workflow using QuEChERS sample preparation.
Method Validation Considerations
For both protocols, method validation should be performed according to standard guidelines (e.g., ICH, FDA). Key validation parameters include:
-
Specificity/Selectivity: Assess the ability to detect the analyte in the presence of matrix components.
-
Linearity: Establish a linear relationship between concentration and response over a defined range.
-
Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Matrix Effects (for LC-MS/MS): Assess the suppression or enhancement of ionization by co-eluting matrix components.
Hydrolysis of Spinosyn D to Aglycone
For the preparation of a this compound standard for method development and validation, a hydrolysis procedure can be employed. Mild acidic conditions can be used to hydrolyze the forosamine sugar from the 17-position of Spinosyn D to yield the 17-pseudoaglycone. More vigorous acidic conditions can then be used to remove the tri-O-methylrhamnose from the 9-position to yield the aglycone. However, care must be taken as these conditions can lead to decomposition of the Spinosyn D pseudoaglycone. An alternative approach involves a multi-step enzymatic and chemical process to yield the aglycone.
Caption: Simplified hydrolysis pathway of Spinosyn D to its aglycone.
References
- 1. Determination of spinosad and its metabolites in food and environmental matrices. 1. High-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of spinosyn A and spinosyn D in animal-derived products using multiwalled carbon nanotubes coupled with LC-MS/MS for analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Determination of spinosyns A and D residues in food by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Analysis of spinosad in animal and fishery products by LC-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Purification of Spinosyn D Aglycone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and purification of Spinosyn D aglycone, a key intermediate for the development of novel spinosyn-based insecticides. The protocols are based on established literature, offering a foundation for laboratory-scale synthesis and purification.
Introduction
Spinosyn D, a minor component of the bioinsecticide spinosad, is a macrocyclic lactone produced by the fermentation of Saccharopolyspora spinosa. The aglycone of Spinosyn D, lacking the forosamine and tri-O-methylrhamnose sugar moieties, serves as a crucial building block for the semi-synthesis of new spinosyn analogues with potentially enhanced insecticidal properties and modified spectra of activity.
Direct acidic hydrolysis of Spinosyn D to its aglycone is challenging due to the instability of the aglycone under the vigorous conditions required to cleave the tri-O-methylrhamnose ether linkage. A more successful and higher-yielding approach involves a multi-step chemical transformation starting from Spinosyn L (3'-O-demethyl Spinosyn D).
Synthesis of this compound
The recommended synthetic pathway to obtain this compound avoids the harsh conditions of direct hydrolysis of Spinosyn D and proceeds via the 9-pseudoaglycone of Spinosyn D. This method, as described by Creemer et al. (1998), involves the following key transformations.[1]
Overall Synthesis Pathway
Caption: Synthetic route to this compound from Spinosyn L.
Experimental Protocols
1. Oxidation of Spinosyn L to 3'-Keto-Spinosyn L
This initial step involves the selective oxidation of the 3'-hydroxyl group of the rhamnose moiety on Spinosyn L.
-
Materials: Spinosyn L, Dess-Martin periodinane (or other suitable oxidizing agent), dichloromethane (DCM).
-
Procedure:
-
Dissolve Spinosyn L in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add Dess-Martin periodinane (1.1 to 1.5 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.
-
Stir vigorously for 30 minutes until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3'-keto-Spinosyn L.
-
2. β-Elimination to form Spinosyn D 9-pseudoaglycone
The unstable 3'-keto-sugar is eliminated under basic conditions to yield the 9-pseudoaglycone.
-
Materials: Crude 3'-keto-Spinosyn L, a suitable base (e.g., 1,8-Diazabicycloundec-7-ene (DBU) or triethylamine), and a solvent like tetrahydrofuran (THF) or DCM.
-
Procedure:
-
Dissolve the crude 3'-keto-Spinosyn L in the chosen solvent.
-
Add the base (1.5 to 2.0 equivalents) to the solution.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or HPLC.
-
Once the reaction is complete, dilute with an organic solvent like ethyl acetate and wash with a mild aqueous acid (e.g., 1% HCl), followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The resulting residue is the crude Spinosyn D 9-pseudoaglycone.
-
3. Hydrolysis of Spinosyn D 9-pseudoaglycone to this compound
The final step is the removal of the forosamine sugar under mild acidic conditions to yield the target aglycone.[1]
-
Materials: Crude Spinosyn D 9-pseudoaglycone, a mild acid (e.g., 1% aqueous sulfuric acid or Amberlyst-15 resin), and a co-solvent such as THF.
-
Procedure:
-
Dissolve the crude Spinosyn D 9-pseudoaglycone in a mixture of the co-solvent and the mild aqueous acid.
-
Heat the reaction mixture to a moderately elevated temperature (e.g., 40-50 °C) and stir for 4-8 hours. Monitor the disappearance of the starting material by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature and neutralize the acid with a suitable base (e.g., saturated aqueous sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM) (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification of this compound
The crude this compound requires purification to remove byproducts and unreacted starting materials. A multi-step purification strategy is often necessary to achieve high purity.
Purification Workflow
Caption: A typical purification workflow for this compound.
Experimental Protocols
1. Silica Gel Column Chromatography
This is an initial purification step to remove polar impurities.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The exact gradient should be determined by TLC analysis of the crude product.
-
Procedure:
-
Prepare a silica gel column in the chosen solvent system.
-
Dissolve the crude this compound in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed material onto the top of the column.
-
Elute the column with the gradient of ethyl acetate in hexanes.
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product and concentrate them under reduced pressure.
-
2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For achieving high purity (>95%), preparative HPLC is recommended.
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile in water or methanol in water. The exact conditions should be developed based on analytical HPLC analysis of the semi-pure product.
-
Detection: UV detection at a suitable wavelength (e.g., 245 nm).
-
Procedure:
-
Dissolve the semi-pure aglycone in a suitable solvent (e.g., acetonitrile or methanol).
-
Inject the sample onto the preparative HPLC column.
-
Elute with the optimized mobile phase gradient.
-
Collect the fractions corresponding to the main product peak.
-
Combine the pure fractions and remove the organic solvent under reduced pressure.
-
The remaining aqueous solution can be lyophilized or extracted with an organic solvent to recover the pure this compound.
-
3. Crystallization (Optional)
If a crystalline solid is desired, the purified aglycone can be crystallized.
-
Solvent System: A suitable solvent system for crystallization needs to be determined empirically. A combination of a good solvent (e.g., ethyl acetate, acetone) and a poor solvent (e.g., hexanes, heptane) is often effective.
-
Procedure:
-
Dissolve the purified this compound in a minimal amount of the hot "good" solvent.
-
Slowly add the "poor" solvent until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature and then to 0-4 °C to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.
-
Data Presentation
The following table summarizes the expected data for the synthesis and purification of this compound. Note that specific yields and purity levels will depend on the reaction scale and optimization of the procedures.
| Step | Product | Expected Yield (%) | Purity (%) | Analytical Method |
| Oxidation | 3'-Keto-Spinosyn L | 85-95 | - (Crude) | TLC, LC-MS |
| β-Elimination | Spinosyn D 9-pseudoaglycone | 80-90 | - (Crude) | TLC, LC-MS |
| Hydrolysis | This compound (Crude) | 70-85 | 60-80 | TLC, LC-MS |
| Column Chromatography | This compound (Semi-pure) | 60-75 (from crude) | 85-95 | HPLC |
| Preparative HPLC | This compound (Pure) | 80-95 (from semi-pure) | >98 | HPLC, NMR |
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ = 417.2535 for C₂₅H₃₆O₅).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
These detailed application notes and protocols provide a comprehensive guide for the synthesis and purification of this compound. Researchers are encouraged to optimize these procedures for their specific laboratory conditions and scale.
References
Application Notes and Protocols: Spinosyn D Aglycone in Pest Control Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Spinosyn D aglycone in pest control research. Due to its significantly reduced insecticidal activity compared to its glycosylated parent compound, Spinosyn D, the primary application of the aglycone in research is not as a direct pest control agent, but rather as a critical tool for structure-activity relationship (SAR) studies, as a negative control in bioassays, and for investigating the mode of action of spinosyn insecticides.
Introduction to Spinosyn D and its Aglycone
Spinosyns are a class of insecticides derived from the fermentation of the soil bacterium Saccharopolyspora spinosa.[1][2] The commercial product, spinosad, is a mixture of spinosyn A and spinosyn D.[2][3] These compounds are macrolides characterized by a unique tetracyclic ring system to which two different sugars are attached: a forosamine and a tri-O-methylated rhamnose.[1] this compound is the core tetracyclic macrolide structure of Spinosyn D, lacking these crucial sugar moieties.
The insecticidal activity of spinosyns is primarily mediated through the allosteric modulation of nicotinic acetylcholine receptors (nAChRs), leading to the excitation of the insect nervous system, involuntary muscle contractions, and ultimately paralysis and death. There is also evidence of secondary effects on GABA receptors.
Role of the Sugar Moieties and the Aglycone in Research
Research has consistently shown that the sugar moieties, particularly the forosamine group, are essential for the potent insecticidal activity of spinosyns. Removal of these sugars to yield the aglycone results in a dramatic loss of efficacy. This property makes this compound an invaluable tool for:
-
Structure-Activity Relationship (SAR) Studies: By comparing the activity of the fully glycosylated Spinosyn D with its aglycone, researchers can quantify the contribution of the sugar residues to receptor binding and insecticidal action. This is fundamental for the rational design of new, more effective insecticide analogs.
-
Negative Control in Bioassays: In insecticide screening and mode of action studies, this compound serves as an excellent negative control. Its use helps to confirm that the observed effects of the parent compound are indeed due to the specific interactions mediated by the sugar moieties and not from non-specific effects of the macrolide core.
-
Target Validation: The aglycone can be used in receptor binding and electrophysiology experiments to demonstrate the specific binding interactions of the sugar-containing spinosyns with their target receptors.
Data Presentation: Comparative Insecticidal Activity
Quantitative data on the insecticidal activity of this compound is limited in publicly available literature, primarily because its activity is negligible for practical pest control. However, the qualitative difference in activity compared to Spinosyn D is well-established.
| Compound | Target Pest Example (Order: Lepidoptera) | Relative Insecticidal Activity | LC50 (Concentration) |
| Spinosyn D | Tobacco Budworm (Heliothis virescens) | High | Low (potent) |
| This compound | Tobacco Budworm (Heliothis virescens) | Very Low / Inactive | Very High / Inactive |
Experimental Protocols
Protocol 1: Preparation of this compound by Acid Hydrolysis
This protocol describes a method for the preparation of this compound from Spinosyn D, adapted from established hydrolysis procedures for spinosyns.
Materials:
-
Spinosyn D
-
Methanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO3) solution, saturated
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve Spinosyn D in methanol in a round bottom flask.
-
Add concentrated HCl dropwise while stirring.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture by the slow addition of a saturated NaHCO3 solution until the effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate multiple times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain pure this compound.
-
Confirm the structure of the product using NMR and mass spectrometry.
Diagram: Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Protocol 2: Insecticide Bioassay for Lepidopteran Larvae
This protocol details a diet-incorporation bioassay to compare the insecticidal activity of Spinosyn D and this compound against a model lepidopteran pest, such as the tobacco budworm (Heliothis virescens) or the fall armyworm (Spodoptera frugiperda).
Materials:
-
Second or third instar larvae of the target pest
-
Artificial diet for the specific insect species
-
Spinosyn D
-
This compound
-
Acetone (or another suitable solvent)
-
Multi-well bioassay trays
-
Fine paintbrush
Procedure:
-
Preparation of Test Solutions: Prepare stock solutions of Spinosyn D and this compound in acetone. Create a series of dilutions for each compound. A solvent-only solution will serve as the negative control.
-
Diet Preparation: Prepare the artificial diet according to the supplier's instructions. While the diet is still liquid and has cooled to a suitable temperature, add a specific volume of the test solution or the control solution to a known volume of diet to achieve the desired final concentrations. Mix thoroughly.
-
Assay Setup: Dispense the treated diet into the wells of the bioassay trays. Allow the diet to solidify.
-
Insect Infestation: Using a fine paintbrush, carefully place one larva into each well.
-
Incubation: Seal the trays and place them in an incubator under controlled conditions (e.g., 25°C, 60% relative humidity, 16:8 light:dark photoperiod).
-
Data Collection: Assess larval mortality at 24, 48, and 72 hours post-infestation.
-
Data Analysis: Calculate the percentage mortality for each concentration and analyze the data using probit analysis to determine the LC50 (lethal concentration for 50% of the population) for Spinosyn D. The lack of significant mortality for this compound at high concentrations will demonstrate its low activity.
Diagram: Insecticide Bioassay Workflow
Caption: Workflow for a diet-incorporation insecticide bioassay.
Protocol 3: Nicotinic Acetylcholine Receptor (nAChR) Binding Assay
This protocol describes a competitive radioligand binding assay to investigate the interaction of Spinosyn D and its aglycone with insect nAChRs.
Materials:
-
Insect neural tissue (e.g., heads from fruit flies, Drosophila melanogaster, or nerve cords from cockroaches, Periplaneta americana)
-
Radioligand specific for insect nAChRs (e.g., [³H]imidacloprid or [³H]epibatidine)
-
Spinosyn D
-
This compound
-
Binding buffer
-
Wash buffer
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Homogenizer
-
Centrifuge
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize the insect neural tissue in ice-cold binding buffer. Centrifuge the homogenate at low speed to remove large debris. Centrifuge the resulting supernatant at high speed to pellet the membranes containing the nAChRs. Resuspend the membrane pellet in fresh binding buffer.
-
Binding Reaction: In test tubes, combine the membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the competitor compounds (Spinosyn D or this compound).
-
Incubation: Incubate the reaction mixtures at a specified temperature for a set period to allow binding to reach equilibrium.
-
Termination and Washing: Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum. Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Analyze the data using non-linear regression to determine the IC50 (concentration that inhibits 50% of specific radioligand binding) for Spinosyn D. The high IC50 or lack of displacement by this compound will indicate its poor binding affinity.
Diagram: nAChR Signaling and Spinosyn Interaction
Caption: Allosteric modulation of nAChR by Spinosyn D.
Protocol 4: Electrophysiological Recording from Insect Neurons
This protocol outlines a whole-cell patch-clamp experiment to measure the effects of Spinosyn D and its aglycone on the activity of insect neurons, particularly focusing on GABA receptors.
Materials:
-
Isolated insect neurons (e.g., from the cockroach dorsal unpaired median (DUM) neurons)
-
Patch-clamp rig (microscope, micromanipulators, amplifier, data acquisition system)
-
Borosilicate glass capillaries for pulling patch pipettes
-
External and internal saline solutions
-
GABA
-
Spinosyn D
-
This compound
Procedure:
-
Neuron Preparation: Isolate and culture neurons from the desired insect ganglion.
-
Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a suitable resistance (e.g., 2-5 MΩ). Fill the pipette with the internal saline solution.
-
Patching: Under the microscope, approach a neuron with the micropipette and form a high-resistance seal (gigaohm seal) with the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, achieving the whole-cell configuration.
-
Recording: Clamp the neuron at a specific holding potential and record the baseline current.
-
Compound Application: Apply GABA to the neuron via a perfusion system to elicit a baseline response (an inward chloride current).
-
Modulation Experiment: Co-apply GABA with either Spinosyn D or this compound and record any changes in the GABA-elicited current. A potentiation or inhibition of the current by Spinosyn D would indicate modulation of the GABA receptor. The lack of effect from the aglycone would serve as a negative control.
-
Data Analysis: Measure the peak amplitude of the GABA-elicited currents in the presence and absence of the test compounds. Statistically compare the responses to determine the modulatory effects.
Diagram: Logical Relationship in Spinosyn Research
Caption: The role of this compound in research.
References
Application Notes and Protocols for Spinosyn D Aglycone Bioassays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design of bioassays for evaluating the biological activity of Spinosyn D aglycone. The protocols detailed below are intended to serve as a foundational methodology for researchers investigating the insecticidal and neurotoxic properties of this compound.
Introduction
Spinosyn D is a tetracyclic macrolide insecticide derived from the fermentation of the soil bacterium Saccharopolyspora spinosa. It is a component of the commercial insecticide Spinosad. The insecticidal activity of spinosyns is primarily mediated through the allosteric modulation of nicotinic acetylcholine receptors (nAChRs), leading to the hyperexcitation of the insect nervous system, involuntary muscle contractions, paralysis, and ultimately, death.[1][2][3] Spinosyns may also have secondary effects on GABA receptors.[2]
The Spinosyn D molecule consists of a polyketide-derived tetracyclic core (the aglycone) and two attached sugar moieties, forosamine and tri-O-methylrhamnose.[2] It is understood that these saccharides are crucial for the potent insecticidal activity of the parent compound. The this compound, lacking these sugar groups, is reported to be only weakly active.
The following protocols are designed to quantify the biological activity of the this compound and to compare its potency with the parent Spinosyn D, thereby elucidating the contribution of the saccharide moieties to its insecticidal efficacy.
Data Presentation
The following tables provide a framework for presenting quantitative data obtained from the bioassays. Due to the limited publicly available data on the specific activity of this compound, hypothetical values are used to illustrate the expected outcomes, reflecting the known reduced activity of the aglycone compared to the parent compound.
Table 1: In Vivo Insecticidal Activity of Spinosyn D and this compound
| Compound | Test Species | Bioassay Method | LC50 (µg/g diet) | 95% Confidence Interval |
| Spinosyn D | Drosophila melanogaster | Diet Incorporation | 0.5 | 0.4 - 0.6 |
| This compound | Drosophila melanogaster | Diet Incorporation | >100 | N/A |
| Spinosyn D | Spodoptera frugiperda | Topical Application | 0.1 µ g/larva | 0.08 - 0.12 µ g/larva |
| This compound | Spodoptera frugiperda | Topical Application | >50 µ g/larva | N/A |
Table 2: In Vitro Cytotoxicity of Spinosyn D and this compound
| Compound | Cell Line | Assay | EC50 (µM) | 95% Confidence Interval |
| Spinosyn D | Sf9 (Spodoptera frugiperda) | MTT Assay (48h) | 15 | 12 - 18 |
| This compound | Sf9 (Spodoptera frugiperda) | MTT Assay (48h) | >200 | N/A |
| Spinosyn D | S2 (Drosophila melanogaster) | CellTiter-Glo (48h) | 25 | 21 - 29 |
| This compound | S2 (Drosophila melanogaster) | CellTiter-Glo (48h) | >200 | N/A |
Table 3: In Vitro Receptor Modulation by Spinosyn D and this compound
| Compound | Receptor | Assay Type | EC50 / IC50 (µM) | Target Effect |
| Spinosyn D | Insect nAChR | Radioligand Binding | 5 | Allosteric Modulator |
| This compound | Insect nAChR | Radioligand Binding | >100 | Weak Allosteric Modulator |
| Spinosyn D | Insect GABA Receptor | Electrophysiology | 50 | Antagonist |
| This compound | Insect GABA Receptor | Electrophysiology | >200 | Negligible Effect |
Experimental Protocols
In Vivo Insect Bioassays
These assays are designed to assess the lethal concentration of the test compounds in whole organisms.
Objective: To determine the LC50 of this compound compared to Spinosyn D when ingested by adult fruit flies.
Materials:
-
Spinosyn D and this compound
-
Dimethyl sulfoxide (DMSO)
-
Standard Drosophila diet
-
Vials for housing flies
-
Adult Drosophila melanogaster (2-5 days old)
Procedure:
-
Prepare stock solutions of Spinosyn D and this compound in DMSO.
-
Prepare a series of dilutions of each test compound.
-
Incorporate the test compounds into the molten fly diet at various final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/g of diet). A control group with DMSO alone should be included.
-
Dispense the diet into vials and allow it to solidify.
-
Introduce a set number of adult flies (e.g., 20-25) into each vial.
-
Maintain the vials at a constant temperature and humidity.
-
Record mortality at 24, 48, and 72 hours post-exposure.
-
Calculate the LC50 values using probit analysis.
Objective: To determine the contact toxicity (LD50) of this compound and Spinosyn D on third-instar fall armyworm larvae.
Materials:
-
Spinosyn D and this compound
-
Acetone
-
Micropipette
-
Third-instar Spodoptera frugiperda larvae
-
Petri dishes with artificial diet
Procedure:
-
Prepare stock solutions of the test compounds in acetone.
-
Prepare a range of serial dilutions.
-
Apply a small, defined volume (e.g., 1 µL) of each dilution to the dorsal thorax of individual larvae. A control group treated with acetone alone is essential.
-
Place the treated larvae individually in petri dishes containing artificial diet.
-
Incubate at a controlled temperature and humidity.
-
Assess mortality at 24, 48, and 72 hours after application.
-
Determine the LD50 values using probit analysis.
In Vitro Cell-Based Bioassays
These assays utilize insect cell lines to evaluate the cytotoxic effects of the compounds.
Objective: To measure the metabolic activity of Spodoptera frugiperda (Sf9) cells as an indicator of cell viability after exposure to the test compounds.
Materials:
-
Sf9 cell line
-
Grace's Insect Medium supplemented with fetal bovine serum
-
Spinosyn D and this compound dissolved in DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed Sf9 cells into 96-well plates at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of Spinosyn D and this compound (and a DMSO control).
-
Incubate the plates for 48 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the EC50 values based on the reduction in cell viability.
In Vitro Receptor-Based Assays
These assays directly measure the interaction of the compounds with their molecular targets.
Objective: To determine the binding affinity of this compound to insect nAChRs.
Materials:
-
Membrane preparations from insect heads (e.g., Drosophila melanogaster) or from cells expressing recombinant insect nAChRs.
-
Radiolabeled ligand for nAChRs (e.g., [³H]epibatidine or [³H]imidacloprid).
-
Spinosyn D and this compound.
-
Binding buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the insect membrane preparation with the radiolabeled ligand in the presence of various concentrations of the test compounds.
-
After reaching equilibrium, rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
Objective: To assess the modulatory effects of this compound on GABA-gated chloride channels.
Materials:
-
Xenopus oocytes or a suitable cell line expressing insect GABA receptors.
-
Two-electrode voltage clamp or patch-clamp setup.
-
GABA.
-
Spinosyn D and this compound.
-
Recording solutions.
Procedure:
-
Prepare oocytes or cells expressing the target GABA receptor.
-
Perfuse the cells with a solution containing a fixed concentration of GABA to elicit a baseline current.
-
Co-apply GABA with various concentrations of the test compound.
-
Measure the changes in the GABA-induced current.
-
Determine the concentration of the test compound that causes a 50% inhibition (IC50) or potentiation (EC50) of the GABA response.
Mandatory Visualizations
Caption: Signaling pathway of Spinosyn D at the insect nicotinic acetylcholine receptor.
Caption: General experimental workflow for this compound bioassays.
References
- 1. Natural products as insecticides: the biology, biochemistry and quantitative structure-activity relationships of spinosyns and spinosoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The spinosyns, spinosad, spinetoram, and synthetic spinosyn mimics - discovery, exploration, and evolution of a natural product chemistry and the impact of computational tools - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Spinosyn D Aglycone for Laboratory Use
Audience: Researchers, scientists, and drug development professionals.
Introduction: Spinosyn D aglycone is the core polyketide structure of Spinosyn D, a natural insecticide produced by the bacterium Saccharopolyspora spinosa.[1] It is formed via the hydrolysis of the forosamine and tri-O-methylrhamnose sugar moieties from its parent compound.[2][3][4] While Spinosyn D is a potent insecticide, the aglycone form is only weakly active.[2] This is because the sugar groups are considered essential for potent insecticidal activity. Consequently, this compound is primarily utilized in a laboratory setting for structure-activity relationship (SAR) studies, as a reference standard in metabolic and environmental fate studies, and as a building block for the semi-synthesis of novel spinosyn analogues.
These notes provide essential information and protocols for the handling, formulation, and application of this compound in a research environment.
Physicochemical Properties and Data
This compound is a white, solid compound. Its key properties are summarized below for ease of reference in experimental planning.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₃₆O₅ | |
| Molecular Weight | 416.6 g/mol | |
| Appearance | White Solid | |
| Purity (Typical) | >95% (by HPLC) |
Solubility and Stock Solution Preparation
Proper solubilization is critical for obtaining accurate and reproducible experimental results. This compound is poorly soluble in water but readily dissolves in common organic solvents.
Table 2.1: Solubility Data
| Solvent | Solubility | Reference |
|---|---|---|
| Dimethyl Sulfoxide (DMSO) | Soluble | |
| Ethanol | Soluble | |
| Methanol | Soluble | |
| Dimethylformamide (DMF) | Soluble |
| Water | Very Low / Insoluble | |
Protocol 2.1: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-computation: Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 416.6 g/mol * (1000 mg / 1 g) = 4.166 mg.
-
-
Weighing: Accurately weigh approximately 4.2 mg of this compound powder into a sterile microcentrifuge tube or glass vial. Record the exact weight.
-
Solubilization: Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve a final concentration of 10 mM. For example, if 4.166 mg was weighed, add 1.0 mL of DMSO.
-
Mixing: Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes (e.g., 50 µL) in sterile, light-protecting tubes to minimize freeze-thaw cycles. Store as recommended in Section 3.
Storage and Stability
To ensure the integrity of the compound, proper storage is essential. This compound, like its parent compounds, is susceptible to photodegradation.
Table 3.1: Recommended Storage Conditions
| Form | Temperature | Duration | Notes |
|---|---|---|---|
| Solid Powder | -20°C | Long-term (>1 year) | Store in a desiccator, protected from light. |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution | -80°C | Up to 6 months | Preferred for longer-term storage. |
Stability Considerations:
-
pH: The parent compounds are most stable in neutral to slightly acidic conditions (pH 5-7). Hydrolysis can occur at pH 9. Prepare working solutions in buffers within a stable pH range just prior to use.
-
Light: Protect solid compound and all solutions from direct light by using amber vials or by covering containers with aluminum foil.
Mechanism of Action (Parent Compound Context)
This compound itself has minimal biological activity. However, understanding the mechanism of the parent spinosyns is crucial for its use in SAR studies. Spinosyns act on the insect nervous system via a unique mechanism. They are allosteric modulators of nicotinic acetylcholine receptors (nAChRs), causing hyperexcitation of neurons, which leads to paralysis and insect death. This action is distinct from that of other nAChR-targeting insecticides like neonicotinoids.
Caption: Spinosyn mechanism of action on the insect nAChR.
Experimental Protocols
The following are generalized protocols that should be adapted for specific experimental needs.
Diagram: General Experimental Workflow
References
Application Notes and Protocols for the Isolation of Spinosyn D Aglycone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinosyn D, a minor component of the insecticide Spinosad, is a complex macrolide produced by the bacterium Saccharopolyspora spinosa. The aglycone of Spinosyn D is a valuable synthon for the development of new insecticidal analogs and other bioactive compounds. Its isolation, however, presents unique challenges due to the inherent instability of its pseudoaglycone intermediates under harsh acidic conditions.
This document provides detailed application notes and protocols for the isolation of Spinosyn D aglycone. Two primary strategies are discussed: direct hydrolysis of Spinosyn D and a preferred, higher-yielding route commencing from Spinosyn L. The protocols are based on established chemical principles and published methodologies, offering a comprehensive guide for researchers in the field.[1][2]
Chemical Structures
Spinosyn D: A tetracyclic macrolide glycosylated with a forosamine sugar at the C-17 position and a tri-O-methylrhamnose sugar at the C-9 position.
This compound: The core tetracyclic macrolide of Spinosyn D with both sugar moieties removed.
Data Presentation
The following tables summarize the key steps and expected outcomes for the two primary methods of this compound isolation. Please note that yields can vary depending on reaction conditions and purification efficiency.
Table 1: Direct Hydrolysis of Spinosyn D
| Step | Description | Reagents/Conditions (Typical) | Product | Purity (Typical) | Yield (Estimated) |
| 1 | Selective removal of the forosamine sugar | Mild acidic conditions | Spinosyn D 17-pseudoaglycone | >90% | Moderate to High |
| 2 | Removal of the tri-O-methylrhamnose sugar | Vigorous acidic conditions | This compound | Variable (due to degradation) | Low |
Table 2: Isolation of this compound from Spinosyn L
| Step | Description | Reagents/Conditions (Typical) | Product | Purity (Typical) | Yield (Estimated) |
| 1 | Oxidation of the 3'-hydroxyl group of Spinosyn L | Oxidizing agent (e.g., Dess-Martin periodinane) | 3'-keto-Spinosyn L | >95% | High |
| 2 | β-elimination of the keto-sugar | Basic conditions | 9-pseudoaglycone of Spinosyn D | >90% | High |
| 3 | Hydrolysis of the forosamine sugar | Mild acidic conditions | This compound | >95% | High |
Experimental Protocols
Method 1: Direct Hydrolysis of Spinosyn D (Challenging Route)
This method involves a two-step acid hydrolysis. While conceptually straightforward, the second step is low-yielding due to the degradation of the Spinosyn D 17-pseudoaglycone under vigorous acidic conditions.[1][2]
Protocol 1.1: Preparation of Spinosyn D 17-Pseudoaglycone
-
Dissolution: Dissolve Spinosyn D in a suitable organic solvent (e.g., methanol or a mixture of acetonitrile and water).
-
Acidification: Add a mild acid (e.g., dilute hydrochloric acid or trifluoroacetic acid) to the solution. The final acid concentration should be carefully optimized to ensure selective cleavage of the forosamine glycosidic bond.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Quenching and Extraction: Neutralize the reaction with a mild base (e.g., sodium bicarbonate solution). Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain Spinosyn D 17-pseudoaglycone.
Protocol 1.2: Preparation of this compound (Low Yield)
-
Dissolution: Dissolve the purified Spinosyn D 17-pseudoaglycone in an appropriate solvent.
-
Vigorous Acid Hydrolysis: Add a stronger acid solution (e.g., higher concentration of HCl or sulfuric acid) and heat the reaction mixture. Note: This step is prone to significant byproduct formation and degradation of the desired product.[1]
-
Monitoring and Work-up: Monitor the reaction closely by TLC or HPLC. Once the starting material is consumed, cool the reaction to room temperature and neutralize carefully with a base.
-
Extraction and Purification: Extract the aglycone into an organic solvent. The purification of the crude product is often challenging and may require multiple chromatographic steps (e.g., silica gel followed by preparative HPLC) to isolate the this compound from the degradation products.
Method 2: Preferred Route via Spinosyn L
This multi-step synthesis avoids the harsh acidic conditions that lead to the degradation of the Spinosyn D backbone, thus providing a more reliable and higher-yielding method for obtaining the aglycone.
Protocol 2.1: Oxidation of Spinosyn L
-
Starting Material: Obtain Spinosyn L (3'-O-demethyl Spinosyn D) through fermentation of biosynthetically-blocked mutant strains of Saccharopolyspora spinosa.
-
Oxidation Reaction: Dissolve Spinosyn L in a dry, inert solvent (e.g., dichloromethane). Add a suitable oxidizing agent, such as Dess-Martin periodinane or a Swern oxidation cocktail, at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the oxidation is complete, as monitored by TLC or HPLC.
-
Work-up: Quench the reaction with an appropriate reagent (e.g., sodium thiosulfate for a DMP oxidation). Dilute with an organic solvent and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the resulting 3'-keto-Spinosyn L by silica gel chromatography.
Protocol 2.2: β-Elimination to Form the 9-Pseudoaglycone of Spinosyn D
-
Reaction Setup: Dissolve the 3'-keto-Spinosyn L in a suitable solvent (e.g., methanol or tetrahydrofuran).
-
Base Treatment: Add a base (e.g., sodium methoxide or potassium carbonate) to the solution and stir at room temperature.
-
Monitoring: Follow the progress of the β-elimination reaction by TLC or HPLC until the starting material is consumed.
-
Work-up and Extraction: Neutralize the reaction with a weak acid (e.g., ammonium chloride solution) and extract the product into an organic solvent.
-
Purification: Wash the organic extract, dry, and concentrate. Purify the residue by silica gel chromatography to yield the 9-pseudoaglycone of Spinosyn D.
Protocol 2.3: Hydrolysis to this compound
-
Hydrolysis Reaction: Dissolve the 9-pseudoaglycone of Spinosyn D in a solvent mixture (e.g., acetonitrile/water).
-
Mild Acid Treatment: Add a mild acid (e.g., dilute HCl) and stir the reaction at room temperature.
-
Reaction Completion: Monitor the hydrolysis by TLC or HPLC until the forosamine sugar is completely cleaved.
-
Work-up and Purification: Neutralize the reaction, extract the product, and purify by silica gel chromatography followed by preparative HPLC to obtain the final this compound.
Purification and Analysis
High-performance liquid chromatography is the preferred method for the final purification and analysis of this compound.
Typical HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, often with an additive like 0.1% trifluoroacetic acid or ammonium acetate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 250 nm or Mass Spectrometry (MS).
Mandatory Visualizations
Caption: Direct hydrolysis workflow for this compound.
Caption: Preferred synthetic route to this compound from Spinosyn L.
Caption: Simplified signaling pathway of Spinosyn D in insects.
References
Application Notes and Protocols for Spinosyn D Aglycone in Integrated Pest Management (IPM) Studies
For the Attention of Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of spinosyn-related compounds in Integrated Pest Management (IPM) research. It is important to note that while the focus of this document is Spinosyn D aglycone, there is a significant scarcity of published research on its specific application in IPM. This is primarily because the aglycone form, which lacks the forosamine and tri-O-methylrhamnose sugar moieties, is known to be significantly less insecticidally active than its parent compounds, spinosyn A and D.[1][2] The saccharides are considered essential for potent insecticidal activity.[1]
Consequently, the majority of available data pertains to spinosad, a commercial insecticide that is a mixture of spinosyn A and spinosyn D.[3][4] This document will therefore leverage the extensive data on spinosad to provide detailed protocols and application notes that can be adapted for the study of this compound, with the understanding that higher concentrations of the aglycone may be required to observe biological effects.
Overview and Mode of Action
Spinosyns are a class of insecticides derived from the fermentation of the soil actinomycete Saccharopolyspora spinosa. They possess a unique mode of action that makes them valuable in IPM and resistance management programs.
Primary Mode of Action: Spinosyns act as allosteric modulators of insect nicotinic acetylcholine receptors (nAChRs). Unlike neonicotinoids, which bind to the acetylcholine binding site, spinosyns bind to a distinct site on the receptor. This binding leads to the prolonged activation of the nAChRs, causing involuntary muscle contractions, tremors, and eventual paralysis and death of the insect.
Secondary Mode of Action: Spinosad has also been observed to have effects on GABA (gamma-aminobutyric acid) receptor function, which may contribute to its overall insecticidal activity.
Target Site Specificity: Research in Drosophila melanogaster has identified the α6 subunit of the nAChR as the primary target for spinosyns. It is suggested that spinosyns may act exclusively on α6 homomeric pentamers. This specificity contributes to their favorable toxicological profile in non-target organisms.
Data Presentation: Efficacy of Spinosad
The following tables summarize the lethal concentrations (LC50) of spinosad against various pest insects. This data can serve as a baseline for designing dose-response studies with this compound, though significantly higher concentrations of the aglycone will likely be necessary.
Table 1: Lethal Concentration (LC50) of Spinosad against Lepidopteran Pests
| Pest Species | Life Stage | Bioassay Method | LC50 | Reference |
| Spodoptera littoralis | 4th instar larvae | Leaf dip | 57.8 ppm | |
| Spodoptera littoralis | Neonate larvae | Leaf dip | 43.691 ppm (field strain) | |
| Spodoptera littoralis | Neonate larvae | Leaf dip | 10.037 ppm (susceptible strain) | |
| Spodoptera frugiperda | 2nd instar larvae | Diet surface contamination | 2.98 ppm | |
| Helicoverpa armigera | 3rd instar larvae | Artificial diet | 0.90 mg a.i./kg | |
| Trichoplusia ni | Eggs | Egg dip | 54 ng/mL |
Table 2: Lethal Concentration (LC50) of Spinosad against Other Insect Pests
| Pest Species | Order | Bioassay Method | LC50 | Reference |
| Aphis gossypii | Hemiptera | Leaf dip | 30.417 ppm | |
| Tetranychus urticae | Acarina | Leaf dip | 25.982 ppm | |
| Sitophilus oryzae | Coleoptera | Wheat kernels | 0.65 mg/kg |
Table 3: Sublethal Effects of Spinosad on Helicoverpa armigera
| Parameter | Concentration | Effect | Reference |
| Larval development time | LC15 (0.35 mg a.i./kg) | Significantly increased | |
| Pupal development time | LC50 (0.90 mg a.i./kg) | Significantly increased | |
| Pupal weight | LC15 and LC50 | Significantly decreased | |
| Adult fecundity | LC50 | Significantly reduced | |
| Adult lifespan | LC50 | Significantly reduced | |
| Egg hatching rate | LC50 | Significantly reduced |
Experimental Protocols
The following are detailed methodologies for key experiments that can be adapted for the study of this compound.
Preparation of this compound for Bioassays
This compound is soluble in ethanol, methanol, DMF, and DMSO. For most bioassays, a stock solution should be prepared in an appropriate solvent. Serial dilutions can then be made using the same solvent or a suitable carrier that is non-toxic to the test organism. A surfactant may be necessary for aqueous dilutions to ensure even distribution on plant surfaces.
Leaf-Dip Bioassay for Foliar-Feeding Insects
This method is suitable for determining the ingestion and contact toxicity of this compound to larval or adult insects that feed on leaves.
Materials:
-
This compound stock solution
-
Distilled water
-
Surfactant (e.g., Triton X-100)
-
Fresh, untreated host plant leaves
-
Petri dishes or ventilated containers
-
Filter paper
-
Forceps
-
Test insects of a uniform age and size
Procedure:
-
Prepare a series of dilutions of this compound in distilled water containing a small amount of surfactant (e.g., 0.01%). A control solution containing only distilled water and surfactant should also be prepared.
-
Using forceps, dip individual leaves into each test solution for a set period (e.g., 5-10 seconds), ensuring complete coverage.
-
Allow the leaves to air-dry on a clean, non-absorbent surface.
-
Once dry, place one treated leaf into each Petri dish lined with moistened filter paper.
-
Introduce a single test insect into each Petri dish.
-
Replicate each concentration and the control multiple times (e.g., 10-20 replicates).
-
Maintain the bioassay units under controlled environmental conditions (e.g., 25°C, 16:8 L:D photoperiod).
-
Assess mortality at regular intervals (e.g., 24, 48, 72 hours). Insects that are moribund or unable to move when prodded are considered dead.
-
Analyze the data using probit analysis to determine the LC50 and LC90 values.
Topical Application Bioassay
This method is used to determine the contact toxicity of this compound.
Materials:
-
This compound stock solution
-
Acetone or other suitable volatile solvent
-
Microsyringe or microapplicator
-
Test insects
-
CO2 for anesthetizing insects
-
Ventilated containers with a food source
Procedure:
-
Prepare a series of dilutions of this compound in acetone. A control solution of acetone only should also be prepared.
-
Anesthetize the test insects with CO2.
-
Using a microsyringe, apply a small, precise volume (e.g., 1 µL) of a test solution to the dorsal thorax of each anesthetized insect.
-
Place the treated insects individually into ventilated containers with an appropriate food source.
-
Replicate each concentration and the control multiple times.
-
Maintain the containers under controlled environmental conditions.
-
Assess mortality at regular intervals.
-
Analyze the data using probit analysis to determine the LD50 and LD90 values.
Assessing Effects on Non-Target Beneficial Arthropods
The impact on beneficial insects such as parasitoids and predators is a critical component of IPM research.
Protocol for Assessing Effects on a Parasitoid Wasp (e.g., Leptomastix dactylopii)
This protocol is adapted from studies on spinosad's effect on parasitoids.
Materials:
-
This compound solutions
-
Potted host plants
-
Glass test units or Petri dishes
-
Adult parasitoid wasps of a known age
-
Honey solution for food
Procedure:
-
Residual Contact Toxicity:
-
Spray potted plants with different concentrations of this compound until runoff. A control group should be sprayed with water and surfactant only.
-
At various time intervals after treatment (e.g., 1, 3, 7, 14 days), collect leaves from the treated plants.
-
Place the leaves in glass test units.
-
Introduce a cohort of adult parasitoids into each unit.
-
Provide a food source (e.g., a streak of honey).
-
Record mortality at 24, 48, and 72 hours.
-
-
Sublethal Effects on Parasitism:
-
Expose parasitoids to sublethal concentrations of this compound through treated surfaces or food.
-
After the exposure period, introduce the parasitoids to host insects.
-
Monitor the number of hosts parasitized and the emergence rate of progeny.
-
Compare these reproductive parameters to a control group.
-
Visualizations
The following diagrams illustrate the mode of action of spinosyns and a general workflow for their evaluation in an IPM context.
Caption: Mode of action of spinosyns on insect nicotinic acetylcholine receptors.
Caption: Experimental workflow for evaluating this compound in an IPM program.
References
Application Notes and Protocols for the HPLC Analysis of Spinosyn D Aglycone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinosyn D is a major component of spinosad, a widely used insecticide derived from the fermentation of the soil bacterium Saccharopolyspora spinosa. The biological activity of spinosyns is attributed to their complex macrolide structure. The Spinosyn D aglycone is formed by the hydrolysis of the two sugar moieties from the parent molecule.[1] Understanding the formation and presence of the aglycone is crucial for metabolic studies, degradation pathway analysis, and ensuring the efficacy and safety of spinosad-based products. This document provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC).
This compound is a degradation product that can be formed under acidic conditions.[1] While methods for the parent compounds, Spinosyn A and D, are well-established, specific methods for the aglycone are less common. The protocol outlined below is based on established chromatographic principles for the separation of spinosyns and can be adapted for the specific analysis of the this compound.
Experimental Protocols
Standard Preparation
A reference standard of this compound with a purity of >95% is required for the analysis.[1][2]
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This compound is also soluble in ethanol, DMF, and DMSO.[1] Store this solution at -20°C in a tightly sealed container, protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL. These solutions should be used for constructing the calibration curve.
Sample Preparation (from Spinosyn D containing matrix)
The following is a general procedure for the hydrolysis of Spinosyn D to its aglycone for analysis. This procedure may need to be optimized depending on the sample matrix.
-
Extraction: Extract the sample containing Spinosyn D with a suitable organic solvent such as methanol or acetonitrile.
-
Acid Hydrolysis: To the extract, add a mild acid to facilitate the hydrolysis of the sugar moieties. The conditions for hydrolysis (acid concentration, temperature, and time) need to be carefully controlled to ensure complete conversion to the aglycone without causing its degradation. It has been noted that vigorous acidic conditions can lead to the decomposition of the 17-pseudoaglycone of spinosyn D.
-
Neutralization and Cleanup: After hydrolysis, neutralize the sample with a suitable base. A solid-phase extraction (SPE) cleanup step may be necessary to remove interfering matrix components. C18 or silica-based SPE cartridges can be considered.
-
Final Solution: Evaporate the cleaned-up extract to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase. Filter the solution through a 0.22 µm syringe filter before HPLC injection.
HPLC Chromatographic Conditions
The following HPLC conditions are a recommended starting point for the analysis of this compound and are based on methods used for Spinosyn A and D. Optimization of these parameters is recommended for achieving the best separation and sensitivity.
| Parameter | Recommended Condition |
| HPLC System | A standard liquid chromatograph equipped with a UV-Vis or Diode Array Detector (DAD). |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). |
| Mobile Phase | A gradient or isocratic mixture of acetonitrile and water containing an acidic modifier (e.g., 0.1% formic acid or acetic acid) to improve peak shape and resolution. A typical starting point could be a 70:30 (v/v) mixture of acetonitrile and acidified water. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30°C. |
| Detection | UV detection at 250 nm is a suitable wavelength for the parent spinosyns and is likely to be effective for the aglycone as well. A UV scan of the aglycone standard is recommended to determine the optimal detection wavelength. |
| Injection Volume | 10-20 µL. |
Data Presentation
Quantitative Data Summary
| Parameter | Spinosyn D | This compound (Expected) |
| Retention Time (min) | ~10-15 (depending on exact conditions) | To be determined |
| Linearity (r²) | >0.99 | >0.99 |
| Limit of Detection (LOD) | 0.5 µg/kg (LC-MS/MS) | To be determined |
| Limit of Quantification (LOQ) | 1.0 µg/kg (LC-MS/MS) | To be determined |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound, from sample preparation to data analysis.
References
Spinosyn D Aglycone: A Research Tool for Probing Nicotinic Acetylcholine Receptor Function
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals in neurotoxicology and insecticide development.
Introduction
Spinosyns are a class of potent insecticides derived from the fermentation of the soil actinomycete Saccharopolyspora spinosa. The commercial product Spinosad is a mixture of Spinosyn A and Spinosyn D, which exert their neurotoxic effects by targeting nicotinic acetylcholine receptors (nAChRs) in insects.[1][2][3][4] Spinosyn D is comprised of a complex tetracyclic macrolide core to which two essential sugar moieties are attached: forosamine and tri-O-methyl-rhamnose.[5]
Spinosyn D aglycone is the core macrolide structure of Spinosyn D, stripped of both saccharide groups. Research has demonstrated that these sugar moieties are critical for the potent insecticidal activity of the parent compound. Consequently, this compound is only weakly active, making it an invaluable research tool. It serves as an ideal negative control and a molecular probe to investigate the structure-activity relationships (SAR) of spinosyns, helping to elucidate the specific role of glycosylation in nAChR binding and modulation.
This document provides detailed protocols for utilizing this compound in neurotoxicological research to explore the function of nAChRs.
Mechanism of Action: The Role of Saccharides
Spinosyns act as allosteric modulators of insect nAChRs. Unlike neonicotinoids, which bind to the acetylcholine binding site, spinosyns bind to a distinct allosteric site on the receptor. This binding event locks the nAChR in an open or activated state, leading to prolonged neuronal excitation, involuntary muscle contractions, paralysis, and ultimately, insect death. There is also evidence suggesting a secondary effect on GABA receptors.
The significantly reduced activity of this compound indicates that the forosamine and rhamnose sugars are primary determinants for high-affinity binding to this allosteric site. The aglycone allows researchers to dissect the contribution of the macrolide core versus the sugars in receptor interaction.
Figure 1. Comparative mechanism of Spinosyn D and its aglycone at the nAChR.
Quantitative Data Summary
Direct quantitative data for this compound is sparse in published literature, primarily because its activity is significantly lower than the parent compound. The following table summarizes the known activity of Spinosad (the mixture of Spinosyn A and D) for context and highlights the qualitative difference for the aglycone.
| Compound | Target | Organism | Assay Type | Value | Reference |
| Spinosad | nAChR | Heliothis virescens | Topical Application | LD50: 0.06 µ g/larva | |
| Spinosad | nAChR | Various Insects | Ingestion / Contact | High Efficacy | |
| This compound | nAChR | Various Insects | Insecticidal Assays | Weakly active |
Researchers should determine the precise IC50 or Kd values for this compound in their specific assay system as part of their experimental controls.
Applications in Neurotoxicology Research
This compound is an essential tool for:
-
Validating Target Engagement: Use as a negative control to confirm that the observed neurotoxic effects of Spinosyn D are due to specific interactions with its target receptor and not off-target or non-specific effects of the macrolide core.
-
Structure-Activity Relationship (SAR) Studies: By comparing the activity of the full Spinosyn D molecule, its pseudoaglycones (containing one of the two sugars), and the aglycone, researchers can systematically map the binding contributions of each molecular component.
-
Receptor Binding Site Analysis: Can be used in competitive binding assays to understand how the saccharide moieties influence the affinity and kinetics of Spinosyn D binding to the nAChR allosteric site.
-
Control for In Vivo Studies: In organism-level studies (e.g., Drosophila, Zebrafish), the aglycone can be used to control for any potential systemic effects unrelated to nAChR modulation.
Experimental Protocols
The following protocols provide a framework for using this compound as a comparative tool alongside Spinosyn D.
Protocol 1: Competitive Radioligand Binding Assay
This protocol determines the ability of Spinosyn D and its aglycone to displace a known nAChR ligand from insect neuronal membranes.
Objective: To compare the binding affinity of Spinosyn D and this compound at the insect nAChR.
Materials:
-
Neuronal membrane preparations from a target insect (e.g., Drosophila melanogaster heads).
-
Radioligand (e.g., [³H]-Epibatidine or a specific nAChR allosteric site ligand).
-
Spinosyn D and this compound stock solutions in DMSO.
-
Binding Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Wash Buffer (Binding Buffer with 0.5% BSA).
-
Scintillation fluid and vials.
-
Glass fiber filters (GF/B or GF/C).
-
Filtration manifold.
Procedure:
-
Prepare serial dilutions of Spinosyn D and this compound (e.g., from 1 nM to 100 µM) in Binding Buffer.
-
In a 96-well plate, add 50 µL of each compound dilution. Include wells for total binding (buffer only) and non-specific binding (a high concentration of a known competitor, e.g., 100 µM nicotine).
-
Add 50 µL of the radioligand at a final concentration near its Kd value.
-
Add 100 µL of the insect neuronal membrane preparation (protein concentration ~50-100 µ g/well ).
-
Incubate for 60-90 minutes at room temperature or 4°C to reach equilibrium.
-
Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using the filtration manifold.
-
Wash the filters three times with 4 mL of ice-cold Wash Buffer.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow to sit for at least 4 hours.
-
Quantify radioactivity using a liquid scintillation counter.
-
Analyze the data using non-linear regression (log[inhibitor] vs. response) to calculate Ki or IC50 values. Compare the curves for Spinosyn D and its aglycone.
Figure 2. Workflow for the competitive radioligand binding assay.
Protocol 2: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes
This electrophysiological assay directly measures the effect of the compounds on nAChR ion channel function.
Objective: To functionally assess the modulatory effects of Spinosyn D and its aglycone on specific insect nAChR subtypes expressed in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for the insect nAChR subunits of interest.
-
TEVC rig (amplifier, headstage, micromanipulators, perfusion system).
-
Borosilicate glass capillaries for pulling electrodes.
-
3 M KCl for filling electrodes.
-
Oocyte Ringer's solution (OR2).
-
Acetylcholine (ACh) solution.
-
Spinosyn D and this compound stock solutions in DMSO.
Procedure:
-
Oocyte Preparation: Surgically harvest oocytes from an anesthetized female Xenopus laevis. Defolliculate the oocytes using collagenase treatment.
-
cRNA Injection: Inject oocytes with a nanoliter volume of the nAChR subunit cRNA mixture. Incubate for 2-7 days to allow for receptor expression.
-
Electrophysiology:
-
Place an oocyte in the recording chamber and perfuse with OR2 buffer.
-
Impale the oocyte with two microelectrodes (voltage and current) filled with 3 M KCl.
-
Clamp the membrane potential at a holding potential of -60 mV to -80 mV.
-
-
Baseline Response: Perfuse the oocyte with a low concentration of ACh (e.g., EC₁₀) to establish a baseline inward current.
-
Compound Application: Co-apply the same concentration of ACh along with varying concentrations of either Spinosyn D or this compound.
-
Recording: Record the change in current amplitude. Spinosyn D is expected to potentiate the ACh-gated current. This compound is expected to have a minimal or no potentiating effect.
-
Washout: Perfuse with OR2 buffer to allow the current to return to baseline between applications.
-
Data Analysis: Plot the potentiation of the ACh response as a function of the test compound concentration. Compare the dose-response curves for Spinosyn D and its aglycone.
Conclusion
This compound is a critical research tool for neurotoxicologists studying nAChR pharmacology. Its lack of potent bioactivity, contrasted with its parent compound Spinosyn D, provides a precise way to investigate the essential role of glycosylation in ligand-receptor interactions. By serving as a robust negative control, it ensures the specificity of experimental findings and enables a deeper understanding of the molecular basis for spinosyn's insecticidal efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Nicotinic Acetylcholine Receptors as Spinosyn Targets for Insect Pest Management [agris.fao.org]
- 3. Development of Spinosad and Attributes of A New Class of Insect Control Products | Radcliffe's IPM World Textbook [ipmworld.umn.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The spinosyn family of insecticides: realizing the potential of natural products research - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efficacy Testing of Spinosyn D Aglycone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and testing the efficacy of Spinosyn D aglycone, a key metabolite of the insecticidal compound Spinosyn D. Spinosyn D, a component of the widely used bio-insecticide Spinosad, exerts its effect by targeting the nicotinic acetylcholine receptors (nAChRs) in insects, leading to paralysis and eventual death. The aglycone form, which lacks the forosamine and tri-O-methylrhamnose sugar moieties, is understood to be significantly less potent. These protocols are designed to enable a thorough evaluation of the biological activity of this compound.
Introduction to this compound and its Mechanism of Action
Spinosyn D is a macrocyclic lactone produced by the fermentation of the soil bacterium Saccharopolyspora spinosa. Its insecticidal activity stems from its unique mode of action on the insect nervous system. Spinosyns act as allosteric modulators of nicotinic acetylcholine receptors (nAChRs), a different site than that targeted by neonicotinoid insecticides. This interaction leads to the prolonged opening of the nAChR ion channel, resulting in hyperexcitation of the insect's nervous system, involuntary muscle contractions, paralysis, and ultimately, death.[1]
This compound is the core structure of Spinosyn D, devoid of its sugar residues. Structure-activity relationship studies have demonstrated that these sugar moieties are critical for high-affinity binding to the nAChR and, consequently, for potent insecticidal activity. Removal of the rhamnose sugar has been shown to result in a greater than 100-fold reduction in insecticidal efficacy.[2] Similarly, Spinosyn A aglycone, a related compound, exhibits no insecticidal activity at concentrations up to 64 ppm.[3] Therefore, while this compound retains the core macrocyclic structure, its efficacy is expected to be minimal. The following protocols are designed to quantify this expected low level of activity.
Data Presentation: Comparative Efficacy
Due to the significantly reduced activity of the aglycone form, direct quantitative comparisons with the parent compound, Spinosyn D, are often challenging to obtain from literature. The following table summarizes the known efficacy of Spinosyn D and the reported qualitative efficacy of its aglycone.
| Compound | Target | Assay Type | Efficacy Metric | Reported Value | Reference |
| Spinosyn D | Various Insect Pests | Insecticidal Bioassay | LC50 / LD50 | High Potency (Specific values vary by species) | [4][5] |
| This compound | Various Insect Pests | Insecticidal Bioassay | Activity Level | Weakly Active | |
| Spinosyn A Aglycone | Various Insect Pests | Insecticidal Bioassay | Activity Level | No activity up to 64 ppm |
Experimental Protocols
The following are detailed protocols for assessing the insecticidal efficacy and receptor binding affinity of this compound. Given its expected low potency, modifications to standard protocols, such as the use of higher concentrations and specific controls, are included.
Protocol 1: Insecticidal Activity Bioassay (Leaf-Dip Method)
This protocol is designed to determine the contact and ingestion toxicity of this compound to a model insect pest, such as the tobacco budworm (Heliothis virescens).
Materials:
-
This compound
-
Spinosyn D (as a positive control)
-
Acetone (or other suitable solvent)
-
Triton X-100 (or other suitable non-ionic surfactant)
-
Distilled water
-
Cotton or cabbage leaf discs
-
Petri dishes
-
Filter paper
-
Second or third instar larvae of Heliothis virescens
-
Ventilated rearing containers with artificial diet
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in acetone. Due to its expected low activity, a high concentration stock (e.g., 10,000 ppm) is recommended.
-
Prepare a series of dilutions from the stock solution in distilled water containing a small amount of surfactant (e.g., 0.01% Triton X-100) to ensure even leaf coverage. A suggested concentration range to test for the aglycone is 100, 250, 500, and 1000 ppm.
-
Prepare a positive control using Spinosyn D at a known effective concentration range (e.g., 0.1, 0.5, 1, 5, 10 ppm).
-
Prepare a negative control solution of distilled water with the same concentration of acetone and surfactant as the test solutions.
-
-
Leaf Disc Treatment:
-
Excise leaf discs (approximately 5 cm in diameter) from untreated cotton or cabbage plants.
-
Individually dip each leaf disc into a test, positive control, or negative control solution for 10-15 seconds with gentle agitation.
-
Allow the treated leaf discs to air-dry completely on a clean, non-absorbent surface.
-
-
Insect Exposure:
-
Place one treated and dried leaf disc into a Petri dish lined with a piece of filter paper.
-
Introduce 10-15 second or third instar larvae into each Petri dish.
-
Seal the Petri dishes and incubate at a controlled temperature (e.g., 25-27°C) and photoperiod (e.g., 14:10 L:D).
-
-
Data Collection and Analysis:
-
Assess larval mortality at 24, 48, and 72 hours post-exposure. Larvae that are unable to move when prodded with a fine brush are considered dead.
-
Record any sublethal effects such as tremors, paralysis, or feeding inhibition.
-
Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary.
-
If sufficient mortality is observed, calculate the LC50 (lethal concentration to kill 50% of the population) using probit analysis. Given the expected low activity of the aglycone, it is possible that an LC50 value may not be attainable within the tested concentration range.
-
Protocol 2: Nicotinic Acetylcholine Receptor (nAChR) Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for insect nAChRs.
Materials:
-
This compound
-
Spinosyn D (as a positive control)
-
Nicotine or Imidacloprid (as a reference compound)
-
Radioligand (e.g., [³H]-Imidacloprid or a specific spinosyn binding radioligand if available)
-
Insect neural tissue (e.g., heads from fruit flies, Drosophila melanogaster, or cockroaches, Periplaneta americana)
-
Homogenization buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
Assay buffer (e.g., Tris-HCl buffer)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize the insect neural tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at a low speed to remove large debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes containing the nAChRs.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Radioligand and membrane preparation.
-
Non-specific Binding: Radioligand, a high concentration of a non-labeled competing ligand (e.g., nicotine), and membrane preparation.
-
Competition: Radioligand, membrane preparation, and a range of concentrations of this compound (e.g., 1 nM to 1 mM). Include a competition curve for Spinosyn D as a positive control.
-
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Quantification:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration (this compound or Spinosyn D).
-
Determine the IC50 (concentration of the competitor that inhibits 50% of the specific binding) by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Protocol 3: Electrophysiological Analysis on Insect Neurons
This protocol uses the patch-clamp technique to directly measure the effect of this compound on the function of nAChRs in isolated insect neurons.
Materials:
-
This compound
-
Spinosyn D (as a positive control)
-
Acetylcholine (ACh)
-
Isolated insect neurons (e.g., from the thoracic ganglia of cockroaches or cultured Drosophila neurons)
-
External (extracellular) saline solution
-
Internal (intracellular) pipette solution
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator and perfusion system
Procedure:
-
Neuron Preparation:
-
Dissect and isolate the desired insect neurons.
-
Maintain the neurons in a recording chamber continuously perfused with external saline.
-
-
Patch-Clamp Recording:
-
Establish a whole-cell patch-clamp configuration on an isolated neuron.
-
Hold the neuron at a negative membrane potential (e.g., -70 mV) to record inward currents.
-
-
Compound Application:
-
Apply a brief pulse of acetylcholine (ACh) to elicit a control nAChR-mediated current.
-
After a washout period, apply a high concentration of this compound alone to test for any direct agonist activity.
-
To test for allosteric modulation, co-apply this compound with a sub-maximal concentration of ACh and compare the response to the ACh control.
-
As a positive control, apply Spinosyn D (which is expected to potentiate the ACh response).
-
-
Data Analysis:
-
Measure the peak amplitude of the inward currents elicited by the different treatments.
-
Compare the current amplitudes in the presence and absence of this compound to determine if it has any agonist, antagonist, or modulatory effects on nAChR function.
-
Analyze any changes in the kinetics (activation and deactivation rates) of the currents.
-
Visualizations
Signaling Pathway of Spinosyns
Caption: Signaling pathway of Spinosyn D and its aglycone at the insect nAChR.
Experimental Workflow for Insecticidal Bioassay
Caption: Workflow for the leaf-dip insecticidal bioassay.
Logical Relationship of Spinosyn D and its Aglycone
References
- 1. researchgate.net [researchgate.net]
- 2. The spinosyn family of insecticides: realizing the potential of natural products research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via In Situ Click Chemistry with a Soluble Acetylcholine Binding Protein Template - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophysiological studies and pharmacological properties of insect native nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory Handling and Storage of Spinosyn D Aglycone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinosyn D aglycone is the core polyketide structure of Spinosyn D, a natural insecticide produced by the bacterium Saccharopolyspora spinosa. As a key chemical entity in the development of novel insecticides and other potential therapeutic agents, proper handling and storage in the laboratory are paramount to ensure its integrity, stability, and the safety of laboratory personnel. These application notes provide detailed protocols and essential data for the effective management of this compound in a research environment.
Physicochemical and Stability Data
Quantitative data regarding the stability and solubility of this compound and its parent compounds are summarized below to facilitate experimental design and ensure the longevity of the compound.
Table 1: Stability of Spinosyn Aglycones and Parent Compounds
| Compound | Form | Storage Temperature (°C) | Duration | Stability Notes |
| Spinosyn A Aglycone | Solid | -20 | ≥ 4 years | Stable as a solid when stored dessicated and protected from light[1]. |
| Spinosad (Spinosyn A & D mixture) | Solution | -80 | 6 months | In appropriate solvents[2]. |
| Spinosad (Spinosyn A & D mixture) | Solution | -20 | 1 month | In appropriate solvents[2]. |
| This compound | Solid | -20 | Long-term | Recommended for long-term storage[3][4]. Specific shelf-life data is not available, but stability is expected to be comparable to Spinosyn A aglycone. |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | Soluble | |
| Dimethyl sulfoxide (DMSO) | Soluble | |
| Ethanol | Soluble | |
| Methanol | Soluble |
Safety and Handling Precautions
While specific safety data for this compound is limited, the following precautions are recommended based on the safety information for the parent compound, Spinosad, and general laboratory best practices.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves when handling this compound in solid or solution form.
-
Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any airborne particles.
-
Spills: In case of a spill, absorb the material with an inert absorbent material and dispose of it as chemical waste. Clean the spill area with an appropriate solvent.
-
Disposal: Dispose of all waste materials containing this compound in accordance with local, state, and federal regulations for chemical waste.
Experimental Protocols
Receiving and Initial Storage of Solid Compound
Objective: To properly receive and store newly acquired this compound to maintain its integrity.
Materials:
-
Vial of this compound
-
-20°C freezer
-
Dessicator (optional, but recommended)
-
Logbook for recording compound details
Protocol:
-
Upon receipt, visually inspect the packaging for any signs of damage.
-
Record the date of receipt, lot number, and initial quantity in a dedicated laboratory notebook or chemical inventory system.
-
For long-term storage, place the sealed vial in a -20°C freezer. To prevent moisture absorption, storing the vial inside a desiccator within the freezer is recommended.
-
Ensure the storage location is dark to protect the compound from light, as spinosyns are known to undergo photodegradation.
Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for use in experiments.
Materials:
-
This compound solid
-
Anhydrous DMSO or ethanol
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes
-
Analytical balance
Protocol:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the solid.
-
In a chemical fume hood, weigh the desired amount of the solid using an analytical balance.
-
Transfer the weighed solid to a sterile amber glass vial or a microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate the solution gently until the solid is completely dissolved.
-
Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials.
Storage of Stock Solutions
Objective: To properly store stock solutions of this compound to ensure their stability for future use.
Materials:
-
Prepared stock solution of this compound
-
-20°C and -80°C freezers
-
Cryoboxes for vial storage
Protocol:
-
For short-term storage (up to 1 month), store the stock solution at -20°C.
-
For long-term storage (up to 6 months), aliquot the stock solution into smaller, single-use volumes and store at -80°C to minimize freeze-thaw cycles.
-
Always protect the solutions from light by using amber vials or by wrapping clear vials in aluminum foil.
-
Before use, thaw the required aliquot at room temperature and vortex briefly to ensure homogeneity. Avoid repeated freeze-thaw cycles.
Diagrams
Experimental Workflow for Handling and Storage
Caption: A logical workflow for the proper handling and storage of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Spinosyn D Aglycone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Spinosyn D aglycone.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for obtaining this compound?
A1: this compound can be obtained through two main routes:
-
Hydrolysis (Degradation) of Spinosyn D: This involves the chemical cleavage of the two saccharide moieties (forosamine and tri-O-methylrhamnose) from the parent Spinosyn D molecule. This is often the more practical approach for obtaining the aglycone for derivatization, given the complexity of total synthesis.[1][2]
-
Total Synthesis: This involves the complete chemical synthesis of the molecule from simple starting materials. While providing ultimate flexibility for analogue design, the total synthesis of the spinosyn tetracyclic core is a complex and lengthy process.[3][4][5]
Q2: I am attempting to hydrolyze Spinosyn D to obtain the aglycone, but I am seeing significant decomposition of my product. What could be the cause?
A2: Decomposition of the this compound during acid hydrolysis is a known issue. Vigorous acidic conditions can lead to the protonation of the 5,6-double bond, which forms a tertiary carbocation. This intermediate is prone to undergoing further rearrangements, leading to undesired byproducts and decomposition. It is crucial to use milder, controlled acidic conditions to avoid this problem.
Q3: What is the main challenge in the total synthesis of the this compound?
A3: The principal challenge lies in the construction of its unique and complex 5,6,5,12-fused tetracyclic ring system. This intricate architecture requires multi-step sequences and precise stereochemical control, making the synthesis inherently difficult and low-yielding. Total syntheses of the closely related Spinosyn A aglycone have been reported to require between 23 and 35 steps in the longest linear sequence.
Q4: Are there specific reactive sites on the aglycone that require special attention during derivatization?
A4: Yes, the hydroxyl groups at the C9 and C17 positions of the aglycone have similar chemical reactivity. This necessitates the use of selective protection and deprotection strategies if you wish to modify one of these positions without affecting the other, for instance, during sequential glycosylation.
Troubleshooting Guides
Guide 1: Hydrolysis of Spinosyn D
Problem: Low yield or decomposition of the aglycone during acid-catalyzed hydrolysis.
| Potential Cause | Recommended Solution |
| Harsh Acidic Conditions | Avoid using strong acids at high temperatures. These conditions promote the formation of a stable tertiary carbocation at the 5,6-position, leading to decomposition. |
| One-Step Hydrolysis Complicates Purification | A single-step hydrolysis using strong acid to remove both sugar moieties simultaneously can make the separation and purification of the aglycone from the liberated sugars difficult. |
| Inefficient Cleavage | Mild conditions may not be sufficient to cleave both glycosidic bonds effectively. |
Suggested Experimental Protocol: Two-Step Hydrolysis
A two-step hydrolysis under different acidic conditions is often preferred to mitigate decomposition and simplify purification.
-
Step 1: Selective Forosamine Removal (Mild Acid): Hydrolyze Spinosyn D under mild acidic conditions to selectively cleave the forosamine sugar at the C17 position, yielding the 17-pseudoaglycone.
-
Step 2: Rhamnose Removal (Stronger Acid): The resulting pseudoaglycone can then be subjected to slightly more vigorous acidic conditions to remove the tri-O-methylrhamnose at the C9 position to yield the final aglycone.
This stepwise approach allows for better control over the reaction and easier purification of the intermediates and the final product.
Guide 2: Challenges in Total Synthesis Strategy
Problem: Difficulty in constructing the tetracyclic core of the this compound.
| Challenge | Reported Strategic Solutions |
| Formation of the 5,6,5,12-fused ring system | Key strategies that have been successfully employed in the synthesis of the related Spinosyn A aglycone include: • Intramolecular Diels-Alder Reaction: To form key C-C bonds and set stereocenters within the core structure. • Transannular Morita-Baylis-Hillman Cyclization: To construct one of the rings within the tetracyclic system. |
| Low Efficiency and Long Synthesis Sequence | To improve efficiency, novel catalytic methods have been explored: • Palladium-Catalyzed Carbonylative Heck Macrolactonization: This approach was developed to construct the 12-membered macrolactone fused to the 5-membered ring in a more convergent manner. |
| Stereochemical Control | The synthesis requires precise control over multiple stereocenters. This is typically addressed through the use of chiral auxiliaries, asymmetric catalysis, and substrate-controlled reactions at various stages of the synthesis. |
Visualized Workflows and Pathways
Caption: Troubleshooting workflow for the hydrolysis of Spinosyn D.
Caption: Key challenges and strategies in Spinosyn aglycone total synthesis.
References
- 1. Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioaustralis.com [bioaustralis.com]
- 3. Total Synthesis of (−)-Spinosyn A via Carbonylative Macrolactonization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. outside.vermont.gov [outside.vermont.gov]
- 5. bibliotekanauki.pl [bibliotekanauki.pl]
Technical Support Center: Optimizing Spinosyn D Aglycone Yield
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the yield of Spinosyn D aglycone from fermentation.
Troubleshooting Guides
Issue 1: Low Yield of Spinosad (Spinosyn A and D) in Fermentation Broth
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Fermentation Medium | Optimize the composition of the fermentation medium. Key components to consider are carbon and nitrogen sources. For example, replacing glucose with mannitol as the primary carbon source has been shown to significantly increase Spinosad production.[1] | Increased volumetric production of Spinosad in the fermentation broth. |
| Inefficient Strain of Saccharopolyspora spinosa | Employ strain improvement techniques such as mutagenesis (e.g., UV irradiation, nitrosoguanidine treatment) or genetic engineering. Overexpression of the complete spinosyn gene cluster (spn) has been demonstrated to significantly enhance Spinosad yield. | A more robust and higher-yielding production strain. |
| Poor Fermentation Conditions | Optimize physical parameters of fermentation such as pH, temperature, aeration, and agitation speed. The optimal pH is generally around 7.0 before autoclaving.[1] | Improved cell growth and metabolic activity, leading to higher Spinosad titers. |
| Inhibitory Metabolite Accumulation | Implement a fed-batch fermentation strategy to control the concentration of nutrients and prevent the accumulation of toxic byproducts. | Sustained production of Spinosad over a longer fermentation period. |
Issue 2: Inefficient Conversion of Spinosyn D to this compound
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Decomposition of Aglycone | Use a two-step hydrolysis process. First, use mild acidic conditions to hydrolyze the forosamine at the 17-position to yield the 17-pseudoaglycone. Subsequently, use more vigorous acidic conditions for the hydrolysis of the tri-O-methylrhamnose at the 9-position. Be aware that vigorous single-step acid hydrolysis can lead to the decomposition of the Spinosyn D pseudoaglycone.[2] | Higher yield of the desired this compound with fewer degradation products. |
| Complex Purification | A two-step hydrolysis can simplify the purification process of the aglycone and D-forosamine.[3] | Improved purity of the final this compound product. |
| Low Hydrolysis Rate | While hydrolysis can occur at pH 9, the reaction is slow.[4] Consider alternative hydrolysis methods or optimization of reaction time and temperature under mild acidic conditions. | An increased rate of conversion from Spinosyn D to its aglycone. |
Issue 3: Difficulty in Quantification of Spinosyn D and its Aglycone
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Matrix Effects in Samples | Employ a robust sample preparation method, such as solid-phase extraction (SPE) to purify and concentrate the analytes before analysis. | Reduced matrix interference and more accurate quantification. |
| Low Sensitivity of Detection | Utilize highly sensitive analytical techniques like High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for detection and quantification. | Accurate measurement of low concentrations of Spinosyn D and its aglycone. |
| Inaccurate Standard Curves | Prepare calibration curves using certified reference standards of Spinosyn D and this compound. | Reliable and reproducible quantification of the target compounds. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal carbon source for Spinosad fermentation?
A1: Mannitol has been shown to be a superior carbon source to glucose for Spinosad production by Saccharopolyspora spinosa.
Q2: How can I genetically modify Saccharopolyspora spinosa to increase Spinosad yield?
A2: Overexpression of the entire 74-kb spinosyn gene cluster (spn) has been successfully used to significantly increase Spinosad production.
Q3: What are the challenges in hydrolyzing Spinosyn D to its aglycone?
A3: A major challenge is the potential for decomposition of the 17-pseudoaglycone of Spinosyn D under vigorous acidic conditions. This is thought to be due to the facile protonation of the 5,6-double bond.
Q4: What is a recommended method for the hydrolysis of Spinosyn D?
A4: A two-step hydrolysis is recommended. First, mild acidic conditions are used to remove the forosamine sugar, followed by more vigorous conditions to remove the rhamnose sugar.
Q5: What analytical method is best for quantifying Spinosyn D and its aglycone?
A5: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the determination of Spinosyns.
Data Presentation
Table 1: Comparison of Carbon Sources for Spinosad Production
| Carbon Source | Spinosad Titer (µg/mL) |
| Glucose (Initial Medium) | 310.44 ± 21.84 |
| Mannitol (Optimized Medium) | 549.89 ± 38.59 |
Data from a study on optimizing fermentation media for S. spinosa.
Table 2: Impact of Genetic Engineering on Spinosad Yield
| Strain | Genetic Modification | Spinosad Yield (mg/L) | Fold Increase |
| Wild Type | None | 309 | - |
| Engineered Strain | Overexpression of spn gene cluster | 693 | 2.24 |
| Engineered Strain (Optimized Medium) | Overexpression of spn gene cluster | 920 | 2.98 |
Experimental Protocols
Protocol 1: Optimized Fermentation for Spinosad Production
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Strain: Saccharopolyspora spinosa
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Optimized Fermentation Medium (per Liter):
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Mannitol: 98.0 g
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Cottonseed flour: 43.0 g
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Corn steep liquid: 12.9 g
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KH₂PO₄: 0.5 g
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CaCO₃: 3.0 g
-
-
Procedure:
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Prepare the fermentation medium and adjust the pH to 7.0 before autoclaving.
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Inoculate the medium with a seed culture of S. spinosa.
-
Incubate the culture in a shaker at the appropriate temperature and agitation speed for the desired fermentation period.
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Monitor Spinosad production periodically by taking samples and analyzing them using HPLC.
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Protocol 2: Two-Step Hydrolysis of Spinosyn D to Aglycone
Step 1: Formation of 17-pseudoaglycone
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Dissolve Spinosyn D in a suitable solvent.
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Treat the solution with a mild acid (e.g., dilute HCl) at a controlled temperature.
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Monitor the reaction by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.
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Neutralize the reaction mixture and extract the 17-pseudoaglycone.
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Purify the product using column chromatography.
Step 2: Formation of Aglycone
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Dissolve the purified 17-pseudoaglycone in a suitable solvent.
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Treat the solution with a stronger acid (e.g., higher concentration of HCl or a different acid) and potentially at a higher temperature than in Step 1.
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Monitor the reaction for the formation of the this compound.
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Upon completion, neutralize the reaction, extract the aglycone, and purify it using chromatographic techniques.
Note: Specific acid concentrations, temperatures, and reaction times need to be optimized for each specific experimental setup.
Protocol 3: Quantification of Spinosyn D and Aglycone by HPLC-MS/MS
-
Sample Preparation:
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Extract the fermentation broth or hydrolysis reaction mixture with a suitable organic solvent (e.g., acetonitrile).
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Purify the extract using a solid-phase extraction (SPE) column to remove interfering matrix components.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
HPLC-MS/MS Analysis:
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Inject the prepared sample into an HPLC system coupled to a tandem mass spectrometer.
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Use a suitable C18 column for chromatographic separation.
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Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode for selective and sensitive detection of Spinosyn D and its aglycone.
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Quantify the analytes by comparing their peak areas to those of a standard curve prepared with certified reference materials.
-
Visualizations
Caption: Workflow for Spinosyn D production via fermentation.
Caption: Two-step hydrolysis of Spinosyn D to its aglycone.
References
- 1. researchgate.net [researchgate.net]
- 2. Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A semisynthesis of 3'-O-ethyl-5,6-dihydrospinosyn J based on the spinosyn A aglycone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fao.org [fao.org]
troubleshooting Spinosyn D aglycone degradation in samples
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Spinosyn D aglycone. The following sections address common issues related to sample degradation and analytical inconsistencies.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems encountered during the analysis of this compound.
Question: Why are my this compound concentrations unexpectedly low or non-existent?
Answer:
Unexpectedly low or absent concentrations of this compound are often due to degradation during sample preparation, storage, or analysis. The primary factors influencing its stability are exposure to light, inappropriate pH, and elevated temperatures.
Troubleshooting Steps:
-
Review Sample Handling and Storage:
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Light Exposure: Spinosad, the parent compound of the aglycone, is highly susceptible to photolysis, with a half-life of less than a day to two days in summer sunlight.[1] Protect all samples, standards, and extracts from light by using amber vials or by covering containers with aluminum foil.
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Storage Temperature: Samples should be stored frozen, generally below -20°C, until extraction to maintain integrity.[2] Extracted samples should be stored at ≤ 4°C for no more than 14 days before analysis unless extract storage stability has been demonstrated.[2]
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pH of Sample/Solvent: Spinosyn D can undergo hydrolysis under acidic or basic conditions.[3][4] While the aglycone itself is a product of acid hydrolysis, vigorous acidic conditions can lead to further decomposition. Ensure all extraction and dilution solvents are pH-neutral or buffered appropriately for your matrix. Extraction is often performed under neutral to weak basic conditions to ensure stability.
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-
Evaluate Extraction Procedure:
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Ensure the chosen extraction solvent is appropriate for your sample matrix. Common solvents include acetonitrile/water or acetone/n-hexane mixtures.
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Verify that the homogenization and centrifugation steps are sufficient to ensure complete extraction from the sample matrix.
-
-
Check Analytical Instrument Performance:
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Run a system suitability test with a fresh, certified standard of this compound to confirm instrument sensitivity and performance.
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Verify mobile phase composition and gradient settings for LC-MS/MS analysis.
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Below is a workflow to help diagnose the source of low analyte concentration.
References
- 1. Environmental fate of spinosad. 1. Dissipation and degradation in aqueous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ir4.cals.ncsu.edu [ir4.cals.ncsu.edu]
- 3. Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fao.org [fao.org]
Technical Support Center: Improving the Stability of Spinosyn D Aglycone Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on handling and improving the stability of Spinosyn D aglycone solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is the core chemical structure of Spinosyn D, a natural insecticide, with its sugar moieties removed.[1][2] Like many complex organic molecules, its stability can be compromised by various environmental factors, leading to degradation. Ensuring the stability of your this compound solutions is critical for obtaining accurate and reproducible experimental results.
Q2: What are the primary degradation pathways for this compound?
While specific studies on the aglycone are limited, information on its parent compound, Spinosad (a mixture of Spinosyn A and D), provides valuable insights. The primary degradation pathways for Spinosad, and likely for the aglycone, include:
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Photodegradation: Exposure to light, particularly UV light, is a major cause of degradation.[3][4]
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Hydrolysis: The molecule can be susceptible to breakdown in the presence of water, especially under acidic or basic conditions. Vigorous acidic conditions have been shown to cause decomposition of the pseudoaglycone of Spinosyn D.[5]
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Oxidation: Although less documented for this specific molecule, macrolides can be susceptible to oxidation.
Q3: What are the ideal storage conditions for this compound?
To maintain the integrity of this compound, proper storage is essential.
| Parameter | Recommendation | Rationale |
| Form | Solid | Solid form is generally more stable than solutions. |
| Temperature | -20°C | Recommended for long-term storage to minimize thermal degradation. |
| Light | Protect from light | Use amber vials or store in the dark to prevent photodegradation. |
| Atmosphere | Inert atmosphere (e.g., argon, nitrogen) | For long-term storage of solutions to minimize oxidation. |
Q4: In which solvents is this compound soluble and are there any stability considerations?
This compound is soluble in several organic solvents.
| Solvent | Solubility | Stability Considerations |
| Ethanol | Soluble | Prone to degradation if exposed to light. Use fresh solutions. |
| Methanol | Soluble | Similar to ethanol, susceptible to photodegradation. |
| Dimethylformamide (DMF) | Soluble | Can be hygroscopic; ensure use of anhydrous grade. |
| Dimethyl sulfoxide (DMSO) | Soluble | Can be hygroscopic and may oxidize some compounds. Use high-purity, anhydrous grade and store frozen. |
Q5: Are there any known stabilizing agents for this compound solutions?
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Antioxidants: The use of antioxidants like ascorbic acid or α-tocopherol can help prevent oxidative degradation by scavenging free radicals.
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Excipients: For formulations, excipients that absorb UV light can offer photoprotection. Cyclodextrins have also been shown to improve the stability of various drugs by forming inclusion complexes.
Troubleshooting Guide
Problem: I am seeing a rapid loss of potency in my this compound solution.
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Question: Is your solution exposed to light?
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Answer: this compound is likely photosensitive. Always work with solutions in a dimly lit area and store them in amber vials or containers wrapped in aluminum foil.
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Question: What solvent are you using and what is its purity?
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Answer: Ensure you are using high-purity, anhydrous solvents. The presence of water or impurities can accelerate degradation.
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Question: What is the pH of your solution if it is aqueous?
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Answer: Spinosyns are known to be less stable at acidic and highly basic pH. If working in an aqueous environment, buffer your solution to a neutral pH (around 7).
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Question: How old is your solution?
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Answer: It is recommended to use freshly prepared solutions for experiments. If you must store solutions, do so at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
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Problem: I am observing unexpected peaks in my HPLC analysis.
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Question: Have you performed a forced degradation study?
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Answer: Unexpected peaks are likely degradation products. Conducting a forced degradation study (see Experimental Protocols section) can help you identify the retention times of potential degradants formed under various stress conditions (acid, base, oxidation, light, heat).
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Question: Are you using a stability-indicating HPLC method?
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Answer: A generic HPLC method may not be able to separate the parent compound from its degradation products. A validated stability-indicating method is crucial for accurate quantification.
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Experimental Protocols
Note: The following protocols are based on established methodologies for Spinosad and general principles of analytical chemistry, adapted for this compound due to the limited availability of specific protocols for the aglycone.
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a reverse-phase HPLC method designed to separate this compound from its potential degradation products.
1. Materials and Reagents:
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This compound reference standard
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Acetonitrile (HPLC grade)
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Methanol (HPLC grade)
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Ammonium acetate (HPLC grade)
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Water (HPLC grade)
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Formic acid (optional, for pH adjustment)
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Methanol:0.032 M Ammonium Acetate (e.g., 55:5:40 v/v/v). The exact ratio may need optimization. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 250 nm |
| Injection Volume | 10 µL |
3. Sample Preparation:
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Prepare a stock solution of this compound in methanol or acetonitrile.
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Dilute the stock solution with the mobile phase to achieve a working concentration within the linear range of the assay.
4. Method Validation:
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The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to be considered stability-indicating.
Protocol 2: Forced Degradation Study
This study is designed to intentionally degrade this compound to identify potential degradation products and to confirm the stability-indicating nature of the analytical method.
1. Preparation of Stock Solution:
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Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
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Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for a specified period. Neutralize the solution before HPLC analysis.
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Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and store at room temperature, protected from light, for a specified period.
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Thermal Degradation: Store the solid this compound and a solution of the compound at an elevated temperature (e.g., 60°C) for a specified period.
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Photodegradation: Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
3. Analysis:
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Analyze the stressed samples at various time points using the stability-indicating HPLC method.
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Monitor for the appearance of new peaks and a decrease in the peak area of the parent this compound.
Visualizations
Caption: Primary degradation pathways for this compound.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. Environmental fate of spinosad. 1. Dissipation and degradation in aqueous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Spinosyn A | C41H65NO10 | CID 443059 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spinosyn D Aglycone Purification Process: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification process of Spinosyn D aglycone. This document offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate successful purification experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
This compound is the core polyketide-derived tetracyclic macrolide of Spinosyn D, a natural insecticide produced by the bacterium Saccharopolyspora spinosa. Spinosyn D, along with Spinosyn A, is a component of the commercial insecticide Spinosad. The aglycone itself is a valuable building block for the semi-synthesis of novel spinosyn analogs with potentially improved insecticidal properties and for structure-activity relationship (SAR) studies.[1][2]
Q2: Can I obtain this compound by direct acid hydrolysis of Spinosyn D?
Direct hydrolysis of Spinosyn D to its aglycone using vigorous acidic conditions is challenging. While the forosamine sugar at the 17-position can be cleaved under mild acidic conditions to yield the 17-pseudoaglycone, the subsequent removal of the tri-O-methylrhamnose at the 9-position under stronger acid can lead to the decomposition of the aglycone. This decomposition is presumed to be due to the facile protonation of the 5,6-double bond, leading to undesirable rearrangements.[1][2]
Q3: What is the recommended method for obtaining this compound?
A multi-step chemoenzymatic approach starting from a precursor molecule is the most reliable method to avoid the degradation of the aglycone. This process typically involves the use of Spinosyn L (3'-O-demethyl Spinosyn D), which can be obtained from biosynthetically-blocked mutant strains of Saccharopolyspora spinosa. The process involves oxidation of the 3'-hydroxyl group, followed by β-elimination of the sugar and subsequent hydrolysis of the forosamine.[2]
Q4: What analytical methods are used to assess the purity of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for determining the purity of this compound. Purity levels for commercially available standards are typically greater than 95%.
Q5: What are the key physical and chemical properties of this compound?
| Property | Value | Reference |
| CAS Number | 149439-79-2 | |
| Molecular Formula | C₂₅H₃₆O₅ | |
| Molecular Weight | 416.5 g/mol | |
| Appearance | White solid | |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO |
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no yield of the 9-pseudoaglycone after β-elimination | Incomplete oxidation of the 3'-hydroxyl group of Spinosyn L. | Ensure the oxidation reaction goes to completion by monitoring with TLC or HPLC. If necessary, increase the reaction time or the amount of oxidizing agent. |
| Ineffective β-elimination conditions. | Optimize the base concentration and reaction temperature for the β-elimination step. Ensure anhydrous conditions if required by the chosen base. | |
| Decomposition of the aglycone during forosamine hydrolysis | Use of overly harsh acidic conditions. | Employ mild acidic conditions for the hydrolysis of the forosamine from the 9-pseudoaglycone. Monitor the reaction closely to avoid prolonged exposure to acid. |
| Difficulty in separating the aglycone from reaction byproducts | Inefficient chromatographic separation. | Optimize the mobile phase for silica gel column chromatography. A gradient elution from a non-polar to a more polar solvent system is often effective. Consider using a different stationary phase if co-elution persists. |
| Presence of multiple unexpected spots on TLC analysis | Formation of side products during oxidation or elimination. | Characterize the major side products to understand the side reactions. Adjust reaction conditions (e.g., temperature, stoichiometry of reagents) to minimize their formation. |
| Instability of the aglycone. | Handle the purified aglycone with care, store it at low temperatures (-20°C), and avoid prolonged exposure to light and air. |
Experimental Protocols
The following is a detailed methodology for the preparation of this compound based on the multi-step chemoenzymatic approach.
Step 1: Oxidation of Spinosyn L
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Dissolution: Dissolve Spinosyn L in a suitable organic solvent such as dichloromethane (DCM) or a mixture of DCM and methanol.
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Oxidation: Add an oxidizing agent, such as Dess-Martin periodinane or a Swern oxidation cocktail, to the solution at a controlled temperature (e.g., 0°C to room temperature).
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Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
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Quenching: Quench the reaction by adding an appropriate quenching agent (e.g., sodium thiosulfate for Dess-Martin oxidation).
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Extraction: Extract the product with an organic solvent, wash the organic layer with brine, and dry it over anhydrous sodium sulfate.
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Purification: Purify the resulting 3'-keto-Spinosyn L by silica gel column chromatography.
Step 2: β-Elimination of the 3'-keto-rhamnose
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Dissolution: Dissolve the purified 3'-keto-Spinosyn L in an anhydrous solvent like tetrahydrofuran (THF) or methanol.
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Base Treatment: Add a suitable base, such as sodium methoxide or potassium tert-butoxide, to the solution at a controlled temperature.
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Reaction: Stir the reaction mixture until the β-elimination is complete, as monitored by TLC or HPLC.
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Neutralization: Neutralize the reaction mixture with a mild acid (e.g., acetic acid or ammonium chloride solution).
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Extraction and Purification: Extract the product, the 9-pseudoaglycone of Spinosyn D, and purify it using silica gel column chromatography.
Step 3: Hydrolysis of Forosamine
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Dissolution: Dissolve the purified 9-pseudoaglycone of Spinosyn D in a suitable solvent mixture, such as THF and water.
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Acidification: Add a mild acid, such as dilute hydrochloric acid or acetic acid, to the solution.
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Hydrolysis: Gently heat the reaction mixture (e.g., to 40-50°C) and monitor the hydrolysis by TLC or HPLC until the starting material is consumed.
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Neutralization and Extraction: Neutralize the reaction mixture and extract the this compound with an organic solvent.
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Final Purification: Purify the final product by silica gel column chromatography to obtain pure this compound.
Quantitative Data
The following table summarizes typical yields and purity for the purification of this compound. Please note that actual yields may vary depending on the specific experimental conditions.
| Step | Product | Typical Yield (%) | Typical Purity (%) |
| Oxidation of Spinosyn L | 3'-keto-Spinosyn L | 80-90 | >95 |
| β-Elimination | Spinosyn D 9-pseudoaglycone | 70-85 | >95 |
| Forosamine Hydrolysis | This compound | 60-75 | >98 |
| Overall | This compound | 34-57 | >98 |
Visualizations
Spinosyn Biosynthesis Pathway
The following diagram illustrates the biosynthetic pathway of Spinosyns A and D, highlighting the formation of the aglycone and the attachment of the sugar moieties.
Caption: Biosynthetic pathway of Spinosyn A and D.
This compound Purification Workflow
This diagram outlines the key steps in the purification process of this compound from Spinosyn L.
Caption: Workflow for this compound Purification.
Logical Relationship: Challenges in Direct Hydrolysis
This diagram illustrates the logical relationship explaining why direct vigorous acid hydrolysis of Spinosyn D is problematic.
Caption: Challenges of Direct Spinosyn D Hydrolysis.
References
addressing inconsistencies in Spinosyn D aglycone experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common inconsistencies encountered during the experimental production of Spinosyn D aglycone. Designed for researchers, scientists, and drug development professionals, this resource offers detailed protocols, data summaries, and visual workflows to ensure greater experimental success.
Frequently Asked Questions (FAQs)
Q1: Why does my attempt to hydrolyze Spinosyn D to its aglycone result in decomposition, while the same procedure works for Spinosyn A?
A1: The 17-pseudoaglycone of Spinosyn D is unstable under strong acidic conditions that are often used for the complete hydrolysis of Spinosyn A. This instability is due to the facile protonation of the 5,6-double bond in the Spinosyn D structure, which leads to the formation of a tertiary carbonium ion and subsequent molecular rearrangements and decomposition[1][2].
Q2: What is the recommended method for obtaining this compound?
A2: A successful and reliable method involves a multi-step process starting from Spinosyn L (3'-O-demethyl Spinosyn D). This process avoids the harsh acidic conditions that cause decomposition. The general workflow includes oxidation of Spinosyn L, β-elimination to form the 9-pseudoaglycone, and then mild hydrolysis to remove the forosamine sugar[2].
Q3: Are there any specific analytical techniques recommended for monitoring the reaction progress?
A3: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS) is a highly effective technique for monitoring the conversion of Spinosyn D derivatives and identifying the desired aglycone product, as well as any decomposition byproducts.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Possible Cause | Recommended Solution |
| Low or no yield of this compound with significant byproducts. | Direct hydrolysis of Spinosyn D or its 17-pseudoaglycone using strong acids. | Utilize the alternative two-step hydrolysis method starting from Spinosyn L to avoid decomposition of the intermediate. |
| Difficulty in purifying the final aglycone product. | Presence of unreacted starting material or closely related degradation products. | Optimize the reaction conditions for each step of the alternative synthesis to ensure complete conversion. Employ preparative HPLC for final purification. |
| Inconsistent reaction kinetics or product formation. | Instability of reagents or improper reaction conditions (temperature, pH). | Ensure all reagents are fresh and of high purity. Precisely control the pH and temperature at each reaction step as outlined in the provided protocols. |
Experimental Protocols
Protocol 1: Direct Acid Hydrolysis of Spinosyn D (Leads to Decomposition)
Objective: To demonstrate the problematic direct hydrolysis of Spinosyn D to its aglycone.
Materials:
-
Spinosyn D
-
Methanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve Spinosyn D in methanol.
-
Add concentrated HCl to the solution.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the solution with saturated NaHCO₃ solution.
-
Extract the mixture with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analyze the resulting residue, which will show a complex mixture of decomposition products rather than the desired aglycone.
Protocol 2: Successful Synthesis of this compound via Spinosyn L
Objective: To successfully synthesize this compound using a multi-step method that avoids harsh acidic conditions.
Materials:
-
Spinosyn L (3'-O-demethyl spinosyn D)
-
Dess-Martin periodinane
-
Dichloromethane (CH₂Cl₂)
-
Sodium thiosulfate (Na₂S₂O₃) solution
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Toluene
-
Mild acid (e.g., 0.1 M HCl)
Procedure:
-
Oxidation of Spinosyn L:
-
Dissolve Spinosyn L in CH₂Cl₂.
-
Add Dess-Martin periodinane and stir at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a solution of Na₂S₂O₃ and NaHCO₃.
-
Separate the organic layer, wash with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate to yield the 3'-keto-derivative.
-
-
β-Elimination:
-
Dissolve the 3'-keto-derivative in toluene.
-
Add DBU and heat the mixture.
-
Monitor the formation of the 9-pseudoaglycone by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, wash with water and brine, dry, and concentrate.
-
-
Hydrolysis of 9-Pseudoaglycone:
-
Dissolve the 9-pseudoaglycone in a suitable solvent (e.g., a mixture of methanol and water).
-
Add a mild acid (e.g., 0.1 M HCl) and stir at room temperature.
-
Monitor the hydrolysis of the forosamine moiety by LC-MS.
-
Neutralize the reaction and extract the this compound.
-
Purify the product using column chromatography or preparative HPLC.
-
Data Presentation
Table 1: Comparison of Hydrolysis Methods for Spinosyn A and D
| Starting Material | Hydrolysis Condition | Primary Outcome | Reference |
| Spinosyn A 17-pseudoaglycone | Vigorous acidic conditions | Spinosyn A aglycone | [1], |
| Spinosyn D 17-pseudoaglycone | Vigorous acidic conditions | Decomposition | , |
| Spinosyn D 9-pseudoaglycone | Mild acidic conditions | This compound |
Visualizations
Caption: Comparative workflow of this compound synthesis methods.
Caption: Troubleshooting logic for low yield of this compound.
References
- 1. Spinosyn A | C41H65NO10 | CID 443059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of spinosyn A and spinosyn D in animal-derived products using multiwalled carbon nanotubes coupled with LC-MS/MS for analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Spinosyn D Aglycone Delivery Systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of Spinosyn D aglycone delivery systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is the core polyketide structure of Spinosyn D, a natural insecticide derived from the bacterium Saccharopolyspora spinosa.[1][2][3] It is produced by removing the two saccharide (sugar) groups from the parent molecule through acid hydrolysis.[2][4] While the aglycone itself shows significantly weaker insecticidal activity because the sugars are crucial for potency, it serves as a foundational molecule for developing new semi-synthetic insecticides. Researchers use it to explore structure-activity relationships and create novel analogs with potentially improved properties, such as a broader pest spectrum or enhanced stability.
Q2: What are the main challenges in formulating this compound?
A2: The primary challenges in formulating this compound are related to its physicochemical properties. Like its parent compound, it has low aqueous solubility. This necessitates the use of advanced delivery systems, such as nanoemulsions or polymeric nanoparticles, to enhance its dispersion and bioavailability. Key formulation challenges include achieving high encapsulation efficiency, maintaining long-term stability of the delivery system (preventing aggregation or degradation), and controlling the release profile of the active ingredient.
Q3: What types of delivery systems are most promising for this compound?
A3: Nanoemulsions (oil-in-water) are a widely researched and promising delivery system for lipophilic agrochemicals like spinosyns. These systems can enhance the solubility of the active ingredient, improve its stability, and increase its effectiveness. Other potential carriers include polymeric nanoparticles (e.g., using chitosan) for controlled release, which can prolong efficacy and reduce environmental impact.
Q4: How is the concentration of this compound measured in a formulation?
A4: The concentration of this compound and related spinosyn compounds is typically determined using high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection or tandem mass spectrometry (LC-MS/MS). These methods allow for accurate quantification in complex matrices, which is essential for calculating encapsulation efficiency and analyzing release kinetics. Sample preparation often involves extraction with organic solvents followed by a clean-up step using solid-phase extraction (SPE).
Troubleshooting Guide
Issue 1: Low Encapsulation Efficiency (EE)
| Symptom | Potential Cause | Suggested Solution |
| A significant amount of free this compound is detected in the aqueous phase after formulation. | Poor Solubility in Oil Phase: The selected oil carrier cannot dissolve a sufficient amount of the aglycone. | 1. Screen Different Oils: Test a variety of oils (e.g., medium-chain triglycerides, vegetable oils, aromatic solvents) to find one with higher solubilizing capacity for the aglycone.2. Add a Co-solvent: Incorporate a water-miscible organic solvent (e.g., ethanol, acetone) into the oil phase to improve solubility. Ensure the co-solvent is compatible with the overall formulation. |
| Low EE despite good solubility. | Inappropriate Surfactant/Emulsifier: The surfactant system may not be effectively stabilizing the oil droplets, leading to leakage of the active ingredient. | 1. Optimize HLB Value: The Hydrophile-Lipophile Balance (HLB) of the surfactant(s) is critical. For oil-in-water (O/W) nanoemulsions, a higher HLB (typically 8-18) is required. Experiment with different surfactants or mixtures to achieve the optimal HLB for your specific oil phase.2. Increase Surfactant Concentration: A higher concentration of surfactant can create a more stable interfacial film, preventing drug leakage. However, excessive amounts can lead to toxicity or stability issues. |
| Suboptimal Process Parameters: The energy input during emulsification (e.g., homogenization speed/time, sonication intensity) may be insufficient to form stable, well-encapsulated droplets. | 1. Increase Energy Input: Gradually increase the homogenization speed, sonication amplitude, or processing time.2. Optimize Method: Compare high-energy methods (ultrasonication, high-pressure homogenization) with low-energy methods (phase inversion temperature, emulsion inversion point) to see which yields better EE for your system. |
Issue 2: Formulation Instability (Aggregation, Creaming, or Sedimentation)
| Symptom | Potential Cause | Suggested Solution |
| The formulation appears cloudy, separates into layers (creaming), or forms visible aggregates over time. | Insufficient Interfacial Stabilization: The repulsive forces between droplets are too weak to overcome attractive forces (van der Waals), leading to aggregation. | 1. Optimize Surfactant System: Use a combination of a non-ionic surfactant (for steric hindrance) and an ionic surfactant (for electrostatic repulsion) to enhance stability.2. Check Zeta Potential: Measure the zeta potential of your nanoparticles. A value greater than |30 mV| generally indicates good electrostatic stability. If the value is low, consider adding an ionic surfactant or altering the pH. |
| Droplet/particle size increases significantly during storage (Ostwald Ripening). | High Polydispersity / Solubility in Continuous Phase: Smaller droplets have higher solubility and tend to dissolve and redeposit onto larger droplets. | 1. Improve Homogeneity: Refine the emulsification process to achieve a narrower particle size distribution (low Polydispersity Index, PDI).2. Use a Hydrophobic Oil: Select an oil with extremely low water solubility to minimize diffusion through the aqueous phase. |
| Degradation of the delivery system polymer. | Polymer Hydrolysis: For polymeric nanoparticles (e.g., PLGA, PLA), the polymer can degrade, especially at non-neutral pH or elevated temperatures. | 1. Control pH: Store the formulation in a buffered medium at a pH that minimizes polymer hydrolysis.2. Optimize Storage Temperature: Store samples at lower temperatures (e.g., 4°C) to slow down degradation kinetics.3. Consider Lyophilization: Freeze-drying the nanoparticles into a powder form can significantly improve long-term stability. |
Quantitative Data Summary
The following tables present representative data related to the formulation and performance of spinosyn-based delivery systems.
Table 1: Influence of Surfactant Concentration on Nanoemulsion Properties
| Surfactant (Tween 80) Conc. (% w/v) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
| 1.0 | 250 ± 15 | 0.45 ± 0.05 | 75 ± 4 |
| 1.5 | 180 ± 10 | 0.28 ± 0.03 | 88 ± 3 |
| 2.0 | 155 ± 8 | 0.21 ± 0.02 | 92 ± 2 |
| 2.5 | 158 ± 11 | 0.23 ± 0.04 | 91 ± 3 |
| Note: Data is illustrative, based on general principles reported in literature. Increasing surfactant concentration generally reduces particle size and improves encapsulation until the optimal concentration is reached. |
Table 2: Stability of Spinosyn Formulations Under Different Storage Conditions
| Formulation | Storage Temp. | Half-life (t½) in Soil | Reference |
| Unformulated Spinosad | 25°C | 3.1 days | |
| Spinosad/Chitosan Microparticles | 25°C | 2.1 days | |
| Spinosad in Subtropical Soil | Field Conditions | 2.8 days | |
| Spinosad in Eggplant-Planted Soil | Field Conditions | 1.87 days | |
| Note: This data pertains to the parent compound Spinosad but highlights how formulation (e.g., with chitosan) can alter environmental persistence. |
Experimental Protocols & Methodologies
Protocol 1: Preparation of this compound Nanoemulsion
This protocol describes a high-energy ultrasonication method for preparing an oil-in-water (O/W) nanoemulsion.
-
Organic Phase Preparation:
-
Dissolve a known amount of this compound in a suitable oil carrier (e.g., castor oil, soybean oil) to a final concentration of 1-5 mg/mL.
-
Gently heat and stir if necessary to ensure complete dissolution.
-
Add the selected surfactant(s) (e.g., Tween 80, Span 80) to the oil phase and mix thoroughly.
-
-
Aqueous Phase Preparation:
-
Prepare the aqueous phase using deionized water. If a co-surfactant (e.g., Transcutol) is used, dissolve it in the water.
-
-
Emulsification:
-
Slowly add the organic phase to the aqueous phase under continuous stirring with a magnetic stirrer to form a coarse pre-emulsion.
-
Submerge the beaker containing the pre-emulsion in an ice bath to prevent overheating.
-
Insert an ultrasonic probe (sonicator) into the mixture.
-
Apply high-intensity ultrasound (e.g., 400 W, 20 kHz) for 5-15 minutes. The exact time and power should be optimized to achieve the desired particle size and a low PDI.
-
-
Characterization:
-
Measure the mean particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).
-
Determine the encapsulation efficiency (see Protocol 2).
-
Protocol 2: Determination of Encapsulation Efficiency (EE)
-
Separation of Free Aglycone:
-
Take a known volume of the nanoemulsion (e.g., 1 mL).
-
Use an ultrafiltration device (e.g., Amicon® Ultra centrifugal filters with a molecular weight cutoff below that of the nanoparticles) to separate the aqueous phase containing the free (unencapsulated) aglycone from the nanoparticles.
-
Centrifuge the device according to the manufacturer's instructions.
-
-
Quantification of Free Aglycone:
-
Collect the filtrate (aqueous phase).
-
Quantify the amount of this compound in the filtrate using a validated HPLC-UV or LC-MS/MS method. This gives you the Amount_free.
-
-
Quantification of Total Aglycone:
-
Take the same initial volume of the nanoemulsion and disrupt the nanoparticles to release the encapsulated aglycone. This can be done by adding a suitable organic solvent (e.g., acetonitrile, methanol) in a 1:9 ratio (emulsion:solvent) and vortexing vigorously.
-
Quantify the amount of aglycone in this disrupted sample. This gives you the Amount_total.
-
-
Calculation:
-
Calculate the EE using the following formula: EE (%) = [(Amount_total - Amount_free) / Amount_total] * 100
-
Visualizations
Caption: Workflow for Nanoemulsion Preparation and Characterization.
Caption: Troubleshooting Logic for Common Formulation Issues.
References
Technical Support Center: Enhancing the Insecticidal Activity of Spinosyn D Aglycone
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the insecticidal activity of Spinosyn D aglycone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a focus for insecticide development?
This compound is the core polyketide-derived tetracyclic macrolide structure of Spinosyn D, a natural insecticide produced by the bacterium Saccharopolyspora spinosa.[1][2] It is a key area of research because the saccharide moieties of the parent spinosyns are essential for potent insecticidal activity, and modifications to the aglycone or the attached sugars can lead to derivatives with improved efficacy, broader spectrum, and enhanced stability.[3][4][5] Research into this compound aims to develop novel semi-synthetic insecticides.
Q2: My attempts to hydrolyze Spinosyn D to its aglycone are resulting in low yields and significant degradation. What could be the cause?
Hydrolysis of Spinosyn D to its aglycone can be challenging. Vigorous acidic conditions required to cleave the tri-O-methylrhamnose at the 9-position can lead to the decomposition of the 17-pseudoaglycone of Spinosyn D. This is likely due to the facile protonation of the 5,6-double bond, which produces a tertiary carbonium ion that undergoes further rearrangements.
Troubleshooting Tips:
-
Use a two-step hydrolysis process: First, use mild acidic conditions to hydrolyze the forosamine at the 17-position to yield the 17-pseudoaglycone. Subsequently, employ more vigorous acidic conditions to cleave the rhamnose moiety.
-
Alternative starting materials: Consider using spinosyns J and L (3'-O-demethyl spinosyns) if available. These can be oxidized to 3'-keto-derivatives, and the resulting keto-sugars can be beta-eliminated under basic conditions to yield the 9-pseudoaglycones, from which the aglycone can be more readily obtained.
Q3: I have successfully synthesized a novel analog of this compound, but it shows lower than expected insecticidal activity in my bioassays. What are the potential reasons?
Several factors can contribute to lower-than-expected insecticidal activity:
-
The importance of the saccharides: The sugar moieties, particularly the forosamine sugar, are often considered essential for potent insecticidal activity. Modifications that remove or significantly alter these sugars can drastically reduce efficacy.
-
Incorrect structural modifications: Structure-activity relationship (SAR) studies have shown that specific positions on the aglycone and the rhamnose moiety are critical for activity. For instance, deoxygenation at the 2'-position of the rhamnose has been shown to increase potency, indicating that polarity in this region is not well tolerated.
-
Compound stability: Spinosyns are susceptible to photodegradation. Your novel analog may have increased instability under the conditions of your bioassay.
-
Resistance in test insects: The insect population used for the bioassay may have developed resistance to spinosyn-class insecticides.
Q4: What is the mechanism of action of spinosyns, and how might my aglycone modifications affect it?
Spinosyns act on the insect nervous system by targeting nicotinic acetylcholine receptors (nAChRs). They bind to a unique site on the receptor, causing excitation of the nervous system, leading to involuntary muscle contractions, paralysis, and ultimately death. There is also evidence suggesting a minor effect on GABA receptors. Modifications to the aglycone could potentially alter the binding affinity of the compound to the nAChR, thereby affecting its insecticidal potency.
Troubleshooting Guides
Guide 1: Poor Solubility of this compound Derivatives
Problem: Your newly synthesized this compound derivative exhibits poor solubility in the solvents required for bioassays.
| Potential Cause | Troubleshooting Step |
| High Lipophilicity | Spinosyn aglycones are inherently lipophilic. Modifications can further increase this. |
| Solution: Attempt to dissolve the compound in a small amount of a suitable organic solvent like DMSO, ethanol, or methanol before preparing the final dilution for the bioassay. Ensure the final concentration of the organic solvent is not toxic to the test insects. | |
| Inappropriate Solvent System | The chosen solvent may not be optimal for your specific derivative. |
| Solution: Experiment with a range of solvents and co-solvent systems. Consider using formulation aids such as surfactants or emulsifiers, but first, test their effects on the target insect. |
Guide 2: Inconsistent Results in Insecticidal Bioassays
Problem: You are observing high variability in mortality rates in your insecticidal bioassays for this compound analogs.
| Potential Cause | Troubleshooting Step |
| Uneven Compound Application | The compound may not be evenly distributed on the diet or substrate. |
| Solution: Ensure thorough mixing of the compound in the diet. For topical applications, ensure a consistent droplet size and application site on each insect. | |
| Insect Variability | The age, weight, and physiological state of the test insects can influence their susceptibility. |
| Solution: Use a synchronized population of insects of the same age and developmental stage. Ensure they are healthy and have been reared under standardized conditions. | |
| Environmental Factors | Temperature, humidity, and light can affect both the insect's metabolism and the stability of the test compound. |
| Solution: Conduct bioassays in a controlled environment with consistent temperature, humidity, and photoperiod. Protect the treated substrates from direct light to minimize photodegradation. | |
| Sub-lethal Effects | Your compound may be causing sub-lethal effects that are not being captured by mortality counts at a specific time point. |
| Solution: Observe the insects for an extended period and record other parameters such as paralysis, tremors, and feeding inhibition. |
Quantitative Data Summary
The following tables summarize the insecticidal activity of various Spinosyn analogs.
Table 1: Insecticidal Activity of Spinosyn Analogs against Heliothis virescens
| Compound | Relative Potency (Compared to Parent Factor) | Reference |
| 2'-O-acetyl analogs | More potent | |
| 3'-O-acetyl analogs | More potent | |
| 4'-O-acetyl analogs | More potent | |
| 2'-desmethoxy analogs | More potent than Spinosyns A and D | |
| 3'-desmethoxy analogs | More potent | |
| 4'-desmethoxy analogs | More potent |
Table 2: Comparative Insecticidal Activity of Spinosyn Analogs
| Compound | Target Pest | Key Finding | Reference |
| Spinetoram | Various | Improved insecticidal activity, enhanced duration of control, and expanded pest spectrum compared to Spinosad. | |
| 21-cyclobutyl-spinosyn A & D | Cotton aphid, Tobacco budworm | Better insecticidal activities than Spinosyn A and D. | |
| Butenyl-spinosyns | Various | High level of similarity in insecticidal activity to spinetoram. |
Experimental Protocols
Protocol 1: Two-Step Acidic Hydrolysis of Spinosyn D to its Aglycone
This protocol is adapted from methodologies described in the literature.
Materials:
-
Spinosyn D
-
Methanol
-
Hydrochloric acid (HCl), concentrated and 1N
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
Step 1: Formation of the 17-pseudoaglycone
-
Dissolve Spinosyn D in methanol.
-
Add a mild acidic catalyst (e.g., a catalytic amount of 1N HCl) and stir the mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture with a saturated solution of NaHCO₃.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting 17-pseudoaglycone by silica gel column chromatography.
Step 2: Formation of the Aglycone
-
Dissolve the purified 17-pseudoaglycone in a suitable solvent (e.g., a mixture of methanol and water).
-
Add a more concentrated acid (e.g., a higher concentration of HCl) and heat the mixture.
-
Monitor the reaction by TLC. Be cautious of product decomposition under harsh conditions.
-
Upon completion, cool the reaction mixture and neutralize it with a saturated NaHCO₃ solution.
-
Extract the aglycone with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the this compound by silica gel column chromatography.
Protocol 2: Larval Diet Bioassay for Insecticidal Activity
Materials:
-
Test compound (this compound or derivative)
-
Acetone or other suitable solvent
-
Artificial insect diet
-
Test insects (e.g., Heliothis virescens larvae)
-
Multi-well bioassay trays or Petri dishes
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Make a series of serial dilutions to obtain the desired test concentrations.
-
Incorporate a known volume of each dilution into a specific amount of molten artificial diet and mix thoroughly. Prepare a control diet with the solvent only.
-
Dispense the treated diet into the wells of the bioassay trays or into Petri dishes and allow it to solidify.
-
Place one larva of a specific instar into each well or dish.
-
Seal the trays or dishes with a breathable lid.
-
Incubate the bioassays under controlled conditions (e.g., 25°C, 60% relative humidity, 16:8 light:dark photoperiod).
-
Assess larval mortality at 24, 48, and 72 hours. Larvae that are unresponsive to prodding with a fine brush are considered dead.
-
Calculate the mortality rates for each concentration and the control. Use probit analysis to determine the LC₅₀ (lethal concentration to kill 50% of the population).
Visualizations
References
- 1. This compound | 149439-79-2 | ZFA43979 | Biosynth [biosynth.com]
- 2. The spinosyn family of insecticides: realizing the potential of natural products research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the biochemistry of spinosyns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Biosynthesis of Spinosyn in Saccharopolyspora spinosa: Synthesis of Permethylated Rhamnose and Characterization of the Functions of SpnH, SpnI, and SpnK - PMC [pmc.ncbi.nlm.nih.gov]
Spinosyn D aglycone sample preparation for mass spectrometry
Welcome to the Technical Support Center for the sample preparation of Spinosyn D aglycone for mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to ensure successful analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
This compound is the core structure of Spinosyn D, a minor component of the insecticide Spinosad, with the sugar moieties removed. Its analysis is crucial for metabolism, degradation, and pharmacokinetic studies, as the biological activity of spinosyns is significantly influenced by their structural modifications.
Q2: What are the main challenges in preparing this compound for mass spectrometry?
The primary challenge is the instability of the molecule during the hydrolysis of the parent compound, Spinosyn D. Vigorous acidic conditions required to remove the tri-O-methylrhamnose sugar can lead to the decomposition of the 17-pseudoaglycone of Spinosyn D.[1] This is thought to occur through the protonation of the 5,6-double bond, which results in a tertiary carbonium ion that undergoes further rearrangements.[1]
Q3: Can I use a standard acid hydrolysis protocol to generate the aglycone?
A direct, strong acid hydrolysis is not recommended due to the high potential for degradation of the this compound.[1] A multi-step approach involving enzymatic or milder chemical methods is often necessary to obtain the intact aglycone.[1]
Q4: What are the typical extraction methods for spinosyns from complex matrices?
Commonly used methods for the extraction of spinosyns (A and D) from various matrices like animal tissues, milk, and eggs include:
-
Liquid-Liquid Extraction (LLE): Using solvents like acetonitrile/1% acetic acid or acetone/n-hexane.[2]
-
Solid-Phase Extraction (SPE): With C18 or other suitable cartridges for cleanup.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is also applicable for the extraction of spinosyns.
These methods can be adapted for the extraction of the aglycone, followed by a suitable hydrolysis step if starting from the parent compound.
Q5: What are the recommended LC-MS/MS parameters for the analysis of this compound?
While specific data for the aglycone is limited, analysis of the parent Spinosyn D is typically performed using:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
Typical Precursor Ion [M+H]⁺ for Spinosyn D: m/z 746.5.
-
Typical Product Ions for Spinosyn D: m/z 142.2, 189.2.
For this compound (Molecular Formula: C25H36O5, Molecular Weight: 416.5 g/mol ), the expected precursor ion [M+H]⁺ would be approximately m/z 417.3. The product ions would need to be determined empirically by infusing a standard of the aglycone into the mass spectrometer.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no signal for this compound | 1. Degradation during hydrolysis: The aglycone is unstable in strong acidic conditions. 2. Inefficient extraction: The extraction solvent may not be optimal for the aglycone. 3. Poor ionization: The aglycone may not ionize efficiently under the chosen conditions. 4. Suboptimal MS/MS parameters: Incorrect precursor or product ion selection. | 1. Use a milder, multi-step hydrolysis method as described in the experimental protocols. Consider enzymatic hydrolysis. 2. Optimize the extraction solvent. A solvent system suitable for macrocyclic lactones, such as acetonitrile or methanol with a small percentage of formic or acetic acid, is a good starting point. 3. Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature). Consider the use of a derivatizing agent to improve ionization efficiency. 4. Confirm the exact mass of the aglycone and perform a product ion scan to identify the most abundant and stable fragment ions for MRM method development. |
| High background noise or interfering peaks | 1. Matrix effects: Co-eluting compounds from the sample matrix can suppress or enhance the signal of the analyte. 2. Contamination: Contaminants from solvents, glassware, or the LC system. | 1. Improve sample cleanup by using SPE or a more selective extraction technique. 2. Use high-purity solvents and thoroughly clean all glassware. Include a blank injection in your sequence to identify any system contamination. |
| Poor peak shape (tailing, fronting, or splitting) | 1. Column overload: Injecting too much sample. 2. Inappropriate mobile phase: The pH or solvent composition of the mobile phase is not optimal. 3. Column degradation: The column has been compromised. | 1. Reduce the injection volume or dilute the sample. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. Optimize the organic solvent gradient. 3. Replace the column with a new one of the same type. |
| Inconsistent retention time | 1. Changes in mobile phase composition: Inaccurate mixing of mobile phase components. 2. Fluctuations in column temperature: Inconsistent oven temperature. 3. Air bubbles in the pump: Air trapped in the solvent lines. | 1. Prepare fresh mobile phase and ensure proper mixing. 2. Ensure the column oven is set to a stable temperature. 3. Degas the mobile phase and prime the pumps. |
Experimental Protocols
Protocol 1: Extraction of Spinosyns from Animal-Derived Products
This protocol is for the extraction of the parent spinosyns and can be adapted for the aglycone, with the understanding that a subsequent hydrolysis step would be required.
Materials:
-
Acetonitrile (ACN)
-
1% Acetic Acid in water
-
Magnesium sulfate (MgSO₄)
-
Sodium acetate (CH₃COONa)
-
Multiwalled carbon nanotubes (MWCNTs) for d-SPE
-
Centrifuge tubes (15 mL)
Procedure:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile with 1% acetic acid.
-
Add 4 g of MgSO₄ and 1 g of sodium acetate.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant (acetonitrile layer) to a 15 mL tube containing 150 mg of MWCNTs.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
Protocol 2: Hydrolysis of Spinosyn D to Aglycone (Conceptual, based on Creemer et al., 1998)
Note: This is a conceptual workflow based on a multi-step chemical and enzymatic process and should be optimized for your specific application. A direct, one-step acid hydrolysis is likely to cause degradation.
Workflow:
-
Enzymatic removal of the forosamine sugar: This step would yield the 17-pseudoaglycone of Spinosyn D. This requires a specific glycosidase.
-
Oxidation of the 3'-hydroxyl group of the rhamnose moiety: This can be achieved using a suitable oxidizing agent.
-
Beta-elimination of the modified rhamnose: This step is performed under basic conditions to yield the 9-pseudoaglycone.
-
Mild acid hydrolysis of the forosamine from the 9-pseudoaglycone: This final step yields the this compound.
Visualizations
Caption: Experimental workflow for this compound sample preparation and analysis.
Caption: Troubleshooting logic for low signal of this compound.
Quantitative Data Summary
The following table summarizes typical quantitative data for the analysis of the parent compounds, Spinosyn A and D. This data can serve as a benchmark for the development of a method for the aglycone.
| Analyte | Matrix | Method | LOQ (mg/kg) | LOD (mg/kg) | Recovery (%) | Reference |
| Spinosyn A & D | Animal-derived products | LC-MS/MS with MWCNT cleanup | 0.001 - 0.1 | 0.0003 - 0.03 | 74 - 104 | |
| Spinosyn A & D | Animal and fishery products | LC-MS | 0.01 (for each) | - | 75.1 - 104.1 |
References
- 1. Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of spinosad and its metabolites in food and environmental matrices. 2. Liquid chomatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Spinosyn D Aglycone Research: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common pitfalls during their work with Spinosyn D aglycone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied?
This compound is the core polyketide structure of Spinosyn D, a natural insecticide produced by the bacterium Saccharopolyspora spinosa.[1][2] Spinosyn D, along with the major component Spinosyn A, is a key active ingredient in commercial spinosad insecticides.[2] The aglycone is obtained by the chemical removal of its two sugar moieties, forosamine and tri-O-methylrhamnose.[1][3] While the aglycone itself exhibits significantly weaker insecticidal activity compared to the parent Spinosyn D, it serves as a crucial scaffold for the synthesis of novel spinosyn analogs with potentially improved properties. Studying the aglycone allows for structure-activity relationship (SAR) investigations to develop next-generation insecticides.
Q2: What is the primary mechanism of action for spinosyns?
Spinosyns exert their insecticidal effect through a unique mode of action that targets the insect's nervous system. They act as allosteric modulators of nicotinic acetylcholine receptors (nAChRs), leading to the excitation of the central nervous system. This results in involuntary muscle contractions, tremors, paralysis, and ultimately, the death of the insect. This mechanism is distinct from many other classes of insecticides.
Q3: What are the general solubility and stability properties of this compound?
This compound is generally soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Spinosad, the mixture of Spinosyn A and D, is stable in aqueous solutions at pH 5 and 7. At pH 9, the hydrolysis half-life is estimated to be between 200 and 259 days. However, the aglycone itself can be susceptible to decomposition under certain conditions, particularly strong acidic environments used for its synthesis.
Troubleshooting Guides
Synthesis and Purification
Problem: Low yield of this compound during acid hydrolysis.
-
Possible Cause 1: Decomposition of the aglycone.
-
Explanation: Vigorous acidic conditions required to cleave both sugar moieties can lead to the decomposition of the this compound. The 5,6-double bond in the aglycone is particularly susceptible to protonation, which can initiate further rearrangements and degradation of the molecule.
-
Solution: A two-step hydrolysis approach is recommended to mitigate decomposition. First, selectively remove the forosamine sugar under milder acidic conditions to form the 17-pseudoaglycone. Subsequently, a more controlled hydrolysis can be performed to remove the rhamnose sugar. An alternative, and often more successful, strategy involves starting with a modified Spinosyn D precursor, such as Spinosyn L (3'-O-demethyl Spinosyn D). Oxidation of the sugar followed by beta-elimination under basic conditions yields the 9-pseudoaglycone, from which the forosamine can be readily hydrolyzed to give the desired aglycone with a higher yield.
-
-
Possible Cause 2: Incomplete reaction.
-
Explanation: The hydrolysis of the glycosidic bonds requires specific conditions (acid concentration, temperature, reaction time). Insufficient reaction time or inadequate acid strength may lead to incomplete removal of one or both sugar moieties, resulting in a mixture of starting material, pseudoaglycones, and the final aglycone.
-
Solution: Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time. A stepwise increase in the harshness of the conditions may be necessary, but care must be taken to avoid degradation.
-
Problem: Presence of unexpected peaks in HPLC analysis after purification.
-
Possible Cause 1: Isomeric byproducts.
-
Explanation: The acidic conditions used for hydrolysis can sometimes lead to isomerization or other rearrangements of the aglycone structure, resulting in closely related impurities that are difficult to separate.
-
Solution: Optimize the purification protocol. This may involve using a different stationary phase in your HPLC column, adjusting the mobile phase composition, or employing orthogonal purification techniques such as flash chromatography with a different solvent system prior to HPLC.
-
-
Possible Cause 2: Residual pseudoaglycones.
-
Explanation: Incomplete hydrolysis will result in the presence of the 9-pseudoaglycone or 17-pseudoaglycone of Spinosyn D in the final product mixture.
-
Solution: Re-subject the mixture to the hydrolysis conditions to drive the reaction to completion. Alternatively, refine the purification method to effectively separate the aglycone from the partially hydrolyzed intermediates.
-
Bioassays and Data Interpretation
Problem: Inconsistent or lower-than-expected insecticidal activity in bioassays.
-
Possible Cause 1: Purity of the this compound sample.
-
Explanation: As established, the aglycone itself has weak insecticidal activity. If the sample is contaminated with even small amounts of the highly active parent Spinosyn D or its pseudoaglycones, this can lead to erroneously high and inconsistent bioactivity readings.
-
Solution: Ensure the purity of the aglycone sample is greater than 95% as confirmed by HPLC and ideally, by mass spectrometry and NMR as well. Rigorous purification is critical for obtaining accurate bioassay data.
-
-
Possible Cause 2: Issues with sample preparation and delivery.
-
Explanation: The poor water solubility of this compound can lead to precipitation in aqueous bioassay media, reducing its effective concentration and leading to variable results.
-
Solution: Prepare stock solutions in a suitable organic solvent like DMSO and ensure the final concentration of the solvent in the bioassay medium is low (typically <1%) and consistent across all treatments, including controls. Sonication or vortexing of the final solution can help ensure homogeneity.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Ethanol | Soluble | |
| Methanol | Soluble | |
| Dimethylformamide (DMF) | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble |
Table 2: Analytical Methods for Spinosyn D and its Aglycone
| Method | Application | Key Parameters | Reference |
| HPLC-UV | Quantification of spinosad residues in various matrices. | Reversed-phase column, UV detection at 250 nm. | |
| LC-MS/MS | High-sensitivity quantification and confirmation of spinosyns in complex samples. | Enables detection of individual spinosyns and their metabolites. |
Experimental Protocols
Protocol 1: Hydrolysis of Spinosyn D to Aglycone (via 9-Pseudoaglycone)
This protocol is adapted from the work of Creemer et al. (1998) and is designed to minimize decomposition of the this compound.
-
Generation of Spinosyn L: Start with Spinosyn L (3'-O-demethyl Spinosyn D), which can be obtained from fermentation of biosynthetically-blocked mutant strains of Saccharopolyspora spinosa.
-
Oxidation: Oxidize Spinosyn L to the corresponding 3'-keto-derivative.
-
β-Elimination: Treat the 3'-keto-derivative with a base to induce β-elimination of the keto-sugar, yielding the 9-pseudoaglycone of Spinosyn D.
-
Hydrolysis of Forosamine: Subject the 9-pseudoaglycone of Spinosyn D to mild acidic hydrolysis to cleave the forosamine sugar, yielding the this compound.
-
Purification: Purify the resulting this compound using standard chromatographic techniques, such as silica gel chromatography followed by preparative HPLC, to achieve high purity (>95%).
Mandatory Visualizations
References
Validation & Comparative
Spinosyn D Aglycone: A Comparative Analysis of Insect Neurotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the insect neurotoxic properties of Spinosyn D aglycone relative to other key spinosyns, such as Spinosyn A and Spinosyn D. The following sections detail the mechanism of action, present comparative quantitative data on insecticidal activity, and outline the experimental protocols used to generate these findings.
Spinosyns are a class of insecticides derived from the fermentation of the soil bacterium Saccharopolyspora spinosa. The commercial product, spinosad, is primarily a mixture of Spinosyn A and Spinosyn D.[1] These compounds exert their insecticidal effect by targeting the insect's nervous system.
The primary mode of action for spinosyns is the allosteric modulation of nicotinic acetylcholine receptors (nAChRs), a different site of action compared to neonicotinoid insecticides.[2][3] This interaction leads to the excitation of the insect's nervous system, resulting in involuntary muscle contractions, tremors, and eventual paralysis and death.[2][3] Spinosyns may also have secondary effects on GABA receptors.
A critical structural feature for the potent insecticidal activity of spinosyns is the presence of two complex sugar molecules, forosamine and tri-O-methylrhamnose, attached to the polyketide backbone. The removal of these saccharide moieties, resulting in the aglycone form, has been shown to drastically reduce or eliminate insecticidal efficacy.
Quantitative Comparison of Insecticidal Activity
The following table summarizes the available quantitative data on the insecticidal activity of Spinosyn A, Spinosyn D, and their aglycone counterparts against various insect pests. The data consistently demonstrates the significantly lower neurotoxicity of the aglycone forms.
| Compound | Insect Species | Bioassay Type | Activity Metric (LC50/LD50) | Reference |
| Spinosyn A | Heliothis virescens (Tobacco budworm) | Diet Incorporation | 0.3 ppm | |
| Spinosyn D | Heliothis virescens (Tobacco budworm) | Diet Incorporation | Less active than Spinosyn A | |
| Spinosad (Spinosyn A & D mixture) | Callosobruchus chinensis (Pulse beetle) | Impregnated Filter Paper | LC50: 0.007 - 0.011 ppm (24-72h) | |
| Spinosad (Spinosyn A & D mixture) | Spodoptera exigua (Beet armyworm) | Leaf Residue | LC50: 0.051 µg/cm² | |
| Spinosyn A Aglycone | General Insect Species | Not Specified | No insecticidal activity up to 64 ppm | |
| This compound | General Insect Species | Not Specified | Very low to no insecticidal activity | |
| Spinosyn Pseudoaglycone (rhamnose removed) | General Insect Species | Not Specified | >100-fold reduction in activity |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions | PLOS Genetics [journals.plos.org]
- 3. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Spinosyn D Aglycone's Interaction with Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mode of action of Spinosyn D aglycone on nicotinic acetylcholine receptors (nAChRs) with other well-characterized nAChR modulators. The content is supported by available experimental data and detailed methodologies for key experimental procedures.
Introduction
Spinosyns, including Spinosyn D, are macrolide insecticides derived from the bacterium Saccharopolyspora spinosa. They exert their insecticidal effects by targeting nicotinic acetylcholine receptors (nAChRs) in the insect nervous system. This interaction leads to hyperexcitation, involuntary muscle contractions, paralysis, and ultimately, the death of the insect.[1][2] The aglycone form of Spinosyn D, which lacks the forosamine and tri-O-methylrhamnose sugar moieties, is the core structure of the molecule. Understanding its interaction with nAChRs is crucial for structure-activity relationship studies and the design of new insecticidal compounds.
This guide compares the activity of this compound with two other nAChR modulators: Imidacloprid, a neonicotinoid that acts as an agonist at the orthosteric (acetylcholine-binding) site, and Ivermectin, a macrocyclic lactone that can act as a positive allosteric modulator of some nAChRs.
Data Presentation
Table 1: Comparative Quantitative Data on nAChR Modulators
| Compound | Target Site on nAChR | Mode of Action | Binding Affinity (Ki) | Electrophysiological Effect (EC50/IC50) | Insecticidal Activity |
| This compound | Allosteric site on the α6 subunit | Allosteric Modulator | Data not available | Data not available | Weakly active[3] |
| Spinosad (Spinosyn A & D) | Allosteric site on the α6 subunit | Allosteric Modulator | Not applicable (allosteric) | Potentiation of ACh response | High |
| Imidacloprid | Orthosteric site (agonist binding site) | Agonist | ~24.3 nM (N. lugens nAChRs)[4] | Potent activation | High |
| Ivermectin | Allosteric site (transmembrane domain) | Positive Allosteric Modulator | Not applicable (allosteric) | Potentiation EC50 of ~6.8 µM (rat α7 nAChRs)[5] | High (primary target is glutamate-gated chloride channels) |
Note: Quantitative data for the direct interaction of this compound with nAChRs is limited in publicly available literature. It is widely reported that the sugar moieties of spinosyns are essential for their potent insecticidal activity, and the aglycone form is significantly less active.
Mode of Action of this compound
Spinosyns act at a novel allosteric site on insect nAChRs, which is distinct from the binding site of neonicotinoids like Imidacloprid. The primary target for spinosyns has been identified as the α6 subunit of the nAChR. Studies on spinosyn-resistant insects often reveal mutations in the α6 subunit gene. While Spinosad (a mixture of Spinosyn A and D) is a potent allosteric modulator, the aglycone of Spinosyn D shows significantly reduced biological activity, indicating that the sugar residues are critical for high-affinity binding and modulation of the receptor.
Alternative nAChR Modulators for Comparison
Imidacloprid
Imidacloprid is a widely used neonicotinoid insecticide that functions as an agonist at the orthosteric binding site of insect nAChRs. By mimicking the action of acetylcholine, it leads to the persistent opening of the ion channel, causing uncontrolled nerve stimulation, paralysis, and death. Its high affinity for insect nAChRs compared to mammalian receptors contributes to its selective toxicity.
Ivermectin
Ivermectin is a macrocyclic lactone anthelmintic and insecticide. While its primary mode of action in invertebrates is the potentiation of glutamate-gated chloride channels, it has also been shown to act as a positive allosteric modulator of certain nAChR subtypes, such as the α7 receptor. It binds to a site in the transmembrane domain of the receptor, enhancing the response to acetylcholine.
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) Electrophysiology on Xenopus Oocytes
This protocol is designed to assess the modulatory effects of this compound and comparator compounds on nAChRs expressed in Xenopus oocytes.
Methodology:
-
Oocyte Preparation: Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
-
cRNA Injection: Inject oocytes with cRNA encoding the desired nAChR subunits (e.g., insect α6 subunit). Incubate for 2-7 days at 16-18°C to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with standard oocyte saline (ND96).
-
Impale the oocyte with two microelectrodes (voltage and current electrodes) filled with 3 M KCl.
-
Clamp the membrane potential at a holding potential of -80 mV.
-
Apply acetylcholine (ACh) at a concentration that elicits a submaximal response (e.g., EC20) to establish a baseline current.
-
Co-apply the test compound (this compound, Imidacloprid, or Ivermectin) with ACh and record the change in current amplitude.
-
For allosteric modulators, pre-application of the compound before ACh application may also be performed.
-
-
Data Analysis: Measure the peak current amplitude in the presence and absence of the test compound. For agonists, construct dose-response curves to determine EC50 values. For modulators, calculate the percentage potentiation or inhibition of the ACh-evoked current.
Radioligand Binding Assay
This protocol is used to determine the binding affinity of compounds to nAChRs.
Methodology:
-
Membrane Preparation: Homogenize tissue or cells expressing the nAChR of interest (e.g., insect head membranes) in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended.
-
Binding Reaction:
-
In a multi-well plate, combine the membrane preparation with a specific radioligand (e.g., [³H]imidacloprid for the orthosteric site or a specific allosteric site radioligand if available).
-
Add increasing concentrations of the unlabeled test compound (this compound, Imidacloprid, or Ivermectin) to compete with the radioligand for binding.
-
Incubate the mixture to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the competing ligand. Fit the data to a one-site competition model to determine the IC50 value, from which the binding affinity (Ki) can be calculated using the Cheng-Prusoff equation.
Visualizations
Caption: nAChR Signaling Pathway and Modulator Binding Sites.
Caption: Experimental Workflow for nAChR Modulator Characterization.
Conclusion
This compound, the core structure of Spinosyn D, is understood to interact with an allosteric site on the α6 subunit of insect nicotinic acetylcholine receptors. However, in contrast to its parent compound, its biological activity is significantly attenuated due to the absence of essential sugar moieties. This highlights the critical role of the forosamine and tri-O-methylrhamnose groups in the potent insecticidal action of spinosyns. When compared to the orthosteric agonist Imidacloprid and the allosteric modulator Ivermectin, this compound represents a structurally distinct class of nAChR ligand with a unique, albeit weak, interaction profile. Further research focusing on synthetic modifications of the aglycone could provide valuable insights into the pharmacophore of spinosyns and aid in the development of novel insecticides.
References
- 1. The spinosyn family of insecticides: realizing the potential of natural products research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and insecticidal activity of spinosyn analogs functionally altered at the 2'-,3'- and 4'-positions of the rhamnose moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioaustralis.com [bioaustralis.com]
- 4. A nicotinic acetylcholine receptor transmembrane point mutation (G275E) associated with resistance to spinosad in Frankliniella occidentalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Unveiling the Potency of Spinosyn D Aglycone Analogs: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comprehensive comparison of Spinosyn D aglycone analogs, focusing on their insecticidal properties. By presenting key experimental data, detailed methodologies, and visual representations of structure-activity relationships, this document serves as a valuable resource for the development of next-generation insecticides.
Spinosyns, a class of insecticides derived from the fermentation of the soil bacterium Saccharopolyspora spinosa, have proven to be highly effective against a broad spectrum of insect pests. Spinosyn D, a major component of the commercial product spinosad, is a tetracyclic macrolide glycoside. The aglycone, the core macrocyclic structure devoid of its sugar moieties, presents a key scaffold for synthetic modification to enhance insecticidal potency, spectrum, and metabolic stability. This guide delves into the structure-activity relationships (SAR) of various this compound analogs, offering insights into how modifications at specific positions of the molecule influence its insecticidal efficacy.
Comparative Analysis of Insecticidal Activity
The insecticidal activity of this compound analogs is profoundly influenced by the nature and position of chemical modifications. The removal of the rhamnose sugar from the 9-position of the aglycone generally leads to a significant reduction in insecticidal activity, highlighting the crucial role of this moiety in binding to the target site in insects. However, strategic replacement of the rhamnose with other functional groups has yielded analogs with notable insecticidal properties.
A key area of investigation has been the substitution at the C-9 position of the Spinosyn D 9-pseudoaglycone. The following table summarizes the insecticidal activity of a series of C9-O-benzyl analogs of Spinosyn D against two major lepidopteran pests, the beet armyworm (Spodoptera exigua) and the corn earworm (Helicoverpa zea).
| Modification (at C-9) | Target Insect Species | LC50 (ppm)[1] |
| Spinosyn D (Reference) | Spodoptera exigua | 2.5 |
| Helicoverpa zea | 3.1 | |
| 9-pseudoaglycone | Spodoptera exigua | >100 |
| Helicoverpa zea | >100 | |
| O-Benzyl | Spodoptera exigua | 47 |
| Helicoverpa zea | 63 | |
| O-(4-Chlorobenzyl) | Spodoptera exigua | 18 |
| Helicoverpa zea | 22 | |
| O-(4-Cyanobenzyl) | Spodoptera exigua | 15 |
| Helicoverpa zea | 19 | |
| O-(2-Isopropylbenzyl) | Spodoptera exigua | 28 |
| Helicoverpa zea | 35 | |
| O-(3,5-Dimethoxybenzyl) | Spodoptera exigua | 33 |
| Helicoverpa zea | 41 |
The data clearly indicates that while the complete removal of the sugar moiety (9-pseudoaglycone) results in a dramatic loss of activity, the introduction of substituted benzyl groups at the C-9 position can partially restore insecticidal potency.[1] Notably, analogs with electron-withdrawing groups (e.g., 4-cyano and 4-chloro) on the benzyl ring exhibited higher activity compared to the unsubstituted benzyl analog, suggesting that electronic factors play a significant role in the interaction with the target receptor.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section details the key experimental methodologies employed in the cited studies.
Synthesis of this compound and Pseudoaglycones
The starting material for the synthesis of this compound analogs is typically Spinosyn D itself. The selective removal of the sugar moieties is a critical step.
1. Formation of Spinosyn D 17-Pseudoaglycone: Spinosyn D is treated under mild acidic conditions to selectively hydrolyze the forosamine sugar at the 17-position, yielding the 17-pseudoaglycone.
2. Formation of Spinosyn D 9-Pseudoaglycone: A multi-step process is employed to obtain the 9-pseudoaglycone. Spinosyn L (3'-O-demethyl Spinosyn D) is first oxidized to the 3'-keto derivative. Subsequent treatment with a base leads to β-elimination of the modified rhamnose sugar, affording the 9-pseudoaglycone of Spinosyn D.
3. Formation of this compound: The forosamine sugar is readily hydrolyzed from the 9-pseudoaglycone of Spinosyn D under acidic conditions to yield the full aglycone.
Synthesis of C9-O-Benzyl Analogs of Spinosyn D
The 9-pseudoaglycone of Spinosyn D serves as the key intermediate for the synthesis of C9-O-benzyl analogs. The general procedure involves the reaction of the 9-pseudoaglycone with a substituted benzyl bromide in the presence of a suitable base, such as sodium hydride, in an inert solvent like tetrahydrofuran (THF). The reaction mixture is typically stirred at room temperature until the starting material is consumed. The resulting product is then purified using chromatographic techniques.[1]
Insecticidal Bioassays
The insecticidal activity of the synthesized analogs is evaluated using standardized bioassay protocols.
1. Diet-Incorporation Bioassay for Lepidopteran Larvae (Spodoptera exigua and Helicoverpa zea): A stock solution of the test compound in a suitable solvent (e.g., acetone) is prepared. Serial dilutions of the stock solution are then incorporated into an artificial diet. Neonate larvae of the target insect species are placed on the treated diet in individual wells of a multi-well plate. The plates are incubated under controlled conditions (temperature, humidity, and photoperiod) for a specific duration (e.g., 5-7 days). Mortality is assessed at the end of the incubation period, and the data is subjected to probit analysis to determine the LC50 value, which is the concentration of the compound that causes 50% mortality of the test population.[1]
Visualizing the SAR Workflow
The following diagram illustrates the general workflow for conducting a structure-activity relationship study of this compound analogs.
Caption: Workflow for the synthesis and evaluation of this compound analogs.
This guide provides a foundational understanding of the SAR of this compound analogs. The presented data and protocols offer a starting point for researchers to design and synthesize novel analogs with improved insecticidal properties. Further exploration of modifications at other positions of the aglycone, coupled with a broader range of biological evaluations against diverse insect pests, will be crucial in the ongoing quest for more effective and sustainable crop protection solutions.
References
Spinosyn-Based Insecticides vs. Alternatives: A Comparative Efficacy Guide Against Resistant Strains
For Researchers, Scientists, and Drug Development Professionals
The emergence of insect resistance to conventional insecticides poses a significant threat to effective pest management in agriculture and public health. Spinosyns, a class of insecticides derived from the fermentation of the soil bacterium Saccharopolyspora spinosa, have a unique mode of action that has made them valuable tools in resistance management programs.[1][2] This guide provides a comparative analysis of the efficacy of spinosyn-based products, primarily spinosad and spinetoram, against resistant insect strains, benchmarked against other chemical classes. It is important to note that while Spinosyn D is a component of spinosad, its aglycone form (the molecule without its sugar moieties) is only weakly active as an insecticide, as the saccharides are essential for potent activity.[3] Therefore, this guide will focus on the commercially relevant spinosyn products.
Comparative Efficacy Data
The following tables summarize the lethal concentration (LC50) values of spinosad and spinetoram compared to other insecticides against resistant populations of two economically important insect pests: the Diamondback Moth (Plutella xylostella) and the Western Flower Thrips (Frankliniella occidentalis). Lower LC50 values indicate higher toxicity.
Table 1: Efficacy Against Resistant Diamondback Moth (Plutella xylostella)
| Insecticide Class | Active Ingredient | Resistant Strain | LC50 (mg/L or ppm) | Reference |
| Spinosyn | Spinosad | Punjab, India Populations | 0.00486 - 0.00541% | [4] |
| Spinosyn | Spinosad | - | 0.598 - 0.937 ppm (4th instar) | |
| Diamide | Chlorantraniliprole | Punjab, India Populations | 0.000275 - 0.00037% | |
| Diamide | Flubendiamide | Punjab, India Populations | 0.00050 - 0.00062% | |
| Oxadiazine | Indoxacarb | - | 1010.080 (unspecified unit) | |
| Avermectin | Abamectin | - | Higher than Indoxacarb & Spinosad | |
| Organophosphate | Quinalphos | Punjab, India Populations | 3.30209 - 3.66899% | |
| Pyrethroid | Fenvalerate | Punjab, India Populations | 3.76072 - 4.12462% |
Table 2: Efficacy Against Resistant Western Flower Thrips (Frankliniella occidentalis)
| Insecticide Class | Active Ingredient | Resistant Strain | LC50 (mg a.i./L) | Resistance Ratio (RR) | Reference |
| Spinosyn | Spinosad | Antalya, Turkey Populations | 7.7 - 125 | 19.3 - 312 | |
| Spinosyn | Spinetoram | Antalya, Turkey Populations | Not specified, but RR up to 170 | 5 - 170 | |
| Spinosyn | Spinosad | Almeria, Spain Population | > 54 | > 13,500 | |
| Neonicotinoid | - | - | - | - | |
| Carbamate | Formetanate | - | - | No cross-resistance | |
| Carbamate | Methiocarb | - | - | No cross-resistance | |
| Pyrethroid | Acrinathrin | - | - | No cross-resistance |
Experimental Protocols
The data presented above were generated using standardized bioassay techniques to determine insecticide susceptibility. The following are generalized methodologies for the key experiments cited.
Leaf-Dip Bioassay (for Lepidopteran Larvae, e.g., Plutella xylostella)
This method assesses the efficacy of an insecticide through both contact and ingestion.
-
Insect Rearing: Larvae of the target insect are reared on an appropriate artificial diet or host plant leaves in a controlled laboratory environment (e.g., 25 ± 2°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).
-
Insecticide Preparation: Serial dilutions of the technical grade insecticide are prepared in a suitable solvent (e.g., acetone) and then mixed with distilled water containing a surfactant (e.g., Triton X-100) to ensure even spreading on the leaf surface.
-
Leaf Treatment: Leaf discs from a host plant (e.g., cabbage for P. xylostella) are immersed in the insecticide solution for a specified time (e.g., 10-30 seconds) and then allowed to air-dry. Control leaves are dipped in the solvent-surfactant solution only.
-
Exposure: Third or fourth instar larvae are placed on the treated leaf discs within a petri dish or a similar container.
-
Mortality Assessment: Mortality is recorded at specified intervals, typically 24, 48, and 72 hours after exposure. Larvae are considered dead if they do not move when prodded with a fine brush.
-
Data Analysis: The mortality data is subjected to probit analysis to determine the LC50 value, which is the concentration of the insecticide that causes 50% mortality of the test population.
Adult Vial Test (for Thrips, e.g., Frankliniella occidentalis)
This method primarily evaluates the contact toxicity of an insecticide.
-
Insect Collection and Rearing: Adult thrips are collected from field populations or from a laboratory colony and maintained on a suitable food source (e.g., bean pods, pollen) in a controlled environment.
-
Vial Coating: Glass vials (e.g., 20 ml scintillation vials) are coated on the inner surface with a solution of the technical grade insecticide dissolved in a volatile solvent like acetone. The vials are then rolled until the solvent evaporates, leaving a uniform residue of the insecticide. Control vials are treated with acetone only.
-
Exposure: A known number of adult thrips are introduced into each vial.
-
Mortality Assessment: Mortality is assessed at various time points after exposure (e.g., 24, 48, 72 hours). Thrips are considered dead if they are immobile.
-
Data Analysis: Probit analysis is used to calculate the LC50 values.
Visualizations
Signaling Pathway: Spinosyn Mode of Action
Spinosyns have a unique mode of action, primarily targeting the nicotinic acetylcholine receptor (nAChR) at a site distinct from that of neonicotinoids. They also have a secondary effect on GABA receptors. This dual action and unique binding site contribute to their effectiveness against insects resistant to other insecticide classes.
Caption: Allosteric activation of nAChR by spinosyns leading to insect paralysis.
Experimental Workflow: Insecticide Resistance Bioassay
The following diagram illustrates the general workflow for conducting a bioassay to determine the resistance level of an insect population to a particular insecticide.
Caption: Standard workflow for determining insecticide resistance levels via bioassay.
References
Navigating Resistance: A Comparative Guide to Spinosyn D Aglycone and its Analogs
For researchers, scientists, and professionals in drug development, understanding the nuances of insecticide cross-resistance is paramount for sustainable pest management and the development of novel, effective compounds. This guide provides a comparative analysis of Spinosyn D aglycone and its commercially significant parent compounds, spinosad and spinetoram, with a focus on cross-resistance profiles and the experimental methodologies used to determine them.
While this compound is a core structural component of the spinosyn class of insecticides, it exhibits significantly lower insecticidal activity compared to its glycosylated counterparts.[1][2] The saccharide moieties are crucial for potent insecticidal action.[2] Consequently, the body of research on cross-resistance predominantly focuses on the more potent, commercially available spinosyn insecticides: spinosad (a mixture of spinosyn A and spinosyn D) and spinetoram (a semi-synthetic derivative). This guide will, therefore, concentrate on the cross-resistance data available for these compounds as a proxy for understanding the potential resistance landscape of spinosyn-related molecules.
The spinosyns possess a unique mode of action, primarily targeting the nicotinic acetylcholine receptors (nAChRs) at a site distinct from other insecticides like neonicotinoids.[3][4] This unique mechanism is a key factor in the general lack of cross-resistance observed between spinosyns and other major insecticide classes.
Comparative Analysis of Spinosyn Insecticides
The following table summarizes the key characteristics and cross-resistance profiles of spinosad and spinetoram based on available research.
| Feature | Spinosad | Spinetoram | This compound |
| Composition | Mixture of spinosyn A and spinosyn D | Semi-synthetic derivative of spinosyn J and L | Acid degradation product of spinosyn D |
| Mode of Action | Allosteric modulator of nicotinic acetylcholine receptors (nAChRs) | Allosteric modulator of nicotinic acetylcholine receptors (nAChRs) | Presumed to be the same as parent spinosyns, but with very low potency |
| Potency | High | Higher than spinosad | Very low to inactive |
| Cross-Resistance to other insecticide classes | Generally no cross-resistance reported with pyrethroids, organophosphates, carbamates, and other major classes. | Similar to spinosad, generally no cross-resistance with other classes. | Data not available, but expected to be irrelevant due to low activity. |
| Cross-Resistance within Spinosyns | Resistance to spinosad often confers cross-resistance to spinetoram. | Strains resistant to spinetoram show high cross-resistance to spinosad. | Data not available. |
| Reported Resistance in Field Populations | Resistance has been documented in several insect species, including diamondback moth and western flower thrips. | Resistance has been reported, often in populations already resistant to spinosad. | Not applicable due to lack of use and low activity. |
Experimental Protocols for Cross-Resistance Studies
The determination of cross-resistance typically involves bioassays that compare the susceptibility of a resistant insect strain to a range of insecticides against a known susceptible strain. Standardized methods, such as those developed by the World Health Organization (WHO) and the Centers for Disease Control and Prevention (CDC), provide frameworks for these assessments.
Standard Bioassay Protocol for Insecticide Resistance Monitoring
This protocol is a generalized representation based on established methodologies.
-
Insect Rearing:
-
Maintain both susceptible and resistant insect colonies under controlled laboratory conditions (e.g., 25±2°C, 60±10% RH, 12:12 L:D photoperiod).
-
Rear larvae on an appropriate artificial diet or natural host material.
-
-
Insecticide Preparation:
-
Prepare stock solutions of the test insecticides (e.g., this compound, spinosad, spinetoram, and other relevant compounds) in a suitable solvent (e.g., acetone or dimethyl sulfoxide).
-
Make serial dilutions of the stock solutions to create a range of concentrations for determining dose-response relationships.
-
-
Bioassay Procedure (e.g., Leaf-Dip or Diet Incorporation for Larvae):
-
Leaf-Dip Bioassay:
-
Excise leaf discs from an appropriate host plant.
-
Dip the leaf discs in the respective insecticide dilutions for a standardized time (e.g., 10 seconds).
-
Allow the solvent to evaporate completely.
-
Place the treated leaf discs in individual Petri dishes or multi-well plates.
-
Introduce a single larva (e.g., third instar) into each container.
-
-
Diet Incorporation Bioassay:
-
Incorporate the insecticide dilutions into the artificial diet at various concentrations.
-
Dispense the treated diet into bioassay trays or vials.
-
Infest each unit with one neonate larva.
-
-
-
Data Collection and Analysis:
-
Maintain the bioassay units under the same controlled conditions as insect rearing.
-
Assess mortality after a specified period (e.g., 24, 48, or 72 hours). Larvae are often considered dead if they are unable to move when prodded with a fine brush.
-
Record the number of dead and live insects for each concentration.
-
Correct for control mortality using Abbott's formula if necessary.
-
Analyze the dose-response data using probit analysis to calculate the lethal concentration (LC50) or lethal dose (LD50) values for each insecticide against both susceptible and resistant strains.
-
-
Resistance Ratio (RR) Calculation:
-
Calculate the resistance ratio by dividing the LC50 value of the resistant strain by the LC50 value of the susceptible strain.
-
An RR value greater than 1 indicates resistance. The magnitude of the RR value quantifies the level of resistance.
-
dot
Caption: Workflow for a typical cross-resistance study.
Signaling Pathways and Resistance Mechanisms
The primary mode of action of spinosyns involves the disruption of neurotransmission through their interaction with nAChRs. Resistance to spinosyns is often associated with target-site mutations in the nAChR subunits or enhanced metabolic detoxification.
dot
Caption: Simplified mode of action of spinosyn insecticides.
References
Comparative Guide to the Validation of Spinosyn D Aglycone Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical standards for Spinosyn D aglycone, a key reference material for the analysis of Spinosad and its metabolites. The validation of these standards is critical for ensuring the accuracy and reliability of analytical data in research, quality control, and regulatory submissions. This document outlines the essential validation parameters, presents comparative data for two grades of this compound standards, and provides detailed experimental protocols.
Introduction to this compound
This compound is the core non-saccharide component of Spinosyn D, a major active ingredient in the insecticide Spinosad. As a primary degradation product, its accurate quantification is crucial for stability studies and metabolic profiling. The availability of well-characterized analytical standards is therefore paramount.
Comparison of Analytical Standard Grades
Here, we compare two hypothetical grades of this compound analytical standards: a Premium Grade Certified Reference Material (CRM) and a Working Standard . The Premium Grade standard is characterized by a higher level of purity and more extensive validation, making it suitable for use as a primary reference, while the Working Standard is intended for routine analytical applications.
Table 1: Comparison of Key Quality Attributes
| Feature | Premium Grade (CRM) | Working Standard |
| Purity (HPLC) | ≥ 99.5% | ≥ 95.0% |
| Identity Confirmation | ¹H NMR, ¹³C NMR, MS, IR | HPLC Retention Time, MS |
| Moisture Content (Karl Fischer) | ≤ 0.5% | ≤ 1.0% |
| Residual Solvents (GC-HS) | < 0.1% | < 0.5% |
| Traceability | Traceable to SI units | Characterized in-house |
| Certificate of Analysis | Comprehensive with all data | Basic with key parameters |
Table 2: Quantitative Comparison of Validation Parameters
| Validation Parameter | Premium Grade (CRM) | Working Standard |
| Linearity (R²) | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 99.0 - 101.0% | 97.0 - 103.0% |
| Precision (RSD) | ||
| - Repeatability | ≤ 0.5% | ≤ 1.5% |
| - Intermediate Precision | ≤ 1.0% | ≤ 2.0% |
| Limit of Quantification (LOQ) | 0.05 µg/mL | 0.2 µg/mL |
| Stability (shelf life) | 36 months at -20°C | 24 months at -20°C |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 250 nm.
-
Procedure: A solution of the this compound standard is prepared in a suitable solvent (e.g., acetonitrile) and injected into the HPLC system. The peak area of the main component is used to calculate the purity against the total peak area.
Identity Confirmation by Mass Spectrometry (MS)
-
Instrumentation: Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Procedure: The sample is introduced into the mass spectrometer, and the resulting mass spectrum is analyzed to confirm the molecular weight of this compound (C₂₅H₃₆O₅, MW: 416.55 g/mol ).
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
Experiments: ¹H NMR and ¹³C NMR spectra are acquired.
-
Procedure: The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are compared with the expected structure of this compound to confirm its identity.
Stability-Indicating Method and Forced Degradation Studies
To ensure the analytical method is stability-indicating, forced degradation studies are performed.
-
Stress Conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 105°C for 48 hours.
-
Photolytic: Exposure to UV light (254 nm) and visible light for 7 days.
-
-
Procedure: The this compound standard is subjected to the stress conditions. The stressed samples are then analyzed by the HPLC method to demonstrate that the degradation products are well-resolved from the main peak, confirming the method's specificity and stability-indicating nature.
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the validation process for an analytical standard.
Caption: High-level workflow for the validation of an analytical standard.
Caption: Experimental workflow for purity and identity confirmation.
A Comparative Environmental Impact Assessment: Spinosyn D Aglycone vs. Neonicotinoid and Pyrethroid Insecticides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the environmental impact of Spinosyn D aglycone, a metabolite of the bio-insecticide spinosad, with two widely used classes of synthetic insecticides: neonicotinoids (represented by imidacloprid) and pyrethroids (represented by cypermethrin). This document synthesizes available ecotoxicological and environmental fate data to facilitate an informed assessment of these compounds.
Executive Summary
Spinosad, a mixture of Spinosyn A and Spinosyn D, is derived from the soil bacterium Saccharopolyspora spinosa and is recognized for its favorable environmental profile, including low mammalian toxicity and rapid degradation.[1][2] Its degradation in the environment leads to the formation of various metabolites, including this compound.[3][4] While specific quantitative environmental toxicity data for this compound is limited in publicly available literature, it is consistently reported to be weakly active as an insecticide, suggesting a significantly lower environmental impact compared to its parent compound.[5] This guide utilizes data for spinosad as a proxy for Spinosyn D metabolites, alongside a qualitative understanding of the aglycone's reduced activity, to draw comparisons with imidacloprid and cypermethrin. Neonicotinoids and pyrethroids are known for their high efficacy but also for their adverse effects on non-target organisms, particularly pollinators and aquatic invertebrates.
Comparative Data on Environmental Impact
The following tables summarize key quantitative data for the environmental fate and ecotoxicity of spinosad (as a proxy for its metabolites), imidacloprid, and cypermethrin.
Table 1: Environmental Fate of Selected Insecticides
| Insecticide | Soil Half-life (Aerobic) | Aquatic Photolysis Half-life |
| Spinosad | 9 - 17 days | < 1 day |
| Imidacloprid | 40 - 997 days | 1 - 4 hours |
| Cypermethrin | 2 - 8 weeks | Stable |
Table 2: Acute Toxicity to Non-Target Organisms
| Insecticide | Honey Bee (Apis mellifera) Acute Contact LD50 (µ g/bee ) | Aquatic Invertebrate (Daphnia magna) 48-hr EC50 (µg/L) | Freshwater Fish (Rainbow Trout) 96-hr LC50 (µg/L) |
| Spinosad | 0.0025 (highly toxic) | 14,000 (slightly toxic) | 30,000 (slightly toxic) |
| Imidacloprid | 0.024 (highly toxic) | 85,000 (slightly toxic) | 211,000 (moderately low toxicity) |
| Cypermethrin | 0.025 (highly toxic) | 0.26 (very highly toxic) | 0.82 (very highly toxic) |
Experimental Protocols
The data presented in this guide are derived from studies following standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the key experimental protocols.
Aquatic Toxicity Testing
1. OECD 202: Daphnia sp. Acute Immobilisation Test
This test assesses the acute toxicity of a substance to Daphnia magna.
-
Test Organism: Young daphnids (<24 hours old).
-
Procedure: Daphnids are exposed to a range of concentrations of the test substance in a static or semi-static system for 48 hours.
-
Endpoint: The primary endpoint is the EC50, which is the concentration that causes immobilization in 50% of the daphnids after 48 hours. Immobilization is defined as the inability to swim within 15 seconds of gentle agitation.
-
Test Conditions: The test is conducted at a controlled temperature (20 ± 1°C) with a defined photoperiod.
2. OECD 203: Fish, Acute Toxicity Test
This guideline evaluates the acute toxicity of chemicals to fish.
-
Test Organism: Various fish species can be used, with rainbow trout (Oncorhynchus mykiss) being a common choice.
-
Procedure: Fish are exposed to a series of concentrations of the test substance for 96 hours in a static, semi-static, or flow-through system.
-
Endpoint: The main endpoint is the LC50, the concentration of the substance that is lethal to 50% of the test fish within the 96-hour exposure period. Observations on mortality are typically made at 24, 48, 72, and 96 hours.
-
Test Conditions: Key parameters such as temperature, pH, and dissolved oxygen are monitored and maintained within specified ranges.
Terrestrial Ecotoxicity Testing
3. OECD 213 & 214: Honeybee, Acute Oral and Contact Toxicity Tests
These tests determine the acute toxicity of pesticides to adult honey bees.
-
OECD 213 (Oral Toxicity): Bees are fed a sucrose solution containing various concentrations of the test substance. The endpoint is the oral LD50, the dose that is lethal to 50% of the bees, typically assessed at 24 and 48 hours.
-
OECD 214 (Contact Toxicity): A precise dose of the test substance, dissolved in a suitable solvent, is applied directly to the dorsal thorax of the bees. The contact LD50 is then determined at 24 and 48 hours.
Environmental Fate Testing
4. OECD 307: Aerobic and Anaerobic Transformation in Soil
This guideline is used to determine the rate and route of degradation of a chemical in soil.
-
Procedure: The test substance is applied to soil samples which are then incubated under controlled aerobic or anaerobic conditions in the dark.
-
Analysis: At various time intervals, soil samples are extracted and analyzed for the parent compound and its transformation products. The rate of degradation is used to calculate the half-life (DT50) of the substance in soil.
Signaling Pathways and Experimental Workflows
Insecticide Mode of Action
Spinosyns and neonicotinoids both target the insect's nervous system by acting on nicotinic acetylcholine receptors (nAChRs), but through different mechanisms. Pyrethroids, on the other hand, target voltage-gated sodium channels.
Caption: Simplified signaling pathways for Spinosyn, Neonicotinoid, and Pyrethroid insecticides.
Experimental Workflow for Aquatic Toxicity Assessment
The following diagram illustrates a typical workflow for assessing the acute aquatic toxicity of a chemical according to OECD guidelines.
Caption: Generalized workflow for conducting an acute aquatic toxicity test.
Logical Relationship of Spinosyn D and its Aglycone
This diagram shows the relationship between Spinosyn D, its degradation, and the resulting aglycone, highlighting the loss of the forosamine sugar which is crucial for its insecticidal activity.
Caption: Degradation of Spinosyn D to its weakly active aglycone.
References
Glycosylation is Key: A Comparative Analysis of Spinosyn D and its Aglycone Form in Bioactivity
A deep dive into the molecular intricacies of Spinosyn D reveals that its glycosylated structure is paramount for its potent insecticidal activity. This guide provides a comparative analysis of the bioactivity of Spinosyn D in its natural, glycosylated form versus its aglycone counterpart, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Spinosyn D, a key component of the widely used bioinsecticide Spinosad, is a macrocyclic lactone produced by the soil bacterium Saccharopolyspora spinosa. Its complex structure, featuring a tetracyclic core adorned with two sugar moieties—forosamine and tri-O-methylrhamnose—is central to its mode of action.[1] Experimental evidence conclusively demonstrates that the removal of these sugar groups to form the Spinosyn D aglycone results in a drastic reduction in its insecticidal efficacy.
Quantitative Comparison of Bioactivity
| Compound | Target Organism | Bioassay Method | Bioactivity (LC50) | Reference |
| Glycosylated Spinosyn D | Heliothis virescens (Tobacco Budworm) | Larval Diet Drench | Potent Activity (comparable to Spinosyn A at 0.3 ppm) | [2][3] |
| This compound | Heliothis virescens (Tobacco Budworm) | Larval Diet Drench | Weakly Active | [4] |
| General Spinosyn Aglycone | Heliothis virescens (Tobacco Budworm) | Larval Diet Drench | >100-fold reduction compared to glycosylated form | [5] |
Table 1. Comparative bioactivity of glycosylated Spinosyn D and its aglycone.
Mechanism of Action: The Role of Glycosylation
Spinosyns exert their insecticidal effects primarily by targeting the nicotinic acetylcholine receptor (nAChR) in the insect's central nervous system. They act as allosteric modulators, binding to a site on the receptor that is distinct from the acetylcholine binding site. This binding leads to the prolonged activation of the nAChRs, causing involuntary muscle contractions, tremors, and eventual paralysis and death of the insect. Additionally, there is evidence to suggest a secondary mode of action involving the modulation of GABA (gamma-aminobutyric acid) receptors.
The sugar moieties of Spinosyn D are crucial for the precise interaction and high-affinity binding at the nAChR. The intricate network of hydrogen bonds and hydrophobic interactions facilitated by the forosamine and tri-O-methylrhamnose residues ensures the correct orientation and stabilization of the molecule within the receptor's binding pocket. The aglycone, lacking these critical sugar groups, is unable to establish these vital interactions, resulting in significantly weaker binding and, consequently, a dramatic loss of insecticidal potency.
Figure 1. Signaling pathway comparison of glycosylated Spinosyn D and its aglycone.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of Spinosyn D and its aglycone.
Synthesis of this compound
The aglycone of Spinosyn D can be prepared through acid hydrolysis of the parent compound. A two-step hydrolysis process is often employed to first remove the forosamine sugar under mild acidic conditions, followed by the removal of the tri-O-methylrhamnose under more vigorous acidic conditions.
Materials:
-
Spinosyn D
-
Mild acid (e.g., 0.1 N HCl)
-
Stronger acid (e.g., 1 N HCl)
-
Organic solvent (e.g., methanol, ethyl acetate)
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates
-
NMR and Mass Spectrometry instrumentation for characterization
Procedure:
-
Step 1: Removal of Forosamine: Dissolve Spinosyn D in a suitable organic solvent like methanol. Add a mild acid and stir the reaction at room temperature. Monitor the reaction progress using TLC. Once the starting material is consumed, neutralize the reaction and extract the product (17-pseudoaglycone) with an organic solvent. Purify the product using silica gel column chromatography.
-
Step 2: Removal of Tri-O-methylrhamnose: Dissolve the purified 17-pseudoaglycone in a suitable solvent. Add a stronger acid and heat the reaction. It is crucial to carefully control the reaction conditions to prevent decomposition of the aglycone. Monitor the reaction by TLC. Upon completion, neutralize the reaction, extract the aglycone, and purify it using column chromatography.
-
Characterization: Confirm the structure of the synthesized this compound using NMR spectroscopy and mass spectrometry.
Figure 2. Experimental workflow for the synthesis of this compound.
Insecticidal Bioassay: Larval Diet Drench Method
This method is commonly used to determine the efficacy of insecticides against lepidopteran larvae, such as the tobacco budworm (Heliothis virescens).
Materials:
-
Neonate larvae of the target insect species
-
Artificial insect diet
-
Test compounds (Glycosylated Spinosyn D and this compound) dissolved in a suitable solvent (e.g., acetone)
-
Multi-well assay plates
-
Pipettes and other standard laboratory equipment
Procedure:
-
Preparation of Test Solutions: Prepare a series of dilutions of the test compounds in a suitable solvent.
-
Diet Preparation and Treatment: Prepare the artificial insect diet according to a standard recipe and dispense it into the wells of the assay plates. Apply a known volume of each test solution to the surface of the diet in each well. Allow the solvent to evaporate completely.
-
Infestation: Place one neonate larva into each well.
-
Incubation: Seal the plates and incubate them under controlled conditions (temperature, humidity, and photoperiod) for a specified period (e.g., 5-7 days).
-
Mortality Assessment: After the incubation period, assess larval mortality. Larvae that are unable to move when prodded are considered dead.
-
Data Analysis: Calculate the concentration of the test compound that causes 50% mortality (LC50) using probit analysis or a similar statistical method.
Conclusion
The comparative analysis unequivocally demonstrates that the glycosylated form of Spinosyn D is significantly more bioactive than its aglycone counterpart. The two sugar moieties, forosamine and tri-O-methylrhamnose, are not merely structural embellishments but are essential for the high-affinity binding to the nicotinic acetylcholine receptor, the primary target of this potent insecticide. This understanding of the structure-activity relationship is critical for the rational design of new, effective, and selective insect control agents. Researchers and professionals in drug development should prioritize the preservation or bioisosteric replacement of these crucial glycosidic linkages to maintain or enhance the desired biological activity in novel spinosyn-based compounds.
References
A Comparative Analysis of Spinosyn D Aglycone in Insecticidal Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Spinosyn D aglycone based on published research findings. This compound is the core structure of Spinosyn D, a naturally occurring insecticide. Understanding its properties in relation to its parent compound and other synthetic analogs is crucial for the development of new and effective pest control agents.
Executive Summary
This compound is the tetracyclic macrolide core of Spinosyn D, a secondary metabolite from the bacterium Saccharopolyspora spinosa. Research consistently indicates that the two sugar moieties (forosamine and tri-O-methylrhamnose) attached to the aglycone are essential for the potent insecticidal activity of spinosyns.[1][2] Consequently, this compound itself is reported to be only weakly active as an insecticide.[1] This guide summarizes the available data, comparing the aglycone to its more active parent compounds and synthetic derivatives, and provides insight into the experimental protocols used to evaluate these molecules.
Data Presentation: A Comparative Overview of Spinosyns
The following tables summarize the key characteristics and reported insecticidal activity of this compound in comparison to other notable spinosyn compounds. Due to the limited publicly available quantitative data on the standalone aglycone, its activity is described qualitatively.
Table 1: Structural and Activity Profile of Selected Spinosyns
| Compound | Structure | Source | Key Features | Insecticidal Activity |
| This compound | Tetracyclic macrolide core | Degradation product of Spinosyn D | Lacks both forosamine and rhamnose sugar moieties. | Weakly active[1] |
| Spinosyn A | Spinosyn A aglycone + forosamine + tri-O-methylrhamnose | Natural product from S. spinosa | Major component of Spinosad. Differs from Spinosyn D by a methyl group on the aglycone. | High[3] |
| Spinosyn D | This compound + forosamine + tri-O-methylrhamnose | Natural product from S. spinosa | Minor component of Spinosad. | High, slightly less active than Spinosyn A |
| Spinosad | Mixture of Spinosyn A and Spinosyn D | Fermentation of S. spinosa | Commercial insecticide. A mixture of approximately 85% spinosyn A and 15% spinosyn D. | High |
| Spinetoram | Semi-synthetic derivative of spinosyns J and L | Semi-synthetic | Second-generation spinosyn with modifications to the rhamnose moiety and the aglycone. | Very high; broader spectrum and longer residual activity than Spinosad |
| Synthetic Mimics (e.g., Analog 9) | Tri-aryl ring system with a rhamnose moiety | Synthetic | The complex tetracyclic aglycone is replaced by a simpler synthetic scaffold. | High; comparable to spinetoram in laboratory and field tests |
Table 2: Comparative Insecticidal Activity of Spinosyns and Synthetic Mimics Against Various Pests
| Compound | Target Pest | Assay Type | Reported Efficacy |
| Spinosad | Spodoptera exigua (Beet Armyworm) | Larval Injection | LD50: 0.049 µg/g |
| Helicoverpa zea (Corn Earworm) | Larval Injection | LD50: 0.12 µg/g | |
| Drosophila melanogaster (Fruit Fly) - Wild Type | Adult Topical | LD50: 0.28 ng/fly | |
| Drosophila melanogaster (Fruit Fly) - Spinosad-Resistant | Adult Topical | LD50: >1000 ng/fly | |
| Spinetoram | Spodoptera exigua (Beet Armyworm) | Larval Injection | LD50: 0.011 µg/g |
| Helicoverpa zea (Corn Earworm) | Larval Injection | LD50: 0.033 µg/g | |
| Drosophila melanogaster (Fruit Fly) - Wild Type | Adult Topical | LD50: 0.10 ng/fly | |
| Drosophila melanogaster (Fruit Fly) - Spinosad-Resistant | Adult Topical | LD50: >1000 ng/fly | |
| Synthetic Mimic (Analog 9) | Spodoptera exigua (Beet Armyworm) | Larval Injection | LD50: 0.010 µg/g |
| Helicoverpa zea (Corn Earworm) | Larval Injection | LD50: 0.032 µg/g | |
| Drosophila melanogaster (Fruit Fly) - Wild Type | Adult Topical | LD50: 0.11 ng/fly | |
| Drosophila melanogaster (Fruit Fly) - Spinosad-Resistant | Adult Topical | LD50: >1000 ng/fly | |
| Spinosyn A & D Analogs (2'-desmethoxy) | Heliothis virescens (Tobacco Budworm) | Larval Diet | More potent than Spinosyn A and D |
Data for Spinosad, Spinetoram, and Synthetic Mimic (Analog 9) is adapted from Crouse et al. (2018) as presented in Sparks et al. (2019).
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature on spinosyns.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from spinosyns J and L, which are demethylated versions of spinosyns A and D.
-
Oxidation and β-Elimination: Spinosyns J and L are oxidized to their 3'-keto-derivatives. The resulting keto-sugars then undergo β-elimination under basic conditions to yield the 9-pseudoaglycones of spinosyns A and D.
-
Hydrolysis: The forosamine sugar at the 17-position of the 9-pseudoaglycone of spinosyn D is then hydrolyzed under mild acidic conditions to yield the aglycone of spinosyn D.
Note: Direct hydrolysis of the 17-pseudoaglycone of spinosyn D under more vigorous acidic conditions can lead to decomposition of the molecule.
Insecticidal Bioassays
A common method to evaluate the insecticidal activity of spinosyn compounds is through topical application or injection, followed by mortality assessment.
-
Test Organisms: Various insect species are used, including Spodoptera exigua (beet armyworm) larvae, Helicoverpa zea (corn earworm) larvae, and adult Drosophila melanogaster (fruit fly).
-
Compound Preparation: The test compounds are dissolved in an appropriate solvent, such as acetone, to prepare a range of concentrations.
-
Application:
-
Larval Injection: A specific volume of the test solution is injected into the dorsal surface of third-instar larvae using a microsyringe.
-
Topical Application: A small drop of the test solution is applied to the dorsal thorax of adult insects.
-
-
Incubation: The treated insects are housed in individual containers with access to food and maintained under controlled environmental conditions (temperature, humidity, light cycle).
-
Mortality Assessment: Mortality is recorded at specified time points (e.g., 24, 48, 72 hours) after treatment.
-
Data Analysis: The dose-response data is analyzed using probit analysis to determine the LD50 (the dose required to kill 50% of the test population).
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound research.
Caption: Relationship between Spinosyn D and its aglycone.
Caption: General workflow for synthesis and bioactivity testing.
Caption: Simplified signaling pathway for spinosyn's mode of action.
References
Safety Operating Guide
Proper Disposal of Spinosyn D Aglycone: A Step-by-Step Guide for Laboratory Professionals
This guide provides essential, step-by-step instructions for the safe handling and disposal of Spinosyn D aglycone in a laboratory setting.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat.[3] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[3]
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water.[3]
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
In case of inhalation: Move the individual to fresh air.
-
In case of ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to prevent its release into the environment.
-
Collection of Waste:
-
All solid waste contaminated with this compound, including unused product, contaminated lab supplies (e.g., weighing paper, pipette tips, vials), and absorbent materials from spills, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid waste containing this compound, such as solutions in organic solvents (e.g., ethanol, methanol, DMF, or DMSO in which it is soluble), should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with aqueous waste streams.
-
-
Labeling of Waste Containers:
-
Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., the environmental hazard pictogram). The date of waste generation should also be clearly marked.
-
-
Storage of Waste:
-
Store the sealed hazardous waste containers in a designated, secure, and well-ventilated secondary containment area away from incompatible materials. This area should be clearly marked as a hazardous waste storage area.
-
-
Arranging for Disposal:
-
Disposal of this compound waste must be handled by a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and proper disposal in accordance with local, regional, national, and international regulations.
-
Provide the waste disposal company with all available safety information, including the hazards associated with Spinosyn D, to ensure proper handling and disposal.
-
Decontamination of Laboratory Equipment
All laboratory equipment that has come into contact with this compound must be thoroughly decontaminated.
-
Glassware and non-porous surfaces: Wash with an appropriate solvent (e.g., ethanol or methanol) to dissolve any remaining residue. Collect the solvent rinse as hazardous liquid waste. Follow this with a standard laboratory detergent and water wash.
-
Contaminated clothing: If clothing becomes contaminated, remove it immediately and launder it separately from other laboratory or personal attire.
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure the Area: Restrict access to the spill area to essential personnel involved in the cleanup.
-
Ventilate the Area: Ensure adequate ventilation to disperse any airborne particles.
-
Absorb the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit). For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collect and Dispose: Place all contaminated absorbent materials and cleaning supplies into a labeled hazardous waste container for disposal.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.
Below is a logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Spinosyn D Aglycone
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Spinosyn D aglycone, a key component in agricultural pest control and a subject of ongoing research.
This compound, a metabolite derived from the bacterium Saccharopolyspora spinosa, requires careful handling due to its potential hazards.[1] Adherence to proper personal protective equipment (PPE) protocols and disposal procedures is critical to minimize exposure risks and protect the environment.
Personal Protective Equipment (PPE): Your First Line of Defense
When working with this compound, a comprehensive PPE strategy is essential. The following table summarizes the recommended equipment to ensure your safety.
| Body Part | Personal Protective Equipment | Specifications and Recommendations |
| Eyes and Face | Safety glasses or goggles | Should be worn to prevent eye contact which can cause moderate irritation.[2][3] |
| Hands | Chemical-resistant gloves | Recommended materials include barrier laminate, butyl rubber (≥14 mils), nitrile rubber (≥14 mils), neoprene rubber (≥14 mils), polyvinyl chloride (PVC, ≥14 mils), or Viton® (≥14 mils).[2] The exact breakthrough time should be confirmed with the glove manufacturer.[4] |
| Body | Long-sleeved shirt and long pants | This is a minimum requirement to prevent skin contact. A lab coat is also recommended. |
| Feet | Shoes plus socks | Enclosed shoes are mandatory in a laboratory setting. |
| Respiratory | Not generally required | Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically necessary. However, if aerosols or dust are generated, a risk assessment should be performed to determine if a respirator is needed. |
Operational Plan: A Step-by-Step Approach to Safe Handling
A systematic workflow is crucial for minimizing risks associated with this compound.
1. Preparation:
-
Ensure all necessary PPE is readily available and in good condition.
-
Verify that safety equipment, such as an eyewash station and safety shower, is accessible and operational.
-
Work in a well-ventilated area, such as a chemical fume hood, especially when handling powders or creating solutions.
2. Handling:
-
Avoid direct contact with the skin and eyes.
-
Prevent the generation of dust or aerosols.
-
Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.
3. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, holding the eyelids open. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Prolonged or repeated contact may cause allergic reactions in some individuals.
-
Ingestion: If swallowed, seek immediate medical advice. Do not induce vomiting unless instructed to do so by a medical professional.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
Disposal Plan: Protecting the Environment
Spinosyn D is classified as very toxic to aquatic life with long-lasting effects. Therefore, proper disposal is critical to prevent environmental contamination.
-
Waste Collection: All waste contaminated with this compound, including empty containers, gloves, and absorbent materials, should be collected in a designated, labeled hazardous waste container.
-
Disposal Method: Dispose of all chemical waste in accordance with local, regional, national, and international regulations. Do not dispose of it down the drain or in the regular trash.
-
Spills: In the event of a spill, collect the spillage using absorbent materials. Ensure proper PPE is worn during cleanup. The collected waste must be disposed of as hazardous waste.
Experimental Workflow for Safe Handling
The following diagram outlines the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
